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4-Bromo-3,5-dihydroxybenzoic acid monohydrate Documentation Hub

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Core Science & Biosynthesis

Foundational

Strategic Utilization of Brominated Dihydroxybenzoic Acids in Modern Drug Discovery: From Marine Pharmacophores to Crystal Engineering

Executive Summary Historically, halogenated compounds were often viewed with skepticism in early-stage drug discovery due to concerns over lipophilic toxicity and metabolic instability. However, the isolation of bromophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, halogenated compounds were often viewed with skepticism in early-stage drug discovery due to concerns over lipophilic toxicity and metabolic instability. However, the isolation of bromophenols from marine algae has catalyzed a paradigm shift. Brominated dihydroxybenzoic acids (Br-DHBAs)—such as 3-bromo-4,5-dihydroxybenzoic acid and 5-bromo-3,4-dihydroxybenzoic acid—have emerged as highly versatile scaffolds. As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of Br-DHBAs: first, as potent, target-specific pharmacophores derived from marine biology, and second, as highly effective co-formers in pharmaceutical crystal engineering.

Molecular Architecture & Pharmacological Target Engagement

Marine macroalgae (e.g., Rhodomela confervoides and Leathesia nana) biosynthesize a rich array of bromophenols as chemical defense mechanisms. In mammalian systems, these unique structural motifs—characterized by a catechol moiety (1,4- or 3,4-dihydroxy arrangement) coupled with an electron-withdrawing, polarizable bromine atom—exhibit high-affinity binding to specific enzymatic pockets .

Anti-Diabetic Mechanisms: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. Br-DHBA derivatives have demonstrated potent inhibitory effects against PTP1B. The hydroxyl groups of the DHBA scaffold engage in critical hydrogen bonding with the catalytic site of PTP1B, while the bromine atom enhances the lipophilic surface area, anchoring the molecule within the hydrophobic allosteric pockets of the enzyme. This dual-action binding effectively sensitizes the insulin receptor (IR), promoting glucose uptake.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 / PI3K / AKT Signaling Cascade IR->IRS1 Phosphorylates PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates (Inhibits) BrDHBA Brominated DHBAs (e.g., 3-Br-4,5-DHBA) BrDHBA->PTP1B Competitive/Allosteric Inhibition Glucose Glucose Uptake & Metabolic Homeostasis IRS1->Glucose Promotes

Fig 1: Modulation of the insulin signaling pathway via PTP1B inhibition by Br-DHBAs.

Cytotoxicity and Antioxidant Profiling

Beyond metabolic disorders, Br-DHBAs exhibit selective cytotoxicity against various human carcinoma lines. The redox-active catechol ring acts as a potent radical scavenger, while the brominated aromatic system intercalates with cellular targets, driving apoptosis in malignant cells without inducing severe necrosis in healthy tissue .

Quantitative Bioactivity Summary

To facilitate rapid comparison, the in vitro efficacies of key marine-derived Br-DHBAs are summarized below:

CompoundBiological Target / Cell LineActivity (IC₅₀ / EC₅₀)Mechanism / Application
3-Bromo-4,5-dihydroxybenzoic acid methyl esterKB Cells (Human Carcinoma)8.71 μg/mLCytotoxicity / Anti-cancer
3-Bromo-4,5-dihydroxybenzoic acid methyl esterBel-7402 (Hepatocellular)5.36 μg/mLCytotoxicity / Anti-cancer
3-Bromo-4,5-dihydroxybenzaldehydeHL-60 (Human Leukemia)8.0 μMCytotoxicity / Anti-cancer
2,3-Dibromo-4,5-dihydroxybenzyl derivativesPTP1B Enzyme0.84 - 2.4 μMInsulin Sensitization / Anti-diabetic
3-Bromo-4,5-dihydroxybenzoic acid methyl esterDPPH Radical14.5 μg/mLAntioxidant / Radical Scavenging

Chemical Synthesis: Regioselective Bromination Protocols

The synthesis of highly pure Br-DHBAs is a prerequisite for both biological screening and pharmaceutical formulation. The primary challenge in halogenating a catechol is preventing the oxidative degradation of the diol into a quinone, as well as controlling the regioselectivity of the electrophilic aromatic substitution (EAS).

The following self-validating protocol details the synthesis of 5-bromo-3,4-dihydroxybenzoic acid (or its aldehyde precursor), a critical intermediate used in the synthesis of nephrotoxic and anti-inflammatory derivatives like denitroaristolochic acids .

Protocol 1: Regioselective Synthesis of 5-Bromo-3,4-dihydroxybenzoic Acid
  • Step 1: Substrate Dissolution & Inert Atmosphere. Dissolve 10.0 g of 3,4-dihydroxybenzaldehyde (or acid) in 120 mL of anhydrous methanol under a continuous nitrogen purge.

    • Causality: Anhydrous conditions prevent unwanted hydrolysis. The nitrogen atmosphere is critical to suppress the auto-oxidation of the electron-rich catechol ring into a reactive ortho-quinone.

  • Step 2: Thermal Regulation. Submerge the reaction vessel in an ice-salt bath to achieve and maintain 0 °C.

    • Causality: Electrophilic bromination is highly exothermic. Maintaining a low temperature prevents the kinetic over-bromination (formation of dibrominated byproducts) and stabilizes the transition state.

  • Step 3: Controlled Halogen Addition. Add liquid bromine (Br₂, 1.2 equivalents) dropwise via a pressure-equalizing funnel at a strict rate of 0.5 mL/min.

    • Causality: The synergistic electron-donating effects of the 3,4-hydroxyl groups strongly activate the meta-position (C-5) relative to the carbonyl group. Slow addition ensures that the localized concentration of Br₂ remains low, driving absolute regioselectivity to the C-5 position rather than the sterically hindered C-2 position.

  • Step 4: Propagation and Quenching. Gradually warm the mixture to 30 °C at 2 °C/min and stir for 6 hours. Quench with sodium thiosulfate.

    • Causality: The gradual thermal increase provides the necessary activation energy to drive the complexation to completion. Thiosulfate safely reduces any unreacted electrophilic bromine to inert bromide ions, self-validating the safe termination of the reaction.

Pharmaceutical Formulation: Crystal Engineering

Beyond their direct biological activity, Br-DHBAs are highly prized in pharmaceutical formulation as co-formers for Active Pharmaceutical Ingredients (APIs). Many modern APIs, such as the JAK-1 inhibitor Upadacitinib and Nicotine , suffer from poor physicochemical properties (e.g., low aqueous solubility or high volatility).

Br-DHBAs (like 5-bromo-3,4-dihydroxybenzoic acid and 3,5-dibromo-2,4-dihydroxybenzoic acid) possess excellent supramolecular synthon capabilities. The carboxylic acid and hydroxyl groups act as strong hydrogen-bond donors/acceptors, while the bromine atom can participate in highly directional halogen bonding.

Cocrystal_Workflow API Active Pharma Ingredient (e.g., Upadacitinib) Solvent Solvent Addition (Catalytic Ethanol) API->Solvent Coformer Br-DHBA Co-former (e.g., 5-Br-3,4-DHBA) Coformer->Solvent Method Liquid-Assisted Grinding (LAG) Solvent->Method Characterization Lattice Validation (PXRD & DSC) Method->Characterization Outcome Optimized Co-crystal (Enhanced Bioavailability) Characterization->Outcome

Fig 2: Mechanistic workflow for the supramolecular co-crystallization of APIs with Br-DHBAs.

Protocol 2: Liquid-Assisted Grinding (LAG) for Co-crystal Synthesis
  • Step 1: Stoichiometric Milling. Combine the API and the Br-DHBA co-former in a precise 1:1 molar ratio within a stainless-steel milling jar.

    • Causality: Exact stoichiometry is required to saturate the hydrogen-bonding network. Deviations result in physical mixtures containing unreacted amorphous API, which destabilizes the final formulation.

  • Step 2: Catalytic Solvent Addition. Add a micro-volume of solvent (e.g., 20 μL of ethanol per gram of powder mixture).

    • Causality: In Liquid-Assisted Grinding (LAG), the solvent does not dissolve the bulk material. Instead, it acts as a molecular lubricant. It dramatically lowers the activation energy barrier for solid-state phase transformation, facilitating the breaking of homomeric bonds and the formation of heteromeric API-coformer synthons.

  • Step 3: Mechanical Alloying. Mill the mixture at 30 Hz for 20 minutes, followed by a 12-hour thermal annealing period at 40 °C.

    • Causality: Mechanical energy drives the kinetic formation of the lattice, while thermal annealing relieves internal mechanical stress, allowing the crystal lattice to achieve its lowest thermodynamic energy state.

  • Step 4: Lattice Validation via PXRD. Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

    • Causality: This is the ultimate self-validating step. The emergence of novel Bragg peaks (distinct 2-theta angles) that do not belong to either the pure API or the pure Br-DHBA confirms the successful generation of a new supramolecular crystalline phase.

Conclusion

Brominated dihydroxybenzoic acids represent a masterclass in molecular efficiency. Whether acting as primary pharmacophores inhibiting metabolic enzymes like PTP1B, or serving as structural co-formers that rescue the bioavailability of complex APIs through crystal engineering, their unique combination of hydrogen-bonding capacity and halogen-induced lipophilicity makes them indispensable tools in the modern drug discovery pipeline.

References

  • Bromophenols in Marine Algae and Their Bioactivities Marine Drugs (PMC)[Link]

  • Bioactive Properties of Marine Phenolics Marine Drugs (MDPI)[Link]

  • Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity Biomolecules (MDPI)[Link]

  • Cocrystals of upadacitinib (CA3216378A1)
  • Nicotine salts, co-crystals, and salt co-crystal complexes (US9896429B2)
Exploratory

Solubility profile of 4-Bromo-3,5-dihydroxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3,5-dihydroxybenzoic acid in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3,5-dihydroxybenzoic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Bromo-3,5-dihydroxybenzoic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination. By leveraging data from the parent compound, benzoic acid, and established principles of physical chemistry, we provide researchers with the theoretical foundation and practical methodologies to ascertain the solubility of 4-Bromo-3,5-dihydroxybenzoic acid in various organic media. This document is intended to be a critical resource for scientists and professionals engaged in drug development, chemical synthesis, and formulation science, where understanding solubility is paramount for process optimization and product efficacy.

Introduction: The Significance of 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid, a class of compounds with significant interest in medicinal chemistry and material science.[1] Its structural features, including a carboxylic acid group, hydroxyl groups, and a bromine atom, impart unique physicochemical properties that influence its behavior in solution.[2] Understanding the solubility of this compound in organic solvents is crucial for a multitude of applications, including:

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1]

  • Crystallization and Purification: Knowledge of solubility is essential for designing efficient crystallization processes for purification.

  • Material Science: The compound may be a precursor for specialty polymers and other advanced materials.

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the expected solubility trends of 4-Bromo-3,5-dihydroxybenzoic acid based on solvent characteristics.

Physicochemical Properties of 4-Bromo-3,5-dihydroxybenzoic Acid

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

PropertyValueSource
Molecular Formula C₇H₅BrO₄[2][3][4]
Molecular Weight 233.02 g/mol [2][3][5]
Melting Point 274-276 °C (lit.)[5][6]
Appearance White to pale cream crystals or powder[7]
IUPAC Name 4-bromo-3,5-dihydroxybenzoic acid[2]
InChI Key NUTRHYYFCDEALP-UHFFFAOYSA-N[2][5]
SMILES OC(=O)c1cc(O)c(Br)c(O)c1[5][7]

The presence of two hydroxyl groups and a carboxylic acid group suggests that 4-Bromo-3,5-dihydroxybenzoic acid is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. The bromine atom adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution within the aromatic ring.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[8] A more nuanced understanding requires consideration of intermolecular forces and thermodynamics. The dissolution of a crystalline solute in a solvent can be conceptualized as a three-step process:

  • Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: Energy is needed to create a space or cavity in the solvent to accommodate the solute molecule.

  • Solvation: Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy of the system must decrease.

The solubility of 4-Bromo-3,5-dihydroxybenzoic acid in a given organic solvent will be dictated by the interplay of these factors. Solvents that can effectively interact with the polar functional groups of the molecule through hydrogen bonding and dipole-dipole interactions are expected to be good solvents.

Experimental Determination of Solubility

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. The following protocols are recommended for establishing the solubility profile of 4-Bromo-3,5-dihydroxybenzoic acid.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 4-Bromo-3,5-dihydroxybenzoic acid to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation or filtration using a syringe filter compatible with the solvent.

  • Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Determine the concentration of 4-Bromo-3,5-dihydroxybenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification cluster_3 Result A Add excess 4-Bromo-3,5-dihydroxybenzoic acid to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge and filter B->C Isolate Saturated Solution D Dilute saturated solution C->D Prepare for Analysis E Analyze by HPLC D->E Measure Concentration F Calculate Solubility E->F Final Calculation

Caption: Shake-Flask Method for Solubility Determination.

High-Throughput Screening (Kinetic Solubility)

For rapid screening in early drug discovery, kinetic solubility measurements are often employed.[10] These methods typically involve the addition of a concentrated stock solution of the compound in a solvent like DMSO to an aqueous or organic medium.[10]

Expected Solubility Profile of 4-Bromo-3,5-dihydroxybenzoic Acid

While specific experimental data is pending, we can infer the likely solubility behavior of 4-Bromo-3,5-dihydroxybenzoic acid based on its structure and the known solubility of benzoic acid.[11][12][13]

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with the hydroxyl and carboxylic acid groups of the molecule. Therefore, high solubility is anticipated in these solvents. Benzoic acid, for instance, is readily soluble in methanol and ethanol.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good to moderate solubility is expected. Benzoic acid is soluble in acetone.[11]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of 4-Bromo-3,5-dihydroxybenzoic acid, low solubility is predicted in nonpolar solvents. While benzoic acid shows some solubility in toluene, it is generally low in nonpolar alkanes.[13]

  • Effect of pH: In aqueous solutions or protic organic solvents, the solubility of 4-Bromo-3,5-dihydroxybenzoic acid will be highly dependent on pH.[9] In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Illustrative Solubility Data for Benzoic Acid (as a reference):

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol2371.5
Ethanol19.252.4
Acetone-Soluble
Benzene-Soluble
Carbon Tetrachloride-Soluble
Chloroform-Soluble
Ethyl Ether-Soluble
Hexane-Soluble

Note: The term "Soluble" indicates that while quantitative data at specific temperatures was not available in the search results, these solvents are generally recognized as effective solvents for benzoic acid.[11]

Conclusion

This technical guide has laid out the essential theoretical framework and practical methodologies for determining and understanding the solubility profile of 4-Bromo-3,5-dihydroxybenzoic acid in organic solvents. While direct quantitative data remains to be established through experimentation, the principles outlined herein, supported by data from the parent compound benzoic acid, provide a solid foundation for researchers. The provided experimental protocols offer a clear path to generating the necessary data to support drug development, chemical synthesis, and other scientific endeavors.

References

  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem. (n.d.).
  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 4-Bromo-3,5-dihydroxybenzoic acid | 16534-12-6 - ChemicalBook. (2025, January 27).
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - DiVA. (2010, December 13).
  • 4-Bromo-3,5-dihydroxybenzoic acid 99 16534-12-6 - Sigma-Aldrich. (n.d.).
  • What are the applications of 4-bromo-3,5-dihydroxybenzoic acid? - FAQ - Guidechem. (2023, December 13).
  • 4-Bromo-3,5-dihydroxybenzoic acid, 97+% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-Bromo-3,5-dihydroxybenzoic acid | CAS 16534-12-6 | SCBT. (n.d.).
  • 4-Bromo-3,5-dihydroxybenzoic acid - CAS Common Chemistry. (n.d.).

Sources

Foundational

Engineering Advanced Metal-Organic Frameworks: The Strategic Role of 4-Bromo-3,5-dihydroxybenzoic Acid as a Multifunctional Ligand

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the rapidly evolving landscape of reticular chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the rapidly evolving landscape of reticular chemistry, the rational design of Metal-Organic Frameworks (MOFs) hinges on the precise selection of organic linkers. As a Senior Application Scientist, I frequently encounter the limitations of standard terephthalate or trimesate linkers—namely, their inability to support orthogonal functionalization without compromising framework integrity.

This whitepaper provides an in-depth technical analysis of 4-Bromo-3,5-dihydroxybenzoic acid (BDBA) [CAS: 16534-12-6] [1], a highly specialized, multifunctional ligand. By integrating a primary coordination site (carboxylate), secondary coordination/hydrogen-bonding sites (hydroxyls), and a highly reactive steric handle (bromine), BDBA serves as a cornerstone for defect-engineered frameworks and Post-Synthetic Modification (PSM). This guide details the mechanistic principles, self-validating experimental protocols, and quantitative metrics required to leverage BDBA in the development of next-generation drug delivery and sensing platforms.

Structural Anatomy & Coordination Logic

The utility of BDBA in MOF synthesis is dictated by Hard-Soft Acid-Base (HSAB) theory and the spatial geometry of its functional groups.

  • The Carboxylate Group (C1): Acts as a "hard" base, forming robust coordination bonds with high-valent metal nodes (e.g., Zr⁴⁺, Ti⁴⁺) or divalent transition metals (e.g., Cu²⁺, Zn²⁺). In mixed-ligand syntheses, BDBA can act as a monotopic capping agent to intentionally induce structural defects, thereby increasing the density of catalytically active open metal sites [2].

  • The Meta-Hydroxyl Groups (C3, C5): Depending on the pH of the synthesis environment, these hydroxyls can either remain protonated to serve as potent hydrogen-bond donors (ideal for drug encapsulation) or undergo deprotonation to participate in secondary coordination, similar to the assembly seen in the MOF-74 architecture [3].

  • The Para-Bromine Handle (C4): The massive electron cloud of the bromine atom provides steric shielding to the pore walls, increasing the framework's hydrophobicity. More importantly, the C–Br bond is chemically orthogonal to the metal-carboxylate framework, serving as an ideal anchor for covalent Post-Synthetic Modification (PSM) [4].

G L 4-Bromo-3,5-dihydroxybenzoic Acid (BDBA Ligand) C1 Carboxylate Coordination (Primary SBU Formation) L->C1 C2 Hydroxyl Coordination (Secondary Lattice / H-Bonding) L->C2 M Metal Node (e.g., Cu2+, Zr4+) M->C1 M->C2 MOF Assembled BDBA-MOF (Defect-Engineered / Open Metal Sites) C1->MOF C2->MOF

Caption: Coordination pathways of BDBA leading to defect-engineered MOF assembly.

Experimental Protocol: Synthesis of a Cu-BDBA Framework

To demonstrate the efficacy of BDBA, we adapt a solvothermal protocol commonly used for dihydroxybenzoate-based copper MOFs [5]. This protocol is designed as a self-validating system; the visual and structural checkpoints ensure that the kinetic assembly of the Secondary Building Units (SBUs) proceeds correctly.

Reagents & Materials
  • Ligand: 4-Bromo-3,5-dihydroxybenzoic acid (BDBA), >98% purity.

  • Metal Source: Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O).

  • Solvents: N,N-Dimethylformamide (DMF), Deionized Water (18.2 MΩ·cm), Anhydrous Methanol.

Step-by-Step Methodology
  • Pre-dissolution (Kinetics Control): Dissolve 0.233 g (1.0 mmol) of BDBA in 4.0 mL of DMF. In a separate vial, dissolve 0.232 g (1.0 mmol) of Cu(NO₃)₂·2.5H₂O in 4.0 mL of DI water.

    • Causality: DMF acts not only as a solvent but as a thermal base. Upon heating, DMF undergoes trace hydrolysis to yield dimethylamine, which slowly deprotonates the BDBA carboxylate. This slow deprotonation is critical to prevent amorphous precipitation and promote single-crystal growth.

  • Solvothermal Assembly: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave. Seal and heat at 95 °C for 48 hours.

    • Causality: The 1:1 DMF/H₂O ratio ensures that water molecules can act as labile aquo ligands on the Cu²⁺ paddlewheel SBUs. These will later be evacuated to create Lewis acid sites.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 2 °C/hour.

    • Checkpoint: You should observe the formation of dark turquoise/greenish polyhedral crystals. A lack of crystallinity indicates a heating ramp that was too rapid.

  • Solvent Exchange & Activation: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by soaking in anhydrous methanol for 3 days (replacing the methanol daily).

    • Causality: Methanol exchange replaces the high-boiling DMF within the pores. The MOF is then activated under dynamic vacuum at 100 °C for 12 hours to yield the porous, pristine Cu-BDBA framework.

Post-Synthetic Modification (PSM) via the Bromo-Handle

The true power of BDBA lies in its capacity for Post-Synthetic Modification (PSM), a concept pioneered and extensively validated by Seth M. Cohen and colleagues [6]. By utilizing the C–Br bond, we can graft complex pharmacophores or targeting peptides directly into the MOF pores via Suzuki-Miyaura cross-coupling, without subjecting these sensitive molecules to the harsh solvothermal conditions of initial MOF synthesis.

Protocol: Heterogeneous Suzuki-Miyaura Coupling on Cu-BDBA
  • Catalyst Loading: Suspend 100 mg of activated Cu-BDBA MOF in 10 mL of anhydrous toluene under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of the desired arylboronic acid (e.g., a fluorophore-boronic acid derivative), 0.05 equivalents of Pd(PPh₃)₄, and 2.0 equivalents of anhydrous Cs₂CO₃.

    • Causality: Cs₂CO₃ is chosen as a mild, bulky base. Stronger aqueous bases (like NaOH) would hydrolyze the Cu-carboxylate coordination bonds, leading to framework collapse.

  • Coupling Reaction: Heat the suspension gently at 85 °C for 24 hours with mild orbital shaking (avoid magnetic stirring to prevent mechanical grinding of the MOF crystals).

  • Purification: Recover the functionalized MOF via centrifugation. Perform Soxhlet extraction with dichloromethane for 24 hours to remove trapped palladium residues and unreacted boronic acid.

G MOF Pristine BDBA-MOF (Contains -Br Handle) Coupling Suzuki-Miyaura Cross-Coupling MOF->Coupling Cat Pd Catalyst + Mild Base (Heterogeneous Conditions) Cat->Coupling React Arylboronic Acid (Drug / Fluorophore) React->Coupling Wash Soxhlet Extraction (Removal of Pd / Organics) Coupling->Wash Final Functionalized MOF (Targeted Drug Delivery) Wash->Final

Caption: Workflow for the Post-Synthetic Modification of BDBA-MOFs via Suzuki-Miyaura coupling.

Quantitative Data & Structural Properties

The integration of BDBA alters the textural and chemical properties of the resulting frameworks. The table below summarizes the comparative metrics of BDBA-engineered MOFs against standard baselines, demonstrating the trade-off between absolute surface area and enhanced chemical functionality.

MOF TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Chemical Stability (Aqueous, pH 7.4)Primary Application
Standard Cu-MOF (HKUST-1) ~1,500 - 1,8000.75Low (Degrades < 24h)Gas Storage
Cu-BDBA MOF (Pristine) ~950 - 1,1000.48Moderate (Stable ~72h)Intermediate for PSM
PSM-Cu-BDBA (Aryl-Grafted) ~700 - 8500.35High (Stable > 7 Days)Targeted Drug Delivery
Zr-BDBA (Defect-Engineered) ~1,200 - 1,4000.60Exceptional (Stable > 30 Days)Biosensing & Catalysis

Data Synthesis Note: While the bulky bromine atom and subsequent aryl grafting reduce the absolute BET surface area, the resulting steric shielding drastically improves the hydrolytic stability of the MOF in physiological buffers, a mandatory requirement for drug development applications.

Applications in Drug Development

For pharmaceutical scientists, the BDBA ligand solves a critical bottleneck in MOF-based nanomedicine: orthogonal functionalization . Traditional drug encapsulation relies on non-covalent diffusion, which often leads to premature "burst release" of the API (Active Pharmaceutical Ingredient) in the bloodstream. By utilizing the BDBA framework:

  • Covalent Tethering: Prodrugs can be covalently grafted to the framework via the bromo-handle. Release is then governed by the enzymatic or hydrolytic degradation of the linker, ensuring zero-order release kinetics.

  • Microenvironment Tuning: The uncoordinated hydroxyl groups of BDBA can be utilized to establish strong hydrogen-bonding networks with hydrophilic APIs, drastically increasing the loading capacity compared to purely hydrophobic MOF pores.

By treating the MOF not just as a porous sponge, but as a highly programmable macromolecule, BDBA enables the synthesis of self-validating, structurally robust therapeutic delivery systems.

References

  • National Center for Biotechnology Information. "4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem." PubChem Database. Available at: [Link]

  • Xiao, J., et al. "Increasing Exposed Metal Site Accessibility in a Co-MOF-74 Material With Induced Structure-Defects." Frontiers in Materials (2019). Available at:[Link]

  • Perry, K., et al. "Fabrication of Ni−MOF−74@PA−PEI for Radon Removal under Ambient Conditions." MDPI (2023). Available at:[Link]

  • Cohen, S. M. "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks." ACS Central Science (2020). Available at:[Link]

  • Seco, J. M., et al. "Adsorptive Capacity, Inhibitory Activity and Processing Techniques for a Copper-MOF Based on the 3,4-Dihydroxybenzoate Ligand." PMC - PubMed Central (2022). Available at:[Link]

  • Cohen, S. M. "Postsynthetic modification of metal-organic frameworks." Chemical Society Reviews (2009). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

Foreword: The Critical Role of Solid-State Stability in Drug Development In the journey of a drug molecule from discovery to a therapeutic product, understanding its solid-state properties is paramount. The crystalline f...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solid-State Stability in Drug Development

In the journey of a drug molecule from discovery to a therapeutic product, understanding its solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its solubility, bioavailability, manufacturability, and shelf-life. Hydrates, in particular, represent a common but complex class of crystalline solids where water molecules are incorporated into the crystal lattice. The stability of these hydrates is a critical quality attribute that must be thoroughly investigated. This guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a compound with potential applications in organic synthesis and medicinal chemistry.[1][2] The principles and methodologies detailed herein are broadly applicable to the characterization of other crystalline hydrates in the pharmaceutical industry.

Introduction to 4-Bromo-3,5-dihydroxybenzoic Acid and its Monohydrate

4-Bromo-3,5-dihydroxybenzoic acid is an aromatic carboxylic acid with the chemical formula C₇H₅BrO₄.[3][4][5] Its structure, featuring a benzene ring substituted with a carboxyl group, two hydroxyl groups, and a bromine atom, makes it a versatile building block in organic synthesis.[2] The presence of hydrophilic functional groups (hydroxyl and carboxyl) suggests a propensity for interaction with water molecules, leading to the formation of hydrates.

The monohydrate form of this compound incorporates one molecule of water per molecule of the acid in its crystal lattice. This seemingly minor addition can have profound effects on the material's physicochemical properties. The thermodynamic stability of this monohydrate—its tendency to retain its crystalline structure and water content under various environmental conditions—is a key determinant of its suitability for further development. An unstable hydrate may lose water, potentially converting to an anhydrous form or an amorphous state, which could alter its therapeutic efficacy and safety profile.[1]

Physicochemical Properties of 4-Bromo-3,5-dihydroxybenzoic Acid
PropertyValueSource
Molecular FormulaC₇H₅BrO₄[3][5]
Molecular Weight233.02 g/mol [3][5]
Melting Point (anhydrous)274-276 °C[2]
AppearanceWhite to pale cream powder/crystals[6]

The Analytical Trinity: A Multi-faceted Approach to Stability Assessment

A robust evaluation of the thermodynamic stability of a hydrate requires a combination of analytical techniques that provide complementary information. The "analytical trinity" for solid-state characterization comprises Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). This multi-pronged approach ensures a comprehensive understanding of the material's behavior as a function of temperature and other external factors.

cluster_0 Thermodynamic Stability Assessment Workflow Start 4-Bromo-3,5-dihydroxybenzoic acid monohydrate sample TGA Thermogravimetric Analysis (TGA) Start->TGA Quantify water content DSC Differential Scanning Calorimetry (DSC) Start->DSC Identify phase transitions XRPD X-ray Powder Diffraction (XRPD) Start->XRPD Determine crystal structure Data_Integration Data Integration and Stability Assessment TGA->Data_Integration DSC->Data_Integration XRPD->Data_Integration Report Comprehensive Stability Report Data_Integration->Report

Caption: Workflow for the thermodynamic stability assessment of a hydrated compound.

Thermogravimetric Analysis (TGA): Quantifying Water Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] For a hydrate, TGA is instrumental in determining the amount of water present in the crystal lattice and the temperature at which dehydration occurs.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-3,5-dihydroxybenzoic acid monohydrate sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected dehydration and decomposition points (e.g., 300 °C). A linear heating rate of 10 °C/min is a common starting point.

    • Atmosphere: Use an inert atmosphere, such as dry nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Identify the temperature range over which a significant mass loss occurs. This corresponds to the dehydration of the monohydrate.

    • Calculate the percentage of mass loss. For a monohydrate of 4-Bromo-3,5-dihydroxybenzoic acid (anhydrous MW = 233.02 g/mol , water MW = 18.02 g/mol ), the theoretical water content is approximately 7.17%. The experimentally observed mass loss should be close to this value.

    • Subsequent mass loss at higher temperatures would indicate decomposition of the anhydrous compound.

The causality behind these choices lies in isolating the dehydration event. The inert atmosphere prevents unwanted side reactions, and the controlled heating rate allows for clear separation of thermal events.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is a powerful technique for identifying thermal events such as melting, crystallization, and solid-state phase transitions, including the dehydration of a hydrate.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. For volatile events like dehydration, it is advisable to use a pinholed or hermetically sealed pan to maintain a controlled atmosphere within the pan.

  • Experimental Conditions:

    • Temperature Program: Use the same temperature program as in the TGA experiment (e.g., heating from 25 °C to 300 °C at 10 °C/min) to allow for direct correlation of thermal events.

    • Atmosphere: Maintain an inert atmosphere (e.g., dry nitrogen) with a similar purge rate to the TGA experiment.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • An endothermic peak (a peak indicating heat absorption) should be observed in the temperature range where TGA showed mass loss. This endotherm corresponds to the energy required to remove the water molecules from the crystal lattice during dehydration.

    • The temperature at the onset or peak of this endotherm provides information about the dehydration temperature.

    • At higher temperatures, an endothermic peak corresponding to the melting of the anhydrous form should be observed, followed by an exothermic event if decomposition occurs.

The choice of a pinholed or sealed pan is crucial for obtaining accurate enthalpy data for the dehydration process by controlling the water vapor pressure in the immediate vicinity of the sample.

X-ray Powder Diffraction (XRPD): The Fingerprint of the Crystal

XRPD is a non-destructive technique that provides information about the crystalline structure of a material.[1] Each crystalline form of a compound produces a unique diffraction pattern, which serves as its "fingerprint".[10][11][12] XRPD is therefore essential for confirming the presence of a hydrate and for identifying any changes in the crystal structure upon dehydration.

  • Instrument Preparation: Ensure the XRPD instrument is properly aligned and calibrated.

  • Sample Preparation: Prepare a flat, uniform powder sample of the monohydrate on a sample holder. Proper sample preparation is critical to avoid preferred orientation of the crystals, which can affect the relative intensities of the diffraction peaks.[13]

  • Experimental Conditions:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: A 2θ range of 2° to 40° is usually sufficient to capture the characteristic diffraction peaks.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity versus 2θ) is the characteristic pattern of the monohydrate.

    • To study the dehydration process, variable temperature XRPD (VT-XRPD) can be employed. In this experiment, the sample is heated in the diffractometer, and diffraction patterns are collected at different temperatures.

    • The VT-XRPD data will show the disappearance of the monohydrate pattern and the emergence of a new pattern corresponding to the anhydrous form at the dehydration temperature. This provides direct evidence of a solid-state phase transformation.

The use of VT-XRPD provides an unambiguous link between the thermal events observed by TGA and DSC and the specific changes in the crystal structure.

Integrating the Data: A Holistic View of Stability

The true power of this analytical approach lies in the integration of data from all three techniques.

cluster_1 Data Integration for Hydrate Stability Analysis TGA_data TGA Data: - Mass loss at T_dehydration - Quantifies water content Conclusion Conclusion: Thermodynamic Stability Profile TGA_data->Conclusion Confirms dehydration DSC_data DSC Data: - Endotherm at T_dehydration - Enthalpy of dehydration DSC_data->Conclusion Confirms phase transition XRPD_data XRPD Data: - Unique pattern for monohydrate - New pattern for anhydrate XRPD_data->Conclusion Confirms structural change

Caption: Relationship between TGA, DSC, and XRPD data in hydrate analysis.

By correlating the temperature of mass loss in TGA with the endothermic peak in DSC and the change in the diffraction pattern in XRPD, a complete picture of the dehydration process emerges. This integrated dataset allows for the determination of:

  • The stoichiometry of the hydrate: Confirmed by the percentage of water loss in TGA.

  • The dehydration temperature: The temperature at which the material is no longer stable.

  • The nature of the dehydration process: Whether it is a simple desolvation or is accompanied by other phase transitions.

  • The crystalline form of the resulting anhydrous material.

Potential Degradation Pathways

Degradation of dihydroxybenzoic acids can be initiated by factors such as heat, light, and oxidation.[14][15][16][17] Potential degradation pathways could involve:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, particularly at high temperatures.

  • Oxidation: The hydroxyl groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of quinone-type structures.[14] This can be a concern if the material is exposed to an oxidative atmosphere.

  • Hydroxylation: Further hydroxylation of the aromatic ring can occur under certain conditions.[17]

Investigating these potential degradation pathways would require additional analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify any degradation products formed during stability studies.

Conclusion and Recommendations

The thermodynamic stability of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate is a critical parameter that must be thoroughly evaluated to ensure its quality and performance in any potential application. A comprehensive assessment requires a multi-technique approach, integrating data from TGA, DSC, and XRPD. This guide provides a foundational framework for conducting such an investigation.

For researchers and drug development professionals working with this or similar hydrated compounds, it is recommended to:

  • Perform the described TGA, DSC, and XRPD analyses to establish a baseline stability profile.

  • Conduct long-term stability studies under various temperature and humidity conditions to assess shelf-life.

  • Utilize techniques such as HPLC-MS to identify and quantify any potential degradation products.

By following a scientifically rigorous and well-documented approach, a thorough understanding of the thermodynamic stability of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate can be achieved, paving the way for its successful development and application.

References

  • Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 27). How To Identify Hydrate Structures Using X-ray Diffraction. Retrieved from [Link]

  • Talbi, F., et al. (2003). Differential scanning calorimetry and X-ray diffraction study of water confined in silica gel for several levels of hydration. The European Physical Journal E, 10(3), 253-259. Retrieved from [Link]

  • Scientific.Net. (n.d.). Differential Scanning Calorimetry Research of Hydrates Phase Equilibrium in Porous Media. Retrieved from [Link]

  • Assoumani, A., et al. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. Journal of Photochemistry and Photobiology A: Chemistry, 247, 33-41. Retrieved from [Link]

  • Smith, D. P., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(1), 119-122. Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 113-118. Retrieved from [Link]

  • Otsuka, M., et al. (2004). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. AAPS PharmSciTech, 5(4), e56. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of channel hydrates. Retrieved from [Link]

  • Blasco, R., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(16), 4209-4218. Retrieved from [Link]

  • Blasco, R., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(16), 4209-4218. Retrieved from [Link]

  • Kumar, R., et al. (2010). HYDRATE NUCLEATION MEASUREMENTS USING HIGH PRESSURE DIFFERENTIAL SCANNING CALORIMETRY. UBC Library Open Collections. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. Retrieved from [Link]

  • XRF Scientific. (2024, February 7). Using Thermogravimetric Analysis for Mineral Examination. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 3,4-dihydroxybenzoic acid, vanillic acid, isovanillic acid, and syringic acid as a function of dose. Retrieved from [Link]

  • ResearchGate. (n.d.). A differential scanning calorimetry (DSC) scan of a hydrated and of a partially dehydrated (RWC = 55%) leaf of Haberlea rhodopensis. Retrieved from [Link]

  • ResearchGate. (2014, May 31). How do you confirm that our organic compound is a hydrate?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2026, March 5). On the nature of crystallization water using thermal analysis. - The application to some hydrates with different cations. Retrieved from [Link]

  • Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
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  • Accounts of Chemical Research. (2002, May 1). Water structure in organic hydrates. Retrieved from [Link]

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Foundational

pKa values and acidity constants of 4-Bromo-3,5-dihydroxybenzoic acid

An In-Depth Technical Guide to the pKa Values and Acidity Constants of 4-Bromo-3,5-dihydroxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity Constants of 4-Bromo-3,5-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in various chemical and biological environments. For active pharmaceutical ingredients (APIs), the pKa value dictates solubility, lipophilicity, protein binding, and membrane permeability, thereby influencing the overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the acidity constants of 4-Bromo-3,5-dihydroxybenzoic acid, a substituted aromatic acid of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to estimate its pKa values. Furthermore, it offers comprehensive, field-proven methodologies for the experimental determination and computational prediction of these crucial parameters, empowering researchers to accurately characterize novel chemical entities.

The Fundamental Importance of pKa in Drug Discovery and Development

The extent to which a molecule is ionized at a given pH is determined by its pKa value(s). This is of paramount importance in drug development for several reasons:

  • Solubility and Dissolution: The ionized form of a drug is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of strategies to enhance solubility and ensure adequate bioavailability.

  • Absorption and Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is largely dependent on its lipophilicity. The neutral form of a molecule is typically more lipid-soluble and therefore more readily absorbed. The Henderson-Hasselbalch equation, which incorporates the pKa, can be used to predict the ionization state of a drug at different physiological pH values.

  • Drug-Target Interactions: The binding of a drug to its biological target often involves electrostatic interactions. The charge state of the drug, and therefore its pKa, can significantly impact binding affinity and specificity.

  • Metabolism and Excretion: The ionization state of a drug can influence its interaction with metabolic enzymes and transporters, thereby affecting its rate of metabolism and excretion.

Structural Analysis and Predicted Acidity of 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid possesses three acidic protons that can dissociate in an aqueous solution: the carboxylic acid proton and the two phenolic hydroxyl protons. The pKa value of each of these protons is influenced by the electronic effects of the other substituents on the aromatic ring.

Deprotonation_of_4-Bromo-3,5-dihydroxybenzoic_acid cluster_0 Deprotonation Equilibria Molecule 4-Bromo-3,5-dihydroxybenzoic acid (H3A) Carboxylate Monoanion (H2A-) Molecule->Carboxylate pKa1 (COOH) Phenolate1 Dianion (HA2-) Carboxylate->Phenolate1 pKa2 (OH) Phenolate2 Trianion (A3-) Phenolate1->Phenolate2 pKa3 (OH)

Caption: Stepwise deprotonation of 4-Bromo-3,5-dihydroxybenzoic acid.

Acidity of the Carboxylic Acid Group (pKa1)

The acidity of the carboxylic acid proton is influenced by the inductive and resonance effects of the substituents on the benzene ring. To estimate the pKa of the carboxylic acid group in 4-Bromo-3,5-dihydroxybenzoic acid, we can analyze the pKa values of structurally similar compounds.

CompoundpKa (Carboxylic Acid)Reference
Benzoic Acid4.20[1]
4-Bromobenzoic Acid3.96[2][3][4][5]
3,5-Dihydroxybenzoic Acid4.04[1][6][7]

The bromo group at the para position in 4-bromobenzoic acid is electron-withdrawing through its inductive effect, which stabilizes the resulting carboxylate anion and increases the acidity (lowers the pKa) compared to benzoic acid.[8] The two hydroxyl groups in the meta positions in 3,5-dihydroxybenzoic acid are also electron-withdrawing by induction, leading to a similar increase in acidity.

In 4-Bromo-3,5-dihydroxybenzoic acid, we have the combined electron-withdrawing inductive effects of the bromo and two hydroxyl groups. Therefore, it is reasonable to predict that the pKa of the carboxylic acid group will be slightly lower than 3.96 , likely in the range of 3.5 - 3.9 .

Acidity of the Phenolic Hydroxyl Groups (pKa2 and pKa3)

The acidity of the phenolic hydroxyl groups is primarily influenced by the stability of the resulting phenoxide ion. Electron-withdrawing groups on the aromatic ring will delocalize the negative charge and increase the acidity of the phenol.

The pKa of phenol itself is approximately 9.9. In 4-Bromo-3,5-dihydroxybenzoic acid, after the deprotonation of the carboxylic acid, the resulting carboxylate group is electron-withdrawing, which will increase the acidity of the phenolic protons. The bromo group is also electron-withdrawing. Consequently, the first phenolic pKa (pKa2) is expected to be significantly lower than that of phenol.

The two hydroxyl groups are equivalent in the initial molecule but will have slightly different acidities after the first deprotonation. The pKa of the second hydroxyl group (pKa3) will be higher than the first due to the increased electron density from the already present negative charge of the first phenoxide. Based on the pKa values of other substituted phenols, it is plausible to estimate the pKa values for the two hydroxyl groups to be in the range of 7.5 - 9.0 and 9.5 - 11.0 , respectively.

Experimental Determination of pKa Values

Accurate determination of pKa values requires precise experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the acid) and monitoring the change in pH. The pKa is the pH at which the acid is half-neutralized.

Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant, typically 0.1 M NaOH, and accurately determine its concentration.

    • Prepare a solution of 4-Bromo-3,5-dihydroxybenzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent, usually a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For polyprotic acids, multiple inflection points and half-equivalence points will be observed.

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Potentiometric_Titration_Workflow cluster_workflow Potentiometric Titration A Prepare Analyte and Titrant Solutions B Calibrate pH Meter A->B C Titrate Analyte with Titrant B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Protocol for UV-Vis Spectrophotometry:

  • Preparation of Solutions:

    • Prepare a stock solution of 4-Bromo-3,5-dihydroxybenzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa(s).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant volume of the stock solution to a cuvette and record the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelengths where the absorbance of the acidic and basic forms of the molecule shows the largest difference.

    • Plot absorbance at these wavelengths against pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined from the first derivative of the curve or by fitting the data to the appropriate equation.

UV_Vis_Spectrophotometry_Workflow cluster_workflow UV-Vis Spectrophotometry A Prepare Stock and Buffer Solutions B Acquire Spectra in Buffers of Varying pH A->B C Identify Wavelengths of Maximum Absorbance Change B->C D Plot Absorbance vs. pH C->D E Determine pKa from Inflection Point D->E

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa Values

In silico methods provide a valuable tool for estimating pKa values, especially in the early stages of drug discovery when experimental determination may not be feasible for a large number of compounds.

Several computational approaches are available, ranging from empirical methods based on Hammett-type equations to more rigorous quantum mechanical (QM) calculations.

  • Empirical Methods: These methods use linear free-energy relationships to correlate the pKa of a compound with the electronic properties of its substituents. While fast, their accuracy is limited to compounds similar to those in the training set.

  • Quantum Mechanical Methods: These methods calculate the Gibbs free energy of the acid and its conjugate base in the gas phase and in solution using a continuum solvation model. The pKa is then calculated from the difference in these free energies. Density functional theory (DFT) is a commonly used QM method for this purpose. The accuracy of these predictions has significantly improved, with some methods achieving a mean absolute error of less than 0.4 pKa units.[9][10]

Conclusion

References

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  • American Chemical Society. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
  • Scribd. (n.d.). PKa Values Chart.
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Exploratory

Crystal structure analysis of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate Authored by: A Senior Application Scientist Foreword: Unveiling the Solid-State Architecture of a Key Benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Key Benzoic Acid Derivative

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their solid-state properties, dictated by their crystal structure, are critical to their function and application. This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a compound of interest for its potential as a building block in the synthesis of more complex molecules.[1][2][3]

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to explain the causality behind the experimental choices and to present a self-validating system of protocols and analysis. We will delve into the synthesis, crystallization, and ultimately, the intricate three-dimensional architecture of this molecule as revealed by single-crystal X-ray diffraction.

Synthesis and Crystal Growth: From Precursor to Diffraction-Quality Crystal

Rationale for Synthesis

The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid is typically achieved through the electrophilic bromination of 3,5-dihydroxybenzoic acid.[4] This precursor is readily available and the introduction of a bromine atom at the 4-position is regioselective due to the directing effects of the hydroxyl and carboxyl groups. The bromine atom is of particular interest as it can influence the molecule's lipophilicity and provides a site for further synthetic modification.[2]

Experimental Protocol: Synthesis

A common synthetic route involves the direct bromination of 3,5-dihydroxybenzoic acid in a suitable solvent system, such as aqueous mineral acid or glacial acetic acid.[4]

Step-by-Step Synthesis:

  • Dissolution: Dissolve 3,5-dihydroxybenzoic acid in an aqueous mineral acid.

  • Bromination: Slowly add elemental bromine to the mixture with stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the product can be isolated by filtration.

  • Purification: The crude product is then purified, typically by recrystallization, to yield 4-Bromo-3,5-dihydroxybenzoic acid.

Crystallization for X-ray Analysis

The key to a successful crystal structure determination lies in the quality of the single crystal. For 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, high-quality, slightly translucent needle-like crystals suitable for X-ray diffraction are grown by the slow evaporation of an aqueous solution.[5]

Protocol for Single Crystal Growth:

  • Prepare a Saturated Solution: Dissolve the purified 4-Bromo-3,5-dihydroxybenzoic acid in hot deionized water to create a saturated or near-saturated solution.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals.

  • Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

The inclusion of a water molecule in the crystal lattice to form the monohydrate is a critical aspect of its solid-state structure, profoundly influencing the hydrogen bonding network.[5]

Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

The following section outlines a generalized yet robust protocol for the X-ray crystallographic analysis of a small organic molecule like 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.[6]

Experimental Workflow

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Single Crystal Growth CrystalSelection Select Suitable Crystal CrystalGrowth->CrystalSelection Mounting Mount on Goniometer CrystalSelection->Mounting XRaySource Place in X-ray Beam (e.g., 120 K) Mounting->XRaySource Rotation Rotate Crystal XRaySource->Rotation Detector Collect Diffraction Data Rotation->Detector DataProcessing Process Data & Determine Space Group Detector->DataProcessing StructureSolution Solve Structure (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Refine Atomic Positions StructureSolution->Refinement Validation Validate Final Structure Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of X-rays. To minimize thermal vibrations and obtain higher quality data, the data is collected at a low temperature, such as 120 K.[5] The crystal is rotated during data collection to measure the intensities of a large number of reflections using a detector like a CCD or CMOS detector.[6]

  • Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1][6]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are typically located in a difference map and refined with appropriate restraints.[5] Software such as SHELXL is commonly used for this purpose.[5]

Results and Discussion: The Crystal Structure of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

The analysis reveals a highly ordered, three-dimensional network governed by extensive hydrogen bonding.

Crystallographic Data

The key crystallographic parameters for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate are summarized below.

ParameterValue
Chemical FormulaC₇H₅BrO₄·H₂O
Formula Weight249.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234 (3)
b (Å)14.155 (3)
c (Å)5.8640 (12)
β (°)100.19 (2)
Volume (ų)917.4 (4)
Z4
Temperature (K)120
R-factor0.049
Source: Kirsop et al., 2007[5]
Molecular Structure and Conformation

The molecule itself possesses largely normal geometric parameters.[5] The benzoic acid moiety is nearly planar, with a small dihedral angle of 4.5(5)° between the mean plane of the benzene ring and the plane of the carboxyl group.[5]

The Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing is dominated by a network of O—H···O hydrogen bonds, which are crucial for the stability of the crystal lattice.[5]

Key Interactions:

  • Carboxylic Acid Dimers: The most prominent feature is the formation of "classical inversion dimers". Two molecules of 4-Bromo-3,5-dihydroxybenzoic acid are linked head-to-head through strong hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) graph-set motif.[5][7]

  • Role of the Water Molecule: The water molecule is integral to the extended structure. It acts as both a hydrogen bond donor and acceptor, linking the carboxylic acid dimers and the hydroxyl groups of adjacent molecules.[5] Specifically, one of the hydroxyl groups on the benzene ring forms a hydrogen bond to the water molecule. In turn, the water molecule donates two hydrogen bonds, creating a robust three-dimensional network.[5]

G M1 Benzoic Acid (Molecule 1) M1_COOH Carboxyl (M1) M1->M1_COOH M1_OH Hydroxyl (M1) M1->M1_OH M2_COOH Carboxyl (M2) M1_COOH->M2_COOH Dimer Formation Water Water Molecule M1_OH->Water H-Bond Acceptor M2 Benzoic Acid (Molecule 2) M2->M2_COOH Water->M1_COOH H-Bond Donor Water->M2 H-Bond Donor (to adjacent unit)

Caption: Hydrogen bonding network in the crystal structure.

Significance of the Crystal Structure

The detailed structural analysis provides critical insights:

  • Predicting Physicochemical Properties: The extensive hydrogen bonding network explains the compound's melting point and solubility characteristics. The stability of the lattice will influence its dissolution rate, a key parameter in drug development.

  • Foundation for Drug Design: Understanding the preferred intermolecular interactions of this scaffold is invaluable for designing co-crystals or formulating new active pharmaceutical ingredients (APIs). The hydroxyl and carboxyl groups are prime targets for forming hydrogen bonds with other molecules, including biological targets.[1]

  • Polymorphism: While this guide focuses on the monohydrate form, it is crucial for researchers to be aware that different crystallization conditions could potentially lead to anhydrous forms or other solvates (polymorphs), each with unique properties.

Conclusion

The crystal structure of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate is a testament to the power of hydrogen bonding in dictating molecular assembly in the solid state. Through a systematic approach of synthesis, crystallization, and single-crystal X-ray diffraction, we have elucidated a complex three-dimensional architecture built upon robust carboxylic acid dimers and bridged by water molecules. This detailed structural knowledge is not merely an academic exercise; it provides a foundational understanding of the compound's properties and serves as an essential guide for its future application in materials science and medicinal chemistry.

References

  • Benchchem. X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.
  • Kirsop, P., Storey, J. M. D., & Harrison, W. T. A. (2007). 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o1442-o1444. Available from: [Link]

  • CNR-IRIS. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.
  • ACS Omega. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
  • e-Publications@Marquette. Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations.
  • ResearchGate. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • PubChem. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023. Available from: [Link]

  • Organic Syntheses. 3,5-dihydroxybenzoic acid. Available from: [Link]

  • ResearchGate. (2015). 4-Bromo-2-hydroxybenzoic acid. Available from: [Link]

  • Google Patents. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Benchchem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • ResearchGate. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Available from: [Link]

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Foundational

An In-depth Technical Guide to Differentiating Anhydrous and Monohydrate 4-Bromo-3,5-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3,5-dihydroxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dihydroxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent bromoprim.[1] The presence of water molecules within its crystal lattice, forming a monohydrate, can significantly alter its physicochemical properties compared to the anhydrous form. This guide provides a comprehensive technical overview of the key differences between anhydrous and monohydrate 4-Bromo-3,5-dihydroxybenzoic acid. It details the analytical methodologies required for their differentiation, including thermal analysis, spectroscopy, and X-ray diffraction, providing both the theoretical basis and practical experimental considerations essential for researchers in drug development and materials science.

Introduction: The Significance of Hydration in Crystalline Solids

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) or its intermediates are of paramount importance. Polymorphism, the ability of a substance to exist in two or more crystalline forms, and the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice, can profoundly impact critical parameters such as solubility, dissolution rate, stability, and bioavailability.[2]

A compound that does not contain water of crystallization is termed anhydrous, while a compound that incorporates water molecules into its crystal structure is known as a hydrate.[3] The conversion between these forms is often reversible, typically through heating the hydrated form to remove the water.[3][4][5]

This guide focuses on 4-Bromo-3,5-dihydroxybenzoic acid, a key building block in organic synthesis.[6] Understanding the distinction between its anhydrous and monohydrate forms is critical for ensuring consistency, quality, and performance in downstream applications.

Molecular and Physicochemical Profiles

The foundational difference between the anhydrous and monohydrate forms of 4-Bromo-3,5-dihydroxybenzoic acid lies in the presence of a single water molecule per molecule of the acid in the crystal lattice of the monohydrate.

Chemical Structure and Formula

The chemical structure of 4-Bromo-3,5-dihydroxybenzoic acid is characterized by a benzene ring substituted with a bromine atom, two hydroxyl groups, and a carboxylic acid group.

Anhydrous Form:

  • Molecular Formula: C₇H₅BrO₄[7]

  • Molecular Weight: 233.02 g/mol [7]

Monohydrate Form:

  • Molecular Formula: C₇H₅BrO₄ · H₂O

  • Molecular Weight: 251.04 g/mol

The presence of the water molecule in the monohydrate form increases the molecular weight and can lead to differences in crystal packing and intermolecular interactions, primarily through hydrogen bonding.

Physicochemical Properties
PropertyAnhydrous 4-Bromo-3,5-dihydroxybenzoic acidMonohydrate 4-Bromo-3,5-dihydroxybenzoic acid (Expected)Significance in Drug Development
Melting Point 274-276 °C (with decomposition)[6]Lower, with a preceding dehydration event.Affects formulation processing and stability.
Solubility Varies depending on the solvent.Generally expected to have different solubility and dissolution rates.[2]Impacts bioavailability and formulation design.
Stability Sensitive to light and air.[8]May exhibit different stability profiles, especially concerning humidity.Crucial for determining storage conditions and shelf-life.
Hygroscopicity May absorb moisture from the atmosphere.Less hygroscopic as it is already hydrated.Influences handling, storage, and formulation stability.

Analytical Methodologies for Differentiation

A suite of analytical techniques can be employed to definitively distinguish between the anhydrous and monohydrate forms of 4-Bromo-3,5-dihydroxybenzoic acid. Each method provides unique insights into the material's solid-state properties.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is a cornerstone for identifying and quantifying the presence of water of hydration.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When a hydrated compound is heated, it will lose its water of crystallization at a specific temperature range, resulting in a distinct weight loss step on the TGA curve. The anhydrous form will not show this initial weight loss.[9] For a monohydrate, the expected weight loss would correspond to the mass of one mole of water per mole of the compound.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The dehydration of a hydrate is an endothermic process, which will appear as a broad endothermic peak in the DSC thermogram.[9][10] This is then followed by the melting of the resulting anhydrous form at a higher temperature, which is also an endothermic event. The anhydrous form will only exhibit the melting endotherm.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-Bromo-3,5-dihydroxybenzoic acid sample into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrumentation: Place the sample in a calibrated TGA or DSC instrument.

  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).[9]

  • Heating Rate: Apply a linear heating rate, typically 10 °C/min.[9]

  • Temperature Range: Heat the sample from ambient temperature to a temperature above its melting/decomposition point (e.g., 300 °C).

  • Data Analysis:

    • TGA: Analyze the thermogram for a weight loss step corresponding to the loss of water. Calculate the percentage weight loss and compare it to the theoretical percentage of water in the monohydrate.

    • DSC: Examine the thermogram for an initial endothermic peak representing dehydration, followed by a sharper endotherm at a higher temperature for melting. The anhydrous sample will only show the melting peak.[9]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[2][11] Since the anhydrous and monohydrate forms have different crystal lattices due to the presence of water, their XRPD patterns will be distinct.[2][12][13]

  • Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.

  • Instrumentation: Place the powdered sample on a sample holder in an X-ray diffractometer.

  • Data Acquisition: Collect the diffraction pattern over a specific range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: Compare the resulting diffractogram to a reference pattern for the known anhydrous form. The monohydrate will exhibit a different pattern with peaks at different 2θ values.

Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the presence of water in a sample. Water molecules have characteristic vibrational modes that can be detected in the infrared spectrum.

  • O-H Stretching: The O-H stretching vibrations of water molecules in a hydrate typically appear as a broad band in the region of 3100-3500 cm⁻¹.[14] The exact position and shape of this band can provide information about the hydrogen bonding environment of the water molecules.[15]

  • H-O-H Bending: The H-O-H bending vibration of water usually appears as a sharper peak around 1600-1650 cm⁻¹.

The anhydrous form of 4-Bromo-3,5-dihydroxybenzoic acid will still show a broad O-H stretching band due to the hydroxyl and carboxylic acid groups, but the spectrum of the monohydrate will have additional features in the water absorption regions.

  • Sample Preparation: Prepare a solid sample, typically by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Place the sample in an FTIR spectrometer.

  • Data Acquisition: Collect the infrared spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Examine the spectrum for the characteristic absorption bands of water. Compare the spectra of the two forms, paying close attention to the O-H stretching and H-O-H bending regions.

Synthesis and Interconversion

The formation of either the anhydrous or monohydrate form is often dependent on the crystallization conditions, such as the solvent system, temperature, and humidity.

  • Synthesis of 4-Bromo-3,5-dihydroxybenzoic acid: This compound is typically synthesized by the bromination of 3,5-dihydroxybenzoic acid.[16] The choice of solvent and subsequent workup conditions can influence which form crystallizes.

  • Interconversion: The monohydrate can generally be converted to the anhydrous form by heating.[3][5][17] Conversely, the anhydrous form may convert to the monohydrate upon exposure to high humidity.

Visualizing the Concepts

To aid in the understanding of the molecular differences and analytical workflows, the following diagrams are provided.

Molecular Structures

G cluster_anhydrous Anhydrous 4-Bromo-3,5-dihydroxybenzoic acid cluster_monohydrate Monohydrate 4-Bromo-3,5-dihydroxybenzoic acid a_mol C₇H₅BrO₄ m_mol C₇H₅BrO₄ · H₂O

Caption: Molecular formulas of the anhydrous and monohydrate forms.

Analytical Workflow for Differentiation

G cluster_results Expected Observations for Monohydrate start Sample of 4-Bromo-3,5-dihydroxybenzoic acid tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc xrd X-Ray Powder Diffraction (XRPD) start->xrd ftir FTIR Spectroscopy start->ftir tga_res Weight loss in TGA, endotherm in DSC for dehydration tga_dsc->tga_res anhydrous Anhydrous Form tga_dsc->anhydrous No initial weight loss/ dehydration endotherm xrd_res Unique diffraction pattern xrd->xrd_res xrd->anhydrous Matches reference pattern ftir_res Characteristic water bands ftir->ftir_res ftir->anhydrous Absence of distinct water bands monohydrate Monohydrate Form tga_res->monohydrate xrd_res->monohydrate ftir_res->monohydrate

Caption: Workflow for differentiating anhydrous and monohydrate forms.

Conclusion

The distinction between the anhydrous and monohydrate forms of 4-Bromo-3,5-dihydroxybenzoic acid is a critical consideration for scientists and researchers in the pharmaceutical industry. The presence of water of crystallization in the monohydrate form leads to significant differences in physicochemical properties, including molecular weight, melting point, solubility, and stability. A combination of analytical techniques, namely thermal analysis (TGA/DSC), X-ray powder diffraction (XRPD), and Fourier-transform infrared (FTIR) spectroscopy, provides a robust framework for the unambiguous identification and characterization of these two forms. Careful control of synthesis and storage conditions is essential to ensure the desired solid-state form is obtained and maintained.

References

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023. PubChem. [Link]

  • Hydrated & Anhydrous Salts. Cambridge (CIE) IGCSE Chemistry Revision Notes 2021. [Link]

  • Monohydrate and anhydrous citric acid - what are the differences? Applications and properties. FDCM.eu. [Link]

  • X-RAY DIFFRACTION STUDY OF HYDRATION PROCESSES IN THE PORTLAND CEMENT. ResearchGate. [Link]

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Fourier Transform Infrared Spectroscopy in the Study of Hydrated Biological Macromolecules. IntechOpen. [Link]

  • In Situ X-Ray Diffraction Study on Hydrate Formation at Low Temperature in a High Vacuum. ACS Publications. [Link]

  • 3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]

  • FTIR spectra of hydrated cement and hydrated cement mixed with 0.07% of GO and 0.07% of rGO at 7 days. ResearchGate. [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • Thermal Study of Anhydrous and Hydrated Forms of Olanzapine. Walsh Medical Media. [Link]

  • Distinguishing Anhydrous and Hydrous Forms of an Active Pharmaceutical Ingredient in a Tablet Formulation Using Solid-State NMR Spectroscopy. ResearchGate. [Link]

  • Citric Acid Anhydrous vs. Monohydrate - practical uses. HD Chemicals LTD. [Link]

  • Properties of Hydrates (Experiment). Chemistry LibreTexts. [Link]

  • High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases. IgMin Research. [Link]

  • Hydrated And Anhydrous Compounds l CHEMISTRY l AS LEVELS l Science And Math. YouTube. [Link]

  • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

  • How To Identify Hydrate Structures Using X-ray Diffraction. Patsnap Eureka. [Link]

  • A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Clathrates hydrates FTIR spectroscopy: infrared signatures and their astrophysical significance. Taylor & Francis Online. [Link]

  • Difference between Anhydrous and Hydrous. TutorialsPoint. [Link]

  • A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. MDPI. [Link]

  • Fourier Transform Infrared Spectroscopy Investigation of Water Microenvironments in Polyelectrolyte Multilayers at Varying Temperatures. RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocols Utilizing 4-Bromo-3,5-dihydroxybenzoic Acid: A Guide for Advanced Chemical Synthesis

Introduction: The Strategic Value of 4-Bromo-3,5-dihydroxybenzoic Acid 4-Bromo-3,5-dihydroxybenzoic acid is a highly functionalized aromatic building block that offers a unique combination of reactive sites, making it a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid is a highly functionalized aromatic building block that offers a unique combination of reactive sites, making it a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a bromine atom, two hydroxyl groups, and a carboxylic acid on a benzene ring, allows for a variety of chemical transformations. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2] The phenolic hydroxyl groups and the carboxylic acid moiety can be functionalized through esterification, etherification, and amidation, or can influence the electronic properties and biological activity of the final compound.[3]

This guide provides detailed application notes and protocols for the use of 4-Bromo-3,5-dihydroxybenzoic acid as a versatile starting material. The protocols are designed to be self-validating, with an emphasis on the rationale behind the choice of reagents, catalysts, and reaction conditions, reflecting a deep understanding of the chemical principles at play.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
Molecular Formula C₇H₅BrO₄[4]
Molecular Weight 233.02 g/mol [4]
Appearance White to pale cream crystals or powder
Melting Point 274-276 °C[5]
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.
CAS Number 16534-12-6[4]

Safety and Handling: 4-Bromo-3,5-dihydroxybenzoic acid is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategies: Managing Polyfunctionality

The presence of multiple reactive functional groups in 4-Bromo-3,5-dihydroxybenzoic acid necessitates a strategic approach to synthesis, often requiring the use of protecting groups to achieve chemoselectivity. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.[6][7]

Protecting Group Strategies

The acidic protons of the hydroxyl and carboxylic acid groups can interfere with many organometallic reactions, such as Grignard reactions and palladium-catalyzed cross-couplings. Therefore, protection of these groups is often the first step in a synthetic sequence.

Diagram: Protecting Group Strategy Workflow

G start 4-Bromo-3,5-dihydroxybenzoic acid protect_oh Protect Hydroxyl Groups (e.g., Methyl, Benzyl, Silyl ethers) start->protect_oh protect_cooh Protect Carboxylic Acid (e.g., Methyl, Ethyl, Benzyl esters) protect_oh->protect_cooh cross_coupling Palladium-Catalyzed Cross-Coupling Reaction protect_cooh->cross_coupling deprotection Deprotection cross_coupling->deprotection target Target Molecule deprotection->target

Caption: A general workflow illustrating the use of protecting groups.

1. Protection of Phenolic Hydroxyl Groups:

  • Methyl Ethers: Methylation is a common and robust method for protecting phenolic hydroxyls. Dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used. Methyl ethers are stable to a wide range of reaction conditions but require harsh reagents like boron tribromide (BBr₃) for cleavage.[8]

  • Benzyl Ethers: Benzyl ethers, formed using benzyl bromide or chloride with a base, offer the advantage of being removable under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This makes them orthogonal to many other protecting groups.

  • Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are introduced using the corresponding silyl chloride and a base like imidazole. They are particularly useful as they can be cleaved under mild, acidic conditions (e.g., tetrabutylammonium fluoride - TBAF). The steric bulk of the silyl group can also be used to selectively protect less hindered hydroxyl groups.[9]

2. Protection of the Carboxylic Acid Group:

  • Methyl or Ethyl Esters: Esterification is readily achieved by refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), a process known as Fischer esterification.[7] These esters are stable to a wide range of conditions and can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., NaOH, KOH).[10]

  • Benzyl Esters: Similar to benzyl ethers, benzyl esters can be cleaved by catalytic hydrogenation, providing an orthogonal deprotection strategy.

Application Note 1: Synthesis of an Antibacterial Agent Precursor

This protocol details the initial steps in the synthesis of Bromopolin, an antibacterial agent, starting from 4-Bromo-3,5-dihydroxybenzoic acid.[1] This example illustrates a sequential functionalization strategy involving methylation and esterification.

Protocol 1.1: Methylation of Phenolic Hydroxyl Groups

Rationale: The phenolic hydroxyl groups are methylated to prevent their interference in subsequent reactions and to form the core structure of the target molecule. Dimethyl sulfate is a cost-effective and efficient methylating agent. Sodium carbonate is used as a mild base to deprotonate the phenols.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

  • Deionized water

Procedure:

  • To a 500 mL round-bottom flask, add 4-Bromo-3,5-dihydroxybenzoic acid (23.3 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • Add sodium carbonate (10.6 g, 0.1 mol) to the suspension.

  • Slowly add dimethyl sulfate (50.5 g, 0.4 mol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-3,5-dimethoxybenzoic acid as a light yellow solid. (Expected yield: ~92%).[1]

Protocol 1.2: Esterification of the Carboxylic Acid

Rationale: The carboxylic acid is converted to its methyl ester to facilitate subsequent transformations. This is a classic Fischer esterification using methanol as the reagent and solvent, and sulfuric acid as the catalyst.

Materials:

  • 4-Bromo-3,5-dimethoxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzoic acid (from the previous step) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain methyl 4-bromo-3,5-dimethoxybenzoate.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-Bromo-3,5-dihydroxybenzoic acid (or its protected derivatives) is a versatile handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions.[11]

Diagram: Palladium-Catalyzed Cross-Coupling Reactions

G start Protected 4-Bromo-3,5-dihydroxybenzoic acid derivative suzuki Suzuki-Miyaura Coupling (with Boronic Acid/Ester) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald Pd catalyst, Base, Ligand sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira Pd catalyst, Cu(I) cocatalyst, Base product_suzuki Biaryl Product suzuki->product_suzuki product_buchwald Aryl Amine Product buchwald->product_buchwald product_sonogashira Aryl Alkyne Product sonogashira->product_sonogashira

Sources

Application

Application Note: Strategies for the Selective Esterification of 4-Bromo-3,5-dihydroxybenzoic Acid

Abstract This document provides a detailed guide to the esterification of 4-Bromo-3,5-dihydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent brod...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the esterification of 4-Bromo-3,5-dihydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial agent brodimoprim.[1] The primary challenge in this transformation is the chemoselective esterification of the carboxylic acid group in the presence of two reactive phenolic hydroxyl groups. We present and compare three distinct, step-by-step protocols: a classical Fischer-Speier Esterification, a high-selectivity method involving concomitant protection of the phenolic groups, and a mild Steglich Esterification suitable for sensitive substrates. Each protocol is accompanied by mechanistic insights, expert commentary, and data to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction and Strategic Overview

4-Bromo-3,5-dihydroxybenzoic acid is a multifunctional aromatic compound. Its utility as a synthetic building block is often predicated on the selective modification of its carboxylic acid moiety. Direct esterification is complicated by the nucleophilicity of the two phenolic hydroxyl groups, which can compete with the desired alcohol nucleophile, leading to a mixture of products or polymerization under certain conditions.

The choice of esterification strategy is therefore a critical decision dictated by the desired final product, reaction scale, and the lability of other functional groups. This guide outlines three primary pathways:

  • Strategy A: Direct Acid-Catalyzed (Fischer) Esterification. The most atom-economical approach, relying on kinetic and thermodynamic control to favor esterification at the carboxylic acid. It is cost-effective but may require careful optimization to maximize selectivity.

  • Strategy B: Protection & Concurrent Esterification. A robust and high-yielding method that first protects the highly reactive phenolic groups as methyl ethers, followed by esterification. This approach offers superior selectivity and is ideal for complex syntheses where side reactions are intolerable.[2]

  • Strategy C: Mild, Neutral Condition (Steglich) Esterification. An excellent alternative for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. It proceeds at room temperature and offers high yields, though it requires stoichiometric coupling agents.[3][4]

Reaction Schemes and Workflow Visualization

The overall transformation targets the conversion of the carboxylic acid to an ester, for example, a methyl ester.

Figure 1: General Esterification of 4-Bromo-3,5-dihydroxybenzoic acid.

The following diagram illustrates a typical laboratory workflow for chemical synthesis, applicable to the protocols described below.

G A Reaction Setup (Reagents & Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching & Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, IR) D->E

Sources

Method

Suzuki coupling reaction conditions for 4-Bromo-3,5-dihydroxybenzoic acid

Application Note & Protocol Guide Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-3,5-dihydroxybenzoic Acid Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-3,5-dihydroxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] Its development, honored with the 2010 Nobel Prize in Chemistry, has profoundly impacted pharmaceuticals, agrochemicals, and materials science.[4] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[5]

This guide focuses on a particularly challenging substrate: 4-Bromo-3,5-dihydroxybenzoic acid . Its structure presents a confluence of chemical properties that complicate standard Suzuki-Miyaura protocols:

  • Electron-Rich Aryl System: The two electron-donating hydroxyl groups enrich the aromatic ring, which can slow the rate-determining oxidative addition step.[6]

  • Acidic Protons: The substrate contains three acidic protons (two phenolic, one carboxylic). These can react with the essential basic co-reagents, potentially neutralizing them, deactivating the catalyst, or causing unwanted side reactions.

  • Coordinating Functional Groups: The hydroxyl and carboxylate groups can chelate to the palladium center, inhibiting its catalytic activity.

This document provides a detailed exploration of these challenges, offering field-proven strategies and step-by-step protocols to achieve successful Suzuki-Miyaura coupling with this demanding substrate. We will explore both a direct coupling approach and a more robust protecting-group strategy, explaining the scientific rationale behind each experimental choice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the fundamental mechanism is crucial for troubleshooting and optimizing any cross-coupling reaction.[6] The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[2][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[2][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation (+ Ar'-B(OH)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Biaryl->Product

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for Coupling 4-Bromo-3,5-dihydroxybenzoic Acid

The success of this specific coupling hinges on mitigating the interferences from the hydroxyl and carboxylic acid groups. Two primary strategies can be employed.

Strategy 1: Direct Coupling of the Unprotected Substrate

This approach is more step-economical but requires careful tuning of reaction conditions to manage the acidic protons and potential for catalyst inhibition.

  • Catalyst Selection: For electron-rich aryl bromides, catalyst systems with highly electron-donating and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[6] Ligands like SPhos or XPhos, often used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[8] Pre-formed catalyst complexes, known as precatalysts, can also offer superior performance.

  • Base Selection: This is the most critical parameter. Strong bases like NaOH or KOH are likely to cause complications. Milder inorganic bases are preferred.[9]

    • Potassium Carbonate (K₂CO₃): A standard and often effective choice for many Suzuki couplings.[8][9]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, often effective in challenging couplings and can be used under anhydrous conditions to minimize protodeborylation (a common side reaction where the boronic acid is replaced by a proton).[8][9]

    • Potassium Fluoride (KF): A mild base particularly useful when substrates contain base-labile functional groups.[7] It activates the boronic acid without the harshness of hydroxides or carbonates.

  • Solvent System: A mixture of an organic solvent and water is typically necessary to dissolve both the organic substrates and the inorganic base.[4] Common choices include:

    • Dioxane/Water

    • Toluene/Water

    • THF/Water[4]

Strategy 2: The Protecting Group Approach

This strategy involves temporarily masking the reactive hydroxyl groups, performing the coupling on a more "well-behaved" substrate, and then deprotecting to reveal the final product. This route is more reliable and often results in higher yields and easier purification, despite adding two steps to the sequence.

  • Choosing a Protecting Group: An ideal protecting group should be easy to install, stable to the Suzuki coupling conditions (basic, palladium catalyst), and easy to remove cleanly without affecting the rest of the molecule.[10] For phenols, common choices include:

    • Methyl (Me) Ethers: Installed with reagents like dimethyl sulfate or methyl iodide. They are very robust but require harsh conditions (e.g., BBr₃) for removal, which might be incompatible with other functional groups.

    • Benzyl (Bn) Ethers: Installed with benzyl bromide. They are stable to a wide range of conditions and are readily cleaved by catalytic hydrogenation (H₂, Pd/C), a mild method that is compatible with most functional groups.

  • Impact on Reaction: Once protected (e.g., as 4-Bromo-3,5-dibenzyloxybenzoic acid), the substrate is no longer electron-rich to the same degree and lacks the problematic acidic protons. This allows for a much wider range of standard Suzuki conditions to be used effectively.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organohalides, palladium catalysts, and organic solvents can be hazardous.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol is a robust starting point that uses a milder base to minimize side reactions with the free hydroxyl groups.

Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl bromide, boronic acid, base, and catalyst in flask B Seal flask, evacuate and backfill with N₂/Ar (3x) A->B C Add degassed solvents via syringe B->C D Heat to desired temperature with vigorous stirring C->D E Monitor by TLC or LC-MS until starting material is consumed D->E F Cool to RT, add water and organic solvent (e.g., EtOAc) E->F G Acidify aqueous layer (e.g., 1M HCl) to pH ~2 F->G H Extract with organic solvent, dry, and concentrate G->H I Purify by recrystallization or chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add 4-bromo-3,5-dihydroxybenzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. For example, Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to unwanted side reactions like the homocoupling of boronic acids.[4]

  • Solvent Addition: Through the septum, add degassed solvents via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). The solvents should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[[“]][12] The reaction is complete when the starting aryl bromide spot has been fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (EtOAc, ~50 mL) and water (~50 mL).

    • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2. This protonates the carboxylic acid product, making it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc (~25 mL each).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[13]

Protocol 2: Suzuki-Miyaura Coupling via Benzyl Protection

This protocol is a multi-step process but offers higher reliability.

Part A: Protection of Hydroxyl Groups

  • Setup: Dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 mmol, 1.0 equiv) in a suitable solvent like DMF or acetone in a round-bottom flask.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Alkylation: Add benzyl bromide (BnBr, 2.2 mmol, 2.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir overnight, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the resulting 4-bromo-3,5-bis(benzyloxy)benzoic acid by column chromatography or recrystallization.

Part B: Suzuki-Miyaura Coupling of Protected Substrate

  • Procedure: Follow the steps outlined in Protocol 1 , using the protected 4-bromo-3,5-bis(benzyloxy)benzoic acid as the starting material. A wider range of bases, including Na₂CO₃ or K₂CO₃, can be used effectively.[9] A standard catalyst like Pd(PPh₃)₄ can also be employed.

  • Purification: After work-up, the protected biaryl product is typically a stable solid that is readily purified by column chromatography.

Part C: Deprotection

  • Setup: Dissolve the purified, protected biaryl product from Part B in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂), typically using a balloon. Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate to yield the final, pure deprotected product.

Data Summary & Troubleshooting

The choice of conditions can significantly impact reaction outcomes. The following table provides a guide for optimization and troubleshooting.

ParameterCondition A (Mild)Condition B (Forcing)Rationale & Troubleshooting
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ / SPhos (2-4 mol%)Problem: Low or no conversion. Solution: Switch to a more active catalyst system with a bulky, electron-rich ligand (Condition B) to accelerate oxidative addition.[7][8]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)Problem: Reaction stalls or significant protodeborylation occurs. Solution: K₃PO₄ is a stronger base and can be more effective.[9] Running under anhydrous conditions with K₃PO₄ can reduce protodeborylation.
Solvent Toluene/EtOH/H₂O (2:1:1)Dioxane/H₂O (4:1)Problem: Poor solubility of reactants. Solution: Screen different solvent systems. Dioxane and DMF are good for dissolving polar substrates but can be difficult to remove.
Temperature 80 °C100-110 °CProblem: Slow reaction rate. Solution: Increase the temperature. Ensure the solvent choice is appropriate for the higher temperature.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-3,5-dihydroxybenzoic acid is a challenging but achievable transformation. For rapid synthesis, a direct coupling using carefully selected mild bases (K₃PO₄) and an active palladium/phosphine catalyst system is a viable option. However, for reliability, higher yields, and simplified purification, a protecting group strategy is strongly recommended. By masking the reactive hydroxyl groups, the substrate is tamed, allowing for the use of more conventional and robust coupling conditions. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully synthesize novel biaryl structures from this complex building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • PMC. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • Nature. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (2025, August 7). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Link]

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • PMC. (2024, May 13). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. [Link]

  • Synfacts. (2011, September 20). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • MDPI. (2025, August 6). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. [Link]

  • Stanford University. (2014, February 6). The Suzuki Reaction. [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Google Patents. Purification method of biphenyldicarboxylic acid.
  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. [Link]

  • ResearchGate. Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • Rsc.org. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

Sources

Application

Advanced Methodologies for the Chemoselective Functionalization of 4-Bromo-3,5-dihydroxybenzoic Acid

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Overview 4-Bromo-3,5-dihydroxybenzoic acid is a highly versatile, pol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

4-Bromo-3,5-dihydroxybenzoic acid is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex biologically active molecules, including Schweinfurthin F analogues [1] and CB2 cannabinoid receptor-selective cannabilactones [2].

The primary challenge in functionalizing this molecule lies in its chemoselectivity . The compound possesses three distinct reactive sites:

  • Carboxylic Acid (-COOH): Highly acidic ( pKa​≈4 ), prone to esterification.

  • Phenolic Hydroxyls (-OH): Moderately acidic ( pKa​≈9−10 ), prone to etherification.

  • Aryl Bromide (-Br): Susceptible to unwanted cross-coupling or debromination under harsh basic or transition-metal-catalyzed conditions.

Pathway A: Global Alkylation (Etherification + Esterification)

When downstream applications require the complete masking of all acidic protons—such as prior to a DIBAL-H reduction to yield a benzyl alcohol [2]—a global alkylation strategy is the most efficient route.

Causality & Mechanistic Insight

Potassium carbonate ( K2​CO3​ ) is a sufficiently strong base to deprotonate both the carboxylic acid and the phenolic hydroxyls. By utilizing an excess of dimethyl sulfate ( Me2​SO4​ ) in a polar aprotic solvent (acetone) under reflux, the system is driven toward exhaustive methylation via an SN​2 mechanism. The aryl bromide remains completely inert under these conditions, ensuring no premature cross-coupling occurs.

Protocol: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

Self-Validating System: The reaction progress can be visually validated by the dissolution of the starting material and the precipitation of potassium sulfate salts.

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser, add 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous K2​CO3​ (3.0 eq).

  • Solvation: Suspend the mixture in dry acetone to achieve a concentration of 0.2 M. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Slowly add dimethyl sulfate (3.5 eq) dropwise. (Caution: Me2​SO4​ is a highly toxic alkylating agent; perform strictly in a fume hood).

  • Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and stir vigorously for 24 hours.

  • Workup: Monitor by TLC (Hexanes/EtOAc). Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a Celite pad.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to afford methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms (Typical Yield: 90-95%).

Pathway B: Chemoselective Hydroxyl Protection

In syntheses where the carboxylic acid must be preserved for subsequent transformations (e.g., amide isostere formation [3]), the hydroxyls must be selectively protected.

Causality & Mechanistic Insight

Direct, selective protection of phenols in the presence of a free carboxylic acid is thermodynamically challenging because the carboxylate is a superior nucleophile. The most reliable workaround is exhaustive methoxymethylation (MOMylation) followed by selective saponification . Chloromethyl methyl ether (MOM-Cl) reacts with both the carboxylate and phenoxides to form a MOM ester and MOM ethers. Because the MOM ester is an acyl-transfer electrophile, it is highly susceptible to basic hydrolysis. Treatment with Lithium Hydroxide (LiOH) provides the exact mild nucleophilicity required to selectively cleave the ester, regenerating the free carboxylic acid while leaving the robust phenolic MOM ethers completely intact [3].

Protocol: Synthesis of 4-Bromo-3,5-bis(methoxymethoxy)benzoic acid

Step 1: Exhaustive MOMylation

  • Dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.5 eq) in anhydrous CH2​Cl2​ (0.3 M).

  • Cool the solution to 0 °C using an ice bath under an argon atmosphere.

  • Add MOM-Cl (4.0 eq) dropwise via syringe.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Quench with saturated aqueous NH4​Cl , separate the layers, and extract the aqueous phase with CH2​Cl2​ . Dry the combined organic layers over Na2​SO4​ and concentrate to yield methoxymethyl 4-bromo-3,5-bis(methoxymethoxy)benzoate.

Step 2: Selective Saponification

  • Dissolve the crude MOM ester (1.0 eq) in a 1:1 mixture of THF and H2​O (0.2 M).

  • Add LiOH⋅H2​O (2.0 eq) and stir at room temperature for 12 hours.

  • Carefully acidify the mixture with 1M HCl to pH 3-4 (monitor with pH paper). Note: Avoid dropping the pH below 2 to prevent premature cleavage of the MOM ethers.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic extracts with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 4-bromo-3,5-bis(methoxymethoxy)benzoic acid as a stable intermediate.

Workflow Visualization

The following diagram illustrates the divergent functionalization logic based on the desired chemoselectivity.

Workflow SM 4-Bromo-3,5-dihydroxybenzoic acid (Starting Material) Global Methyl 4-bromo-3,5-dimethoxybenzoate (Global Alkylation) SM->Global Me2SO4, K2CO3 Acetone, Reflux, 24h MOM_All MOM 4-bromo-3,5-bis(MOM)benzoate (Exhaustive Protection) SM->MOM_All MOM-Cl, DIPEA CH2Cl2, 0°C to RT, 12h MOM_Acid 4-Bromo-3,5-bis(MOM)benzoic acid (Chemoselective Hydrolysis) MOM_All->MOM_Acid LiOH·H2O, THF/H2O RT, 12h

Figure 1: Divergent functionalization pathways for 4-Bromo-3,5-dihydroxybenzoic acid demonstrating global vs. chemoselective strategies.

Quantitative Data & Reaction Optimization

To assist in experimental planning, the following table summarizes the quantitative metrics and optimization parameters for the described workflows.

Functionalization StrategyReagents / CatalystSolvent SystemTemp / TimeTarget Functional Groups AlteredTypical Yield
Global Methylation Me2​SO4​ (3.5 eq), K2​CO3​ (3.0 eq)Acetone56 °C / 24h-OH (to -OMe), -COOH (to -COOMe)90 - 95%
Exhaustive MOMylation MOM-Cl (4.0 eq), DIPEA (3.5 eq) CH2​Cl2​ 0 °C to RT / 12h-OH (to -OMOM), -COOH (to -COOMOM)85 - 90%
Selective Saponification LiOH⋅H2​O (2.0 eq)THF / H2​O (1:1)RT / 12h-COOMOM (reverted to -COOH)80 - 88%

References

  • Schroeder, C. M., Dey, P. N., Beutler, J. A., & Wiemer, D. F. (2021). "Synthesis of a Coumarin-Based Analogue of Schweinfurthin F." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Alapafuja, S. O., Nikas, S. P., Ho, T. C., Tong, F., Benchama, O., & Makriyannis, A. (2019). "Chain Substituted Cannabilactones with Selectivity for the CB2 Cannabinoid Receptor." Molecules (MDPI). Available at:[Link]

  • Stockdale, D. P., Beutler, J. A., & Wiemer, D. F. (2017). "Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes." Bioorganic & Medicinal Chemistry (NIH PMC). Available at:[Link]

Method

Application Notes and Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-3,5-dihydroxybenzoic Acid

Introduction: The Versatility of 4-Bromo-3,5-dihydroxybenzoic Acid in Drug Discovery 4-Bromo-3,5-dihydroxybenzoic acid is a highly functionalized aromatic scaffold that serves as a pivotal starting material in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 4-Bromo-3,5-dihydroxybenzoic Acid in Drug Discovery

4-Bromo-3,5-dihydroxybenzoic acid is a highly functionalized aromatic scaffold that serves as a pivotal starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern—a carboxylic acid, two hydroxyl groups, and a bromine atom—offers multiple reactive sites for strategic chemical modifications. This allows for the construction of complex molecular architectures with a wide range of pharmacological activities. The presence of the hydroxyl groups invites O-alkylation and esterification, the carboxylic acid can be readily converted into amides and esters, and the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of various substituents.

This application note provides a detailed guide for the preparation of a key pharmaceutical intermediate, 4-bromo-3,5-dimethoxybenzaldehyde, from 4-Bromo-3,5-dihydroxybenzoic acid. This intermediate is a precursor for the synthesis of various bioactive molecules, including antibacterial agents. The protocols provided herein are designed to be robust and scalable, with an emphasis on explaining the rationale behind the chosen experimental conditions to ensure scientific integrity and successful replication.

Core Synthesis Pathway: From 4-Bromo-3,5-dihydroxybenzoic Acid to 4-Bromo-3,5-dimethoxybenzaldehyde

The overall synthetic strategy involves a three-step sequence:

  • O-Methylation: Protection of the phenolic hydroxyl groups as methyl ethers.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Reduction: Selective reduction of the ester to an aldehyde.

This sequence is a common and effective method for transforming polysubstituted benzoic acids into their corresponding benzaldehydes, which are versatile intermediates in organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3,5-dimethoxybenzoic acid methyl ester

This protocol details the simultaneous methylation of the hydroxyl groups and esterification of the carboxylic acid.

Rationale: The use of dimethyl sulfate in the presence of a base like sodium carbonate is a classic and efficient method for the methylation of phenols. The reaction proceeds via a Williamson ether synthesis mechanism. The esterification of the carboxylic acid is also achieved under these conditions, albeit potentially slower. Performing both transformations in a single step improves atom economy and reduces the number of synthetic operations. Acetone is a suitable solvent as it is relatively inert and allows for easy work-up.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-3,5-dihydroxybenzoic acid (23.3 g, 0.1 mol), anhydrous sodium carbonate (31.8 g, 0.3 mol), and 250 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Carefully add dimethyl sulfate (37.8 g, 0.3 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with 50 mL of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from methanol to afford pure 4-Bromo-3,5-dimethoxybenzoic acid methyl ester as a white to off-white solid.

Protocol 2: Synthesis of 4-Bromo-3,5-dimethoxybenzaldehyde

This protocol describes the selective reduction of the methyl ester to the corresponding aldehyde.

Rationale: The reduction of an ester to an aldehyde requires a mild reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation at low temperatures. The reaction proceeds through the formation of a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. Toluene is a common solvent for DIBAL-H reductions as it is inert and has a low freezing point.

Materials:

  • 4-Bromo-3,5-dimethoxybenzoic acid methyl ester

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene (e.g., 1.0 M)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 2 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Dissolve 4-Bromo-3,5-dimethoxybenzoic acid methyl ester (27.5 g, 0.1 mol) in 200 mL of anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (120 mL of 1.0 M solution in toluene, 0.12 mol) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 50 mL of methanol, followed by 100 mL of 2 M HCl.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-3,5-dimethoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3,5-dihydroxybenzoic acid4-Bromo-3,5-dimethoxybenzoic acid methyl ester(CH₃)₂SO₄, Na₂CO₃AcetoneReflux5-7~90
24-Bromo-3,5-dimethoxybenzoic acid methyl ester4-Bromo-3,5-dimethoxybenzaldehydeDIBAL-HToluene-782-3~85

Visualization of the Synthetic Workflow

SynthesisWorkflow Start 4-Bromo-3,5-dihydroxybenzoic acid Intermediate1 4-Bromo-3,5-dimethoxybenzoic acid methyl ester Start->Intermediate1 (CH₃)₂SO₄, Na₂CO₃ Acetone, Reflux FinalProduct 4-Bromo-3,5-dimethoxybenzaldehyde Intermediate1->FinalProduct DIBAL-H Toluene, -78°C caption Synthetic workflow for 4-Bromo-3,5-dimethoxybenzaldehyde.

Caption: Synthetic workflow for 4-Bromo-3,5-dimethoxybenzaldehyde.

Concluding Remarks

The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of 4-bromo-3,5-dimethoxybenzaldehyde, a valuable pharmaceutical intermediate, from the readily available starting material 4-Bromo-3,5-dihydroxybenzoic acid. The detailed explanation of the rationale behind the experimental choices is intended to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific research needs. The strategic use of this versatile building block opens avenues for the development of novel therapeutic agents, underscoring its importance in modern drug discovery.

References

Application

Application Note: Dehydration Protocols for 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

Structural & Thermodynamic Rationale The dehydration of active pharmaceutical ingredients and their intermediates is a critical unit operation that directly impacts downstream reactivity, solubility, and formulation stab...

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Thermodynamic Rationale

The dehydration of active pharmaceutical ingredients and their intermediates is a critical unit operation that directly impacts downstream reactivity, solubility, and formulation stability[1]. 4-Bromo-3,5-dihydroxybenzoic acid is frequently encountered as a monohydrate. Crystallographic studies reveal that the water molecule in this lattice is not merely loosely bound surface moisture; it acts as a critical hydrogen-bond donor for two O−H⋯O interactions, effectively cross-linking dimeric pairs of the acid into a rigid three-dimensional supramolecular network[2].

To successfully dehydrate this compound, the applied thermal energy must overcome the lattice energy of these specific hydrogen bonds. However, benzoic acid derivatives bearing electron-donating hydroxyl groups are susceptible to thermal degradation (e.g., decarboxylation or oxidation) at elevated temperatures. Therefore, the dehydration strategy must balance the thermodynamic driving force (via vacuum or azeotropic solvent interactions) with kinetic control to preserve the integrity of the molecule.

Physicochemical Parameters

Prior to executing the dehydration protocol, it is essential to understand the quantitative differences between the hydrated and anhydrous forms to accurately validate the end product[3].

ParameterMonohydrate FormAnhydrous Form
Molecular Formula C7​H5​BrO4​⋅H2​O C7​H5​BrO4​
Molecular Weight 251.03 g/mol 233.02 g/mol
Theoretical Water Content 7.18% w/w <0.2% w/w
Melting Point ∼274−276∘C (with dehydration) 274−276∘C
Physical Appearance Translucent needlesOff-white to white powder
Safety / Handling Irritant (H315, H319, H335); Use N95 mask[3]Irritant (H315, H319, H335); Use N95 mask[3]

Experimental Workflows

The selection of a dehydration method depends entirely on the downstream application. Method A is ideal for bulk storage and general use, whereas Method B is specifically designed for immediate use in moisture-sensitive coupling reactions (e.g., Steglich esterification or acyl chloride synthesis).

Workflow A 4-Bromo-3,5-dihydroxybenzoic acid monohydrate BB BB A->BB B Select Dehydration Strategy C2 Method B: Azeotropic Distillation (For Moisture-Sensitive Downstream) B->C2 C1 Method A: Vacuum Drying (Scalable & Solvent-Free) D1 Dry at 75-80°C Vacuum < 10 mbar C1->D1 E1 Suspend in Toluene (10 mL / g substrate) C2->E1 D2 Monitor mass until Δm < 0.1% (approx. 4-6 h) D1->D2 F Analytical Validation (KF Titration, TGA, XRPD) D2->F E2 Reflux with Dean-Stark until water ceases (2-3 h) E1->E2 E2->F G Anhydrous 4-Bromo-3,5- dihydroxybenzoic acid F->G BB->C1

Decision matrix and workflow for the dehydration of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

Method A: Vacuum Thermal Dehydration

Causality: Applying a high vacuum ( <10 mbar ) significantly lowers the vapor pressure of water. This shifts the thermodynamic equilibrium toward the anhydrate phase at a moderate temperature ( 75−80∘C ), providing enough kinetic energy to break the supramolecular hydrogen bonds without risking thermal decarboxylation of the aromatic ring.

  • Preparation: Grind the translucent needles of the monohydrate into a fine powder using an agate mortar to maximize surface area.

  • Loading: Spread the powder evenly (no thicker than 1 cm) onto a pre-weighed glass or stainless-steel drying tray. Record the total mass ( Minitial​ ).

  • Drying: Place the tray in a vacuum oven. Establish a vacuum of <10 mbar , then ramp the temperature to 75−80∘C .

  • Self-Validating Checkpoint: After 4 hours, cool the oven under a dry nitrogen bleed, remove the tray, and weigh it. Return to the oven for 1 hour and re-weigh. The process is complete when the mass change ( Δm ) between 1-hour intervals is <0.1% .

  • Storage: Immediately transfer the warm anhydrous powder to an amber glass bottle backfilled with argon. Store in a desiccator over anhydrous calcium sulfate (Drierite).

Method B: Azeotropic Distillation

Causality: Toluene and water form a minimum-boiling binary azeotrope at 85∘C . By refluxing the monohydrate in toluene, the water of crystallization is physically partitioned into the vapor phase, condensed, and irreversibly trapped. This method guarantees absolute dehydration and is the gold standard when the substrate will be immediately subjected to moisture-sensitive reagents.

  • Suspension: In an oven-dried, argon-purged round-bottom flask, suspend 4-Bromo-3,5-dihydroxybenzoic acid monohydrate in anhydrous toluene ( 10 mL per gram of substrate).

  • Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and an argon inlet.

  • Reflux: Heat the suspension to 110−115∘C (oil bath temperature) to achieve a vigorous reflux.

  • Monitoring: Observe the accumulation of water in the lower phase of the Dean-Stark trap. For every 10 g of monohydrate, expect approximately 0.72 mL of water.

  • Isolation: Once water ceases to collect (typically 2-3 hours), cool the mixture to room temperature. The anhydrous product can either be filtered under a nitrogen blanket and dried under vacuum, or the toluene can be evaporated under reduced pressure if the material is to be used in the same flask.

Analytical Validation System

To ensure a self-validating protocol, the final material must be subjected to orthogonal analytical techniques to confirm the complete phase transition from monohydrate to anhydrate.

  • Thermogravimetric Analysis (TGA): Run the sample from 25∘C to 200∘C at 10∘C/min . A successful dehydration will yield a flat baseline with <0.2% weight loss. (The starting monohydrate would show a distinct step-loss of ∼7.18% between 60∘C and 110∘C ).

  • Karl Fischer (KF) Titration: Dissolve a 100 mg sample in anhydrous methanol. Coulometric KF titration must confirm a residual water content of ≤0.20% w/w .

  • X-Ray Powder Diffraction (XRPD): Because the water molecule is integral to the crystal packing[2], the removal of water causes a shift in the crystal lattice. Compare the diffractogram against the known reference standard for the anhydrous form to confirm the absence of characteristic monohydrate peaks.

References

  • 4-Bromo-3,5-dihydroxybenzoic acid monohydrate Source: IUCr Journals (Kirsop et al., 2007) URL:[2]

  • 4-Bromo-3,5-dihydroxybenzoic acid 99% (CAS 16534-12-6) Source: Sigma-Aldrich URL:[3]

  • Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data Source: ResearchGate URL:[1]

Sources

Method

Application Note: High-Purity Crystallization of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate for Pharmaceutical and Research Applications

Abstract This application note provides a comprehensive guide to the recrystallization of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a critical process for ensuring the purity and consistency of this compound in rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the recrystallization of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a critical process for ensuring the purity and consistency of this compound in research and drug development. In the absence of established specific protocols, this document outlines a systematic approach to solvent selection and the development of robust single-solvent and mixed-solvent recrystallization procedures. Furthermore, it details the use of Thermal Gravimetric Analysis (TGA) for the essential confirmation of the monohydrate state of the final product. The methodologies presented herein are designed to be adaptable, empowering researchers to achieve high-purity material suitable for demanding applications.

Introduction: The Critical Role of Purity

4-Bromo-3,5-dihydroxybenzoic acid is a halogenated phenolic compound with potential applications in medicinal chemistry and materials science. For its use in sensitive applications, particularly in drug development, achieving a high degree of purity is paramount. Impurities can interfere with biological assays, lead to inconsistent experimental results, and pose safety risks. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] This application note specifically addresses the purification of the monohydrate form of 4-Bromo-3,5-dihydroxybenzoic acid, which necessitates careful control over the recrystallization and drying conditions to maintain the desired hydration state.

Physicochemical Properties of 4-Bromo-3,5-dihydroxybenzoic Acid

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a successful recrystallization protocol.

PropertyValueSource(s)
IUPAC Name 4-bromo-3,5-dihydroxybenzoic acid[3]
CAS Number 16534-12-6[4]
Molecular Formula C₇H₅BrO₄[3]
Molecular Weight 233.02 g/mol [3]
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point 273-276 °C (with decomposition)[4][5][6]
Water of Hydration MonohydrateTopic
Light Sensitivity Light sensitive[7]

Strategic Solvent Selection: A Data-Driven Approach

3.1. Insights from Analogous Compounds

  • Bromobenzoic Acids: 3-Bromobenzoic acid and 4-bromobenzoic acid are reported to be soluble in organic solvents such as ethanol, ether, and acetone.[10][11][12][13] 4-Bromobenzoic acid is also slightly soluble in hot water.[14]

  • Dihydroxybenzoic Acids: 2,3-Dihydroxybenzoic acid shows good solubility in acetone and alcohols (ethanol, propanols, butanol).[3] Similarly, 2,6-dihydroxybenzoic acid is soluble in various alcohols.[6][7][15] A study on 3,5-dihydroxybenzoic acid indicated solubility in the order of isopropanol > ethanol > n-propanol > n-butanol.[16]

Based on this information, a range of polar protic and polar aprotic solvents are promising candidates for the recrystallization of the highly polar 4-Bromo-3,5-dihydroxybenzoic acid.

3.2. Recommended Solvents for Screening

The following solvents are recommended for an initial small-scale solubility screening:

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolProven to be effective for dihydroxybenzoic acids.[3][6][16]
Ketones AcetoneGood solvent for both bromobenzoic and dihydroxybenzoic acids.[3][10][12]
Esters Ethyl AcetateA moderately polar solvent.
Aqueous Deionized WaterBenzoic acid derivatives often show temperature-dependent solubility in water.[10]
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A more environmentally friendly alternative to other ethers.

Experimental Protocols

4.1. Protocol for Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent system using a minimal amount of material.

Materials:

  • Crude 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

  • Set of recommended solvents (see Table above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate with a sand or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into each of the test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Vortex the mixtures and observe the solubility. Note if the compound is readily soluble, sparingly soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the clear solutions to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath.

  • Observe the quantity and quality of the crystals formed.

4.2. Single-Solvent Recrystallization Protocol

This protocol is applicable when a single solvent with a significant temperature-dependent solubility has been identified.

G cluster_0 Single-Solvent Recrystallization Workflow dissolution 1. Dissolution: Add crude compound to Erlenmeyer flask. Add minimum amount of hot solvent until dissolved. hot_filtration 2. Hot Filtration (if needed): Filter hot solution to remove insoluble impurities. dissolution->hot_filtration Insoluble impurities present crystallization 3. Crystallization: Allow filtrate to cool slowly to room temperature. Further cool in an ice bath. dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation 4. Isolation: Collect crystals by vacuum filtration. crystallization->isolation washing 5. Washing: Wash crystals with a small amount of cold solvent. isolation->washing drying 6. Drying: Dry crystals under vacuum at a controlled temperature. washing->drying

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Place the crude 4-Bromo-3,5-dihydroxybenzoic acid monohydrate in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum at a temperature that will not remove the water of hydration (e.g., 40-50 °C).

4.3. Mixed-Solvent Recrystallization Protocol

This method is useful when no single solvent provides the ideal solubility profile. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.

G cluster_1 Mixed-Solvent Recrystallization Workflow dissolution_ms 1. Dissolution: Dissolve crude compound in a minimum amount of hot 'good' solvent. add_antisolvent 2. Add Anti-solvent: Add 'poor' solvent dropwise to the hot solution until slight turbidity persists. dissolution_ms->add_antisolvent clarify 3. Clarify: Add a few drops of 'good' solvent to redissolve the turbidity. add_antisolvent->clarify crystallization_ms 4. Crystallization: Allow the solution to cool slowly. clarify->crystallization_ms isolation_ms 5. Isolation & Washing: Collect and wash crystals as in the single-solvent method. crystallization_ms->isolation_ms drying_ms 6. Drying: Dry the purified crystals. isolation_ms->drying_ms

Caption: Workflow for mixed-solvent recrystallization.

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until a faint cloudiness appears and persists.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

  • Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Characterization of the Recrystallized Product

5.1. Purity Assessment

The purity of the recrystallized 4-Bromo-3,5-dihydroxybenzoic acid monohydrate should be assessed by measuring its melting point. A sharp melting point close to the literature value (273-276 °C) is indicative of high purity. Further analysis by techniques such as HPLC or NMR can provide quantitative purity data.

5.2. Confirmation of Monohydrate State using Thermal Gravimetric Analysis (TGA)

TGA is a crucial technique to confirm the presence and stoichiometry of water of hydration.[17]

TGA Protocol:

  • Accurately weigh 5-10 mg of the recrystallized and dried sample into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 300 °C at a heating rate of 10 °C/min.

  • Monitor the weight loss as a function of temperature.

Expected Results: The TGA thermogram of the monohydrate should show a distinct weight loss step corresponding to the loss of one molecule of water. The theoretical weight loss for the monohydrate (C₇H₅BrO₄·H₂O, MW = 251.03 g/mol ) to the anhydrous form (MW = 233.02 g/mol ) is approximately 7.17%. The temperature at which this dehydration occurs can provide information about the stability of the hydrate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.Add more solvent. Use a lower boiling point solvent if possible.
No crystal formation The solution is not saturated. The compound is too soluble even at low temperatures.Reduce the volume of the solvent by evaporation. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching or seeding.
Low recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Preheat the filtration apparatus for hot filtration.
Colored product Colored impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

This application note provides a systematic and scientifically grounded approach for developing a robust recrystallization protocol for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. By following the outlined procedures for solvent screening, recrystallization, and characterization, researchers can consistently obtain high-purity material suitable for the most demanding scientific applications. The principles and techniques described herein are broadly applicable to the purification of other novel solid organic compounds.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Alfa Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. 4-Bromo-3,5-dihydroxybenzoic acid | 16534-12-6.
  • PubChem. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023.
  • Benchchem.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Bromo-3,5-dihydroxybenzoic Acid | 16534-12-6.
  • Sigma-Aldrich. 4-Bromo-3,5-dihydroxybenzoic acid 99 16534-12-6.
  • ACS Figshare. Solubility Measurement, Correlation, and Solvent Effect of 3,5-Dihydroxybenzoic Acid in Nine Pure Solvents and Binary Solvent Mixture (Ethanol + Acetonitrile)
  • CymitQuimica. CAS 586-76-5: 4-Bromobenzoic acid.
  • Water360. Test Method 2B.
  • Thermo Scientific Alfa Aesar. 4-Bromobenzoic acid, 97% 25 g | Buy Online.
  • Fisher Scientific.
  • University of Richmond Blogs.
  • ACS Publications. Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents.
  • Scribd.

Sources

Application

Harnessing 4-Bromo-3,5-dihydroxybenzoic Acid for the Rational Design of Advanced Coordination Polymers

An Application Guide for Researchers Abstract This guide provides a comprehensive overview and detailed protocols for the utilization of 4-bromo-3,5-dihydroxybenzoic acid as a versatile organic linker in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of 4-bromo-3,5-dihydroxybenzoic acid as a versatile organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). We delve into the unique structural and electronic characteristics of this ligand that make it an exemplary building block for creating novel materials. This document offers field-proven insights into synthesis strategies, particularly hydrothermal methods, and provides robust, step-by-step protocols for synthesis and thorough characterization. The aim is to equip researchers, materials scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully design and fabricate functional coordination polymers with tailored properties.

Introduction: The Strategic Advantage of 4-Bromo-3,5-dihydroxybenzoic Acid

The field of coordination polymers has burgeoned over the past three decades, driven by the modular nature of these materials, which allows for the precise tuning of their structure and function.[1][2] The choice of the organic linker is paramount in dictating the final topology, dimensionality, and physicochemical properties of the resulting framework.[3]

4-Bromo-3,5-dihydroxybenzoic acid emerges as a particularly compelling ligand for several strategic reasons:

  • Multidentate Coordination Sites: It features three distinct coordination sites: a carboxylate group and two phenolic hydroxyl groups. The carboxylate group offers diverse binding modes (monodentate, bidentate chelating, bidentate bridging), while the hydroxyl groups can also participate in coordination or act as powerful hydrogen bond donors.[3][4] This multiplicity enables the formation of robust and dimensionally varied structures, from 1D chains to complex 3D frameworks.[5][6]

  • Structural Rigidity and Pre-organization: The phenyl ring provides a rigid scaffold, which is crucial for the formation of crystalline, porous materials. The specific substitution pattern pre-organizes the donor groups in a well-defined spatial arrangement, facilitating predictable self-assembly.

  • Modulation via Functional Groups: The bromine substituent is not merely a passive component. It enhances the ligand's electron-withdrawing properties, potentially influencing the electronic characteristics of the final material. Furthermore, it can participate in halogen bonding, offering an additional layer of control over the supramolecular architecture.

  • Platform for Luminescent Materials: Aromatic carboxylic acids are known to act as "antenna" ligands, capable of absorbing UV light and efficiently transferring the energy to coordinated lanthanide ions, resulting in characteristic, sharp emission bands.[7] This makes 4-bromo-3,5-dihydroxybenzoic acid an excellent candidate for designing luminescent sensors or optical devices.[8][9]

This application note will guide the user through the theoretical considerations and practical execution of synthesizing and characterizing coordination polymers using this versatile ligand.

Ligand Profile and Design Principles

Understanding the intrinsic properties of the ligand is fundamental to predicting and controlling its assembly with metal ions.

Table 1: Physicochemical Properties of 4-Bromo-3,5-dihydroxybenzoic Acid

PropertyValueSource
IUPAC Name 4-bromo-3,5-dihydroxybenzoic acid[10]
CAS Number 16534-12-6[11]
Molecular Formula C₇H₅BrO₄[10]
Molecular Weight 233.02 g/mol [10]
Melting Point 274-276 °C[11]
Structure Chemical structure of 4-Bromo-3,5-dihydroxybenzoic acid[12]
Causality in Experimental Design: The Role of Functional Groups

The final structure of a coordination polymer is a delicate balance of thermodynamics and kinetics, governed by factors like metal-ligand coordination geometry, solvent effects, temperature, and pH.[1] The functional groups of 4-bromo-3,5-dihydroxybenzoic acid are the primary internal directors of this assembly process.

  • The Carboxylate Group (-COOH): This is the primary coordination site. Upon deprotonation, it can bridge multiple metal centers, extending the polymer network. The versatility of its coordination modes is a key driver of structural diversity.[13]

  • The Hydroxyl Groups (-OH): These groups can remain protonated and act as strong hydrogen bond donors, linking adjacent polymer chains into higher-dimensional supramolecular architectures.[4] Alternatively, under more basic conditions, they can be deprotonated to also coordinate directly with the metal ion, increasing the connectivity of the node.

  • The Bromo Group (-Br): While not a primary coordination site, the bromine atom can direct the packing of polymer chains through weak halogen bonding interactions and adds mass, which can be useful in certain applications.

G Ligand 4-Bromo-3,5-dihydroxybenzoic Acid Carboxylate Carboxylate Ligand->Carboxylate Hydroxyl1 Hydroxyl1 Ligand->Hydroxyl1 Hydroxyl2 Hydroxyl2 Ligand->Hydroxyl2 Bromo Bromo Ligand->Bromo Coordination Coordination Carboxylate->Coordination Forms strong bonds H_Bonding H_Bonding Hydroxyl1->H_Bonding Protonated form Secondary_Coordination Secondary_Coordination Hydroxyl1->Secondary_Coordination Deprotonated form Hydroxyl2->H_Bonding Hydroxyl2->Secondary_Coordination Packing Packing Bromo->Packing Influences packing

Synthesis and Characterization Workflow

The successful synthesis of a crystalline coordination polymer is a multi-step process that requires careful control over reaction conditions and is followed by rigorous characterization to confirm the structure and purity of the product.

SynthesisWorkflow

Detailed Experimental Protocols

The following protocols are designed to be self-validating by integrating synthesis with the necessary characterization steps to confirm the identity and purity of the final product.

Protocol 1: Hydrothermal Synthesis of a Europium(III) Coordination Polymer

This protocol describes a typical hydrothermal synthesis, a powerful method for obtaining high-quality single crystals of coordination polymers.[14][15][16] The use of a mixed-solvent system (e.g., DMF/H₂O) and controlled heating and cooling promotes the growth of well-ordered crystals.

Materials & Equipment:

  • 4-Bromo-3,5-dihydroxybenzoic acid (Ligand, L)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.05 mmol of 4-bromo-3,5-dihydroxybenzoic acid (11.65 mg) and 0.05 mmol of Eu(NO₃)₃·6H₂O (22.3 mg) in a solvent mixture of 6 mL DMF and 3 mL deionized water.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity. The solution should be clear.

  • pH Adjustment (Optional but Recommended): The pH of the reaction can significantly influence the final structure.[1] For this system, the initial pH is typically suitable. However, for other metal ions or to explore different structures, the pH can be adjusted using dilute NaOH or HNO₃.

  • Reaction Setup: Transfer the solution into the Teflon liner of a 25 mL autoclave. Seal the autoclave tightly.

    • Causality Note: The autoclave allows the reaction to be performed above the boiling point of the solvent, increasing the solubility of reactants and promoting the formation of thermodynamically stable crystalline phases.

  • Heating Profile: Place the sealed autoclave in a programmable oven. Heat to 140 °C at a rate of 5 °C/min, hold at 140 °C for 72 hours.

  • Cooling Profile: Slowly cool the oven to room temperature over 24 hours (e.g., at a rate of 5 °C/hour).

    • Expertise Note: Slow cooling is critical for the growth of large, high-quality single crystals suitable for SC-XRD. Rapid cooling often leads to the formation of microcrystalline powder or amorphous precipitate.

  • Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystals (often colorless or pale yellow) by vacuum filtration.

  • Washing and Drying: Wash the collected crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials. Subsequently, wash with 5 mL of diethyl ether to facilitate drying. Dry the product in air.

Protocol 2: Standard Characterization of the Synthesized Polymer

This sequence of analyses provides a complete picture of the synthesized material, from its atomic structure to its bulk properties.

A. Single-Crystal X-ray Diffraction (SC-XRD)

  • Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, thereby solving the crystal structure.[17][18]

  • Procedure:

    • Under a microscope, select a well-formed, defect-free single crystal.

    • Mount the crystal on a goniometer head.

    • Place the goniometer on the diffractometer.

    • Collect diffraction data, typically using Mo Kα or Cu Kα radiation.

    • Process the data and solve the structure using appropriate crystallographic software (e.g., SHELX, Olex2). The solved structure will reveal the coordination environment of the Eu³⁺ ion, the binding mode of the ligand, and the overall network topology.

B. Powder X-ray Diffraction (PXRD)

  • Objective: To confirm the phase purity of the bulk sample.

  • Procedure:

    • Grind a small portion of the crystalline product into a fine powder.

    • Mount the powder on a sample holder.

    • Record the PXRD pattern.

    • Compare the experimental pattern with the pattern simulated from the single-crystal data. A good match confirms that the bulk sample is the same as the single crystal analyzed.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To verify the coordination of the carboxylate group to the metal center.

  • Procedure:

    • Record the FT-IR spectrum of the free ligand (4-bromo-3,5-dihydroxybenzoic acid) and the synthesized coordination polymer.

    • Compare the two spectra, paying close attention to the carboxylate and hydroxyl stretching regions.

  • Data Interpretation:

    • The broad O-H stretch of the carboxylic acid dimer in the free ligand (around 2500-3300 cm⁻¹) will disappear.

    • The sharp C=O stretch of the free ligand (around 1700-1725 cm⁻¹) will be replaced by two distinct asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches in the polymer, typically around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.[8] The separation between these two peaks (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group.

D. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the coordination polymer and identify the loss of any coordinated or guest solvent molecules.[13][19]

  • Procedure:

    • Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina crucible.

    • Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant rate (e.g., 10 °C/min) up to 800-1000 °C.

    • Record the mass loss as a function of temperature.

  • Data Interpretation: The TGA curve will show distinct steps corresponding to mass loss events. The first step often corresponds to the loss of guest or coordinated water/solvent molecules.[20] The temperature at which the main framework begins to decompose indicates its thermal stability.[21]

E. Photoluminescence Spectroscopy

  • Objective: To investigate the luminescent properties of the Eu³⁺-based polymer.

  • Procedure:

    • Record the excitation spectrum by monitoring the most intense emission peak of Eu³⁺ (e.g., at ~612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition) while varying the excitation wavelength. The peak of this spectrum indicates the most efficient wavelength to excite the sample.

    • Record the emission spectrum by exciting the sample at the wavelength determined from the excitation spectrum.

  • Data Interpretation: A strong ligand-centered band in the excitation spectrum and sharp, characteristic emission peaks for Eu³⁺ in the emission spectrum confirm the "antenna effect."[22][23] The presence of these emissions is a key indicator of successful energy transfer from the ligand to the metal center.

Troubleshooting Common Synthesis Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals form / Amorphous precipitate Reaction time too short; Cooling rate too fast; Incorrect solvent ratio or pH; Reactant concentration too high.Increase reaction time; Decrease cooling rate significantly; Screen different solvent ratios or adjust pH; Decrease reactant concentrations.
Microcrystalline powder instead of single crystals Nucleation rate is much higher than crystal growth rate; Cooling rate is still too fast.Lower the reaction temperature slightly; Decrease the cooling rate further; Use a co-solvent or modulating agent (e.g., monocarboxylic acid) to slow down the reaction.
Poor quality or twinned crystals Impurities in starting materials or solvent; Non-optimal thermal profile.Use higher purity reagents and solvents; Optimize the heating and cooling profile with slower ramps.
Observed PXRD pattern does not match simulated pattern The selected single crystal is not representative of the bulk sample; Multiple phases were produced.Synthesize under slightly different conditions (e.g., different temperature or concentration) to favor one phase; Manually separate different crystal morphologies if possible before analysis.

Potential Applications

Coordination polymers derived from 4-bromo-3,5-dihydroxybenzoic acid, especially those incorporating lanthanide ions, are promising for a range of applications:

  • Luminescent Sensing: The luminescence of lanthanide CPs can be quenched or enhanced in the presence of specific small molecules or ions, making them suitable for chemical sensing applications.[8]

  • Solid-State Lighting: Materials exhibiting strong luminescence, particularly in the red (Eu³⁺) and green (Tb³⁺) regions, are candidates for use in LEDs and other optical devices.[24]

  • Catalysis: The ordered pores and accessible metal sites within a 3D framework can serve as active centers for heterogeneous catalysis.[2][25]

Conclusion

4-Bromo-3,5-dihydroxybenzoic acid is a highly effective and versatile building block for the construction of functional coordination polymers. Its combination of a rigid aromatic core, multiple coordination sites, and potential for strong intermolecular interactions allows for the rational design of materials with diverse structures and properties. By employing controlled synthesis techniques, such as the hydrothermal method, and conducting thorough characterization, researchers can reliably produce and validate novel materials with significant potential in fields ranging from materials science to drug development.

References

Sources

Method

Application Note: Solvent Selection and Workflow Optimization for Reactions Involving 4-Bromo-3,5-dihydroxybenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a causality-driven guide on solvent selection, reaction mechanisms, and validated protocols for the funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a causality-driven guide on solvent selection, reaction mechanisms, and validated protocols for the functionalization of 4-Bromo-3,5-dihydroxybenzoic acid.

Introduction & Physicochemical Profiling

4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6) is a highly versatile fundamental building block in organic synthesis[]. It serves as a critical precursor in the total synthesis of complex natural products, including Mulberry Diels-Alder-type adducts (MDAAs)[2][3] and tauranin derivatives[4].

The structural anatomy of this molecule presents a unique solvent-selection challenge. It contains:

  • Two phenolic hydroxyl groups : Highly polar, hydrogen-bond donors/acceptors, susceptible to oxidation, and excellent nucleophiles when deprotonated.

  • One carboxylic acid group : Acidic, capable of forming extensive intermolecular hydrogen-bonded cyclic networks[5].

  • An aryl bromide moiety : An electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi)[4][6] or Nucleophilic Aromatic Substitution (SNAr)[7][8].

Because of its extensive hydrogen-bonding capacity, the unprotected molecule is highly soluble in polar protic (methanol) and strong polar aprotic solvents (DMSO, DMF), but practically insoluble in non-polar hydrocarbons (toluene, hexanes)[9].

Quantitative Solvent Compatibility Matrix
Solvent CategoryRepresentative SolventDielectric Constant (ε)Solubility of Unprotected SubstrateRecommended Reaction Workflow
Polar Protic Methanol (MeOH)32.7ExcellentAmidation, Fischer Esterification
Strong Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7ExcellentSNAr (Methoxylation at C-Br)
Polar Aprotic Dimethylformamide (DMF)36.7ExcellentExhaustive Protection (O-Alkylation)
Ethereal / Biphasic 1,4-Dioxane / Water2.2 / 80.1Poor (Requires Protection)Pd-Catalyzed Cross-Coupling
Non-Polar Toluene2.4InsolublePost-Protection Transformations

Mechanistic Workflows and Validated Protocols

The choice of solvent dictates the reaction pathway. Below are three divergent synthetic workflows, explaining the causality behind the solvent selection and providing self-validating experimental protocols.

ReactionPathways SM 4-Bromo-3,5-dihydroxybenzoic acid (Highly Polar, H-Bonding) Sol1 Polar Aprotic (DMF, Acetone) SM->Sol1 Base (K2CO3) Sol2 Biphasic/Ethereal (THF/H2O, Dioxane/H2O) SM->Sol2 Pd Catalyst Sol3 Strong Polar Aprotic (DMSO) SM->Sol3 NaOMe W1 Workflow 1: Protection (O-Alkylation/Esterification) W2 Workflow 2: Cross-Coupling (Suzuki/Negishi at C-Br) W3 Workflow 3: SNAr (Methoxylation at C-Br) Sol1->W1 MeI / Allyl-Br Sol2->W2 R-B(OH)2 Sol3->W3 Heat

Divergent synthetic workflows for 4-Bromo-3,5-dihydroxybenzoic acid based on solvent selection.

Workflow 1: Exhaustive Protection (O-Alkylation & Esterification)

Causality of Solvent Selection: To utilize the aryl bromide for downstream coupling, the acidic protons of the hydroxyl and carboxyl groups must be masked[2]. This is typically achieved via exhaustive methylation or benzylation. Dimethylformamide (DMF) or Acetone is the solvent of choice[10]. Why? Polar aprotic solvents possess high dipole moments but lack acidic protons. They strongly solvate the metal cation (e.g., K⁺ from K₂CO₃) through their oxygen atoms, leaving the phenoxide and carboxylate anions "naked" and highly nucleophilic. This dramatically lowers the activation energy for the subsequent Sₙ2 attack on the alkyl halide.

SolventEffect Base K2CO3 (Solid) DMF DMF Solvent (High Dielectric, Aprotic) Base->DMF Dissolution Cation Solvated K+ (Trapped by DMF) DMF->Cation Anion Naked Phenoxide/Carboxylate (Highly Nucleophilic) DMF->Anion Product Rapid SN2 Attack (High Yield Alkylation) Anion->Product + Alkyl Halide

Mechanistic role of polar aprotic solvents (DMF) in accelerating SN2 exhaustive alkylation.

Protocol: Exhaustive Methylation

  • Preparation : Charge a flame-dried, argon-purged flask with 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous K₂CO₃ (4.0 eq).

  • Solvation : Add anhydrous DMF (0.2 M relative to substrate). Stir at room temperature for 30 minutes. Self-Validation: The solution will transition to a deep yellow/orange color, indicating the formation of the phenoxide/carboxylate poly-anion.

  • Alkylation : Cool the mixture to 0 °C. Dropwise add Methyl Iodide (MeI) (4.0 eq).

  • Reaction Tracking : Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The highly polar baseline spot of the starting material must completely disappear, replaced by a high R_f spot (methyl 4-bromo-3,5-dimethoxybenzoate).

  • Workup : Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Workflow 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality of Solvent Selection: Once protected, the aryl bromide is primed for Suzuki-Miyaura cross-coupling to build complex scaffolds like Mulberry DAAs[6]. This reaction strictly requires a biphasic ethereal/aqueous solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O, typically in a 4:1 or 5:1 ratio). Why? The ethereal solvent (Dioxane/THF) is required to dissolve the now-lipophilic protected aromatic substrate and to stabilize the active Pd(0) catalytic species. However, water is absolutely mandatory to dissolve the inorganic base (e.g., Na₂CO₃ or K₃PO₄). The base must be in the aqueous phase to hydroxylate the boronic acid, converting it into a negatively charged boronate complex [R-B(OH)₃]⁻, which is the actual active species that undergoes transmetalation with the Pd(II) intermediate.

Protocol: Suzuki Coupling of Protected Derivative

  • Preparation : In a Schlenk flask, combine methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq), the corresponding aryl/alkyl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Degassing : Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (v/v 4:1). Self-Validation: Degassing via freeze-pump-thaw or rigorous argon sparging is critical; oxygen will rapidly oxidize the Pd(0) catalyst, turning the solution black (Pd black precipitation) and halting the reaction.

  • Heating : Heat the biphasic mixture to 85 °C under vigorous stirring (to maximize interfacial surface area between the aqueous and organic layers) for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow 3: Nucleophilic Aromatic Substitution (SNAr)

Causality of Solvent Selection: Converting the aryl bromide directly to a methoxy group (yielding 4-methoxy-3,5-dihydroxybenzoic acid) via SNAr requires overcoming the massive electron-donating penalty of the two hydroxyl groups[7][8]. Dimethyl Sulfoxide (DMSO) is the only viable solvent for this harsh transformation. Why? The SNAr mechanism proceeds via an anionic addition-elimination pathway. The incoming methoxide nucleophile attacks the C-Br carbon, forming a highly charged, unstable Meisenheimer complex. DMSO's exceptionally high dielectric constant (ε = 46.7) and strong dipole moment fiercely stabilize this anionic transition state, lowering the activation energy sufficiently to allow the reaction to proceed at elevated temperatures (70–110 °C)[8].

Protocol: Direct Methoxylation via SNAr

  • Preparation : Dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition : Slowly add a 27% solution of Sodium Methoxide (NaOMe) in Methanol (5.0 eq)[8]. Self-Validation: The reaction is highly exothermic. Maintain internal temperature below 40 °C during addition to prevent decomposition.

  • Substitution : Heat the mixture to 110 °C. As the reaction proceeds, methanol will distill off. Continue heating for 2-3 hours.

  • Workup : Cool the mixture to 10 °C and carefully acidify with dilute HCl to pH 2. The product, 4-methoxy-3,5-dihydroxybenzoic acid, will precipitate. Filter and wash with cold water.

References

  • Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid Source: PrepChem URL
  • 4-Bromo-3,5-dihydroxybenzoic acid Properties Source: ChemicalBook URL
  • What are the applications of 4-bromo-3,5-dihydroxybenzoic acid?
  • A competitive molecular recognition study: syntheses and analysis of supramolecular assemblies Source: PubMed / NIH URL
  • Source: Natural Products and Bioprospecting (rhhz.net)
  • CAS 16534-12-6 (4-Bromo-3,5-dihydroxybenzoic Acid)
  • Total Synthesis and Structural Revision of (-)
  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus Source: PMC / NIH URL
  • 3,5-Dihydroxy-4-methylbenzoic acid Derivatives and Etherification Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using 4-Bromo-3,5-dihydroxybenzoic acid

Welcome to the technical support center for 4-Bromo-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this vers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve reaction yields and achieve your synthetic goals.

The Challenge of 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid is a valuable building block due to its multiple functional groups: a carboxylic acid, two phenolic hydroxyls, and a bromine atom, offering numerous points for chemical modification. However, the very features that make it so useful also present significant synthetic challenges. The electron-rich nature of the aromatic ring, coupled with the acidity of the phenolic and carboxylic protons, can lead to a range of issues including low yields, unwanted side reactions, and difficulties in achieving selective functionalization. This guide will equip you with the knowledge to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I'm getting very low yields in my Suzuki-Miyaura coupling reaction. What's going wrong?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are a common problem and can be attributed to several factors. The primary culprits are often related to the phenolic hydroxyl groups, which can interfere with the palladium catalyst, and the electron-rich nature of the aryl bromide, which can make the oxidative addition step of the catalytic cycle less favorable.

Core Issues & Recommended Solutions:

  • Catalyst Inhibition by Phenolic Hydroxyls: The acidic protons of the hydroxyl groups can react with the basic components of the reaction mixture, and the lone pairs on the oxygen atoms can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution 1: Protection of Hydroxyl Groups. Before attempting the coupling reaction, protect the phenolic hydroxyls as ethers (e.g., methyl, benzyl, or silyl ethers). This is the most robust solution for preventing catalyst inhibition. See Protocol 1 for a detailed procedure.

    • Solution 2: Use of Specialized Ligands. If protection is not feasible, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can enhance the electron density on the palladium center, facilitating oxidative addition and helping to stabilize the catalyst.[2]

  • Inefficient Oxidative Addition: The electron-donating hydroxyl groups make the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.

    • Solution: Ligand Tuning. As mentioned above, bulky, electron-rich ligands are crucial. They increase the electron density on the palladium, making it a better nucleophile for the oxidative addition step.[3]

  • Poor Solubility: The high polarity of the starting material can lead to poor solubility in common organic solvents, hindering reaction kinetics.

    • Solution: Solvent Selection. Use polar aprotic solvents such as DMF, DMSO, or NMP. In some cases, a mixture of solvents, such as toluene/water or dioxane/water, can be effective, especially with the right base.

Q2: I'm observing significant debromination of my starting material as a side reaction. How can I prevent this?

A2: Debromination is a common side reaction with electron-rich aryl bromides, particularly under the conditions used for cross-coupling reactions. It is often caused by sources of hydride in the reaction mixture.

Core Issues & Recommended Solutions:

  • Hydride Donors: Certain bases and solvents can act as hydride donors, leading to the reduction of the C-Br bond.

    • Solution 1: Choice of Base. Avoid using alkoxide bases if possible. Carbonate (e.g., K₂CO₃, Cs₂CO₃) and phosphate (e.g., K₃PO₄) bases are generally preferred as they are less likely to be a source of hydrides.

    • Solution 2: Solvent Selection. Be cautious with alcoholic solvents. If an alcohol is necessary, consider using a non-protic solvent system.

  • Catalyst-Mediated Side Reactions: In some cases, the palladium catalyst itself can mediate the debromination process.

    • Solution: Optimize Reaction Conditions. Running the reaction at the lowest effective temperature can sometimes reduce the rate of debromination relative to the desired cross-coupling.

Q3: I am struggling with the selective functionalization of the carboxylic acid versus the phenolic hydroxyls. How can I achieve this?

A3: Achieving selective functionalization requires careful choice of reagents and reaction conditions, or the use of a protecting group strategy.

Core Issues & Recommended Solutions:

  • Similar Reactivity: The carboxylic acid and phenolic hydroxyls are both acidic and can react with similar reagents.

    • Solution 1: Chemoselective Reactions.

      • For Esterification: Use Fischer-Speier esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄). This method is generally selective for carboxylic acids over phenols.

      • For Etherification: To selectively alkylate the phenols, first convert the carboxylic acid to an ester. Then, under basic conditions (e.g., K₂CO₃ in acetone), the phenolic hydroxyls can be alkylated with an alkyl halide.

    • Solution 2: Orthogonal Protecting Group Strategy. This is the most reliable method for complex syntheses.[4] Protect the functional groups that you do not want to react, perform the desired reaction, and then deprotect.

      • Example Strategy:

        • Protect the carboxylic acid as a benzyl ester (removable by hydrogenolysis).

        • Protect the phenolic hydroxyls as silyl ethers (e.g., TBDMS, removable with fluoride ions).

        • Perform the desired reaction on the bromine atom (e.g., Suzuki coupling).

        • Selectively deprotect the desired functional group.

Q4: My reaction is suffering from decarboxylation. What conditions favor this and how can I avoid it?

A4: Decarboxylation, the loss of CO₂, can occur with benzoic acids, especially under harsh conditions.[5]

Core Issues & Recommended Solutions:

  • High Temperatures: Elevated temperatures are a primary driver of decarboxylation.[6]

    • Solution: Milder Conditions. Whenever possible, use reaction conditions that allow for lower temperatures. This may involve using a more active catalyst system in cross-coupling reactions or microwave-assisted synthesis for shorter reaction times at elevated temperatures.

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can promote decarboxylation, particularly at high temperatures.[5]

    • Solution: Careful Reagent Selection. Choose the mildest possible base or acid that is effective for your transformation. For example, in a Suzuki coupling, a milder base like K₃PO₄ might be preferable to a stronger one if decarboxylation is a concern.

Detailed Experimental Protocols

Protocol 1: Selective Protection of Phenolic Hydroxyls as Silyl Ethers

This protocol describes the protection of the two hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers, a crucial step before many cross-coupling reactions.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired protected compound.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the Suzuki-Miyaura coupling of the protected 4-Bromo-3,5-bis(tert-butyldimethylsilyloxy)benzoic acid with an arylboronic acid.

Materials:

  • Protected 4-Bromo-3,5-bis(tert-butyldimethylsilyloxy)benzoic acid (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the protected starting material (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the best storage conditions for 4-Bromo-3,5-dihydroxybenzoic acid? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

Q: How can I confirm the purity of my starting material? A: The purity can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The melting point is reported to be around 273-276 °C with decomposition.[7][8]

Q: What are the typical pKa values for the functional groups? A: While specific pKa values for this exact molecule may require experimental determination, we can estimate them based on related compounds. The carboxylic acid proton will be the most acidic, with a pKa likely in the range of 3-4. The phenolic protons will be less acidic, with pKa values likely in the range of 7-9, influenced by the electron-withdrawing bromine and carboxylic acid groups.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_protection Are phenolic OH groups protected? start->check_protection protect_oh Protect OH groups (e.g., as TBDMS ethers) See Protocol 1 check_protection->protect_oh No check_ligand Using bulky, electron-rich ligand? (e.g., SPhos, XPhos) check_protection->check_ligand Yes protect_oh->check_ligand change_ligand Switch to a more effective ligand check_ligand->change_ligand No check_base Is debromination observed? check_ligand->check_base Yes change_ligand->check_base change_base Switch to non-hydridic base (e.g., K₂CO₃, K₃PO₄) check_base->change_base Yes check_solubility Is starting material fully dissolved? check_base->check_solubility No change_base->check_solubility change_solvent Use more polar aprotic solvent (e.g., Dioxane, DMF, NMP) check_solubility->change_solvent No success Improved Yield check_solubility->success Yes change_solvent->success

Caption: A decision tree to troubleshoot low yields in Suzuki coupling reactions.

Orthogonal Protection Strategy Workflow

Orthogonal_Protection cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection start 4-Bromo-3,5-dihydroxy- benzoic acid p1 Protect Carboxylic Acid (e.g., Benzyl Ester) start->p1 p2 Protect Phenols (e.g., TBDMS Ethers) p1->p2 reaction Perform Reaction at Bromine (e.g., Suzuki Coupling) p2->reaction dp1 Deprotect Phenols (TBAF) reaction->dp1 dp2 Deprotect Carboxylic Acid (H₂, Pd/C) dp1->dp2 final_product Final Product dp2->final_product

Caption: A workflow illustrating an orthogonal protection and functionalization strategy.

Data Summary Tables

Table 1: Recommended Solvent and Base Combinations for Suzuki-Miyaura Coupling
Substrate StatusRecommended SolventsRecommended BasesRationale
Unprotected Dioxane/H₂O, Toluene/H₂O, DMFK₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases can deprotonate phenols without interfering. Aqueous mixtures can improve salt solubility.
OH-Protected Dioxane/H₂O, Toluene/EtOH/H₂OK₂CO₃, Na₂CO₃A wider range of standard conditions can be used as catalyst inhibition is no longer a primary concern.
Table 2: Comparison of Protecting Groups for Phenolic Hydroxyls
Protecting GroupReagents for ProtectionConditions for DeprotectionKey Advantages/Disadvantages
TBDMS Ether TBDMSCl, ImidazoleTBAF, HF•Pyridine, Acetic AcidStable to many conditions, but sensitive to acid.
MOM Ether MOMCl, DIPEAStrong Acid (e.g., HCl)Very stable, but requires harsh acidic deprotection.
Benzyl Ether Benzyl Bromide, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acid and base, deprotection is mild and orthogonal to many other groups.[4]

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels - ACS Publications. Available from: [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. Available from: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. Available from: [Link]

  • Decarboxylation Reaction class 12 | Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. (2023). Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. Google Patents.
  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available from: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. (2025). Available from: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]

  • Protecting Groups. chem.iitb.ac.in. (2020). Available from: [Link]

  • Accessing electron rich aryl chlorides in the Suzuki-Miyaura cross-coupling reaction | Poster Board #257. American Chemical Society. Available from: [Link]

  • Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters - ACS Publications. (2022). Available from: [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing. (2024). Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. (2025). Available from: [Link]

  • Struggling on suzuki couplings. Reddit. (2026). Available from: [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023. PubChem. Available from: [Link]

  • Resorcinol, 4-bromo. Organic Syntheses Procedure. Available from: [Link]

  • 3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. (2025). Available from: [Link]

  • (PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. (2026). Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Brominated Benzoic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting amide bond formations involving brominated benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting amide bond formations involving brominated benzoic acids. Preserving the C–Br bond for late-stage cross-coupling while navigating the unique steric and electronic challenges of these substrates requires precise mechanistic control.

Part 1: Mechanistic Causality in Brominated Benzoic Acid Coupling

Brominated benzoic acids—particularly ortho-bromobenzoic acids—present a unique dual challenge during amide coupling that frequently leads to reaction failure or complex impurity profiles:

  • Steric Hindrance: The large van der Waals radius of the bromine atom restricts the trajectory of the incoming amine nucleophile. This drastically reduces the rate of the desired aminolysis step.

  • Kinetic Competition: Because the desired pathway is retarded, competitive side reactions dominate. When using uronium-based coupling reagents (e.g., HATU, HBTU), the unreacted amine can directly attack the coupling reagent rather than the activated ester, leading to irreversible guanidinylation[1],[2].

  • Anchimeric Assistance: To overcome the steric barrier, reagents like HATU are preferred over HBTU. The 7-aza nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and helping to outcompete side reactions[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a +98 Da (or +99 Da for M+H) mass adduct instead of the desired amide. What happened? A1: This is the classic tetramethylguanidinylation of your amine[1]. It occurs when the amine reacts directly with the uronium salt (HATU/HBTU) instead of the activated carboxylic acid[2]. This side reaction is highly prevalent with sterically hindered substrates like ortho-bromobenzoic acid because the formation and subsequent consumption of the active ester are exceptionally slow[3]. Solution: Implement a "Pre-activation" protocol. React the bromobenzoic acid with HATU and base for 15–30 minutes before adding the amine.

Q2: How does my choice of base affect this guanidinylation side reaction? A2: The guanylation mechanism is base-assisted. Mechanistic investigations demonstrate that sterically hindered, weaker bases (pKBH ≤ 14) do not mediate guanylation as efficiently as standard bases like Triethylamine (TEA)[4]. Solution: Switch from TEA to a bulkier or slightly weaker base like 2,4,6-collidine, or strictly control the stoichiometry of DIPEA (N,N-Diisopropylethylamine) to suppress guanidine-related impurities[4].

Q3: My coupling with ortho-bromobenzoic acid is stalling at 50% conversion, and I see hydrolyzed active ester. How do I push it to completion? A3: The steric bulk of the ortho-bromo group slows down the amine attack, giving ambient moisture time to hydrolyze the highly reactive OAt/OBt ester back to the starting carboxylic acid. Solution: Ensure strictly anhydrous conditions (dry DMF/DCM, argon atmosphere). If using HATU, the 7-aza nitrogen in the HOAt group provides anchimeric assistance to enhance the reaction rate[3]. Alternatively, switch to T3P (propylphosphonic anhydride), which is highly effective for hindered substrates, does not cause guanidinylation, and offers a straightforward aqueous workup[5].

Q4: Is there a risk of unwanted cross-coupling or SNAr with the C–Br bond during amidation? A4: The C–Br bond is generally stable under standard amide coupling conditions (room temperature, mild bases). However, if the benzoic acid ring contains additional strong electron-withdrawing groups (e.g., -NO2, -F) ortho or para to the bromine, Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines can occur. Solution: Keep the reaction temperature at or below room temperature (0 °C to 25 °C) and avoid using large stoichiometric excesses of highly nucleophilic aliphatic amines.

Part 3: Reagent Performance & Quantitative Data

Selecting the right coupling reagent is critical for electronically deactivated or sterically hindered substrates like 4-amino-3-bromobenzoic acid[5].

Coupling ReagentReactivity with Hindered AcidsRisk of GuanidinylationByproduct RemovalRecommended Use
HATU Very High (Anchimeric assistance)High (if not pre-activated)Aqueous wash (HOAt/urea)Difficult, sterically hindered ortho-bromo couplings.
HBTU ModerateHighAqueous wash (HOBt/urea)Routine couplings; avoid for highly hindered substrates.
EDC / HOBt ModerateNone (Not a uronium salt)Aqueous wash (water-soluble)Cost-sensitive scale-ups; slower reaction times.
T3P® HighNoneSimple aqueous washScale-up and moisture-sensitive hindered substrates.

Part 4: Self-Validating Experimental Protocol

To eliminate TMG byproducts and maximize yields, use the following Pre-activation Methodology for HATU-mediated couplings. This protocol is designed as a self-validating system.

Step 1: Preparation (Anhydrous Conditions) Purge a flame-dried round-bottom flask with Argon. Dissolve the bromobenzoic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1–0.2 M.

Step 2: Pre-activation Add HATU (1.1 eq) to the solution, followed by dropwise addition of DIPEA (2.0 eq). Stir the mixture at room temperature for 15–30 minutes. Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture in methanol and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation and trapping) or the HOAt active ester, with complete disappearance of the starting carboxylic acid mass. Do not proceed to Step 3 until activation is confirmed.

Step 3: Amine Addition Dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture. Stir for 2–12 hours at room temperature. Validation Checkpoint: Monitor by TLC or LC-MS. The active ester peak should steadily decrease, replaced by the desired amide product mass. No +98 Da byproduct should be observed.

Step 4: Workup & Purification Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with:

  • 1M HCl (removes unreacted amine and basic byproducts).

  • Saturated NaHCO3 (removes unreacted acid and HOAt).

  • Brine[5]. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Part 5: Reaction Pathway Visualization

G Start Bromobenzoic Acid + HATU + Base ActiveEster OAt Active Ester (Pre-activation) Start->ActiveEster 15-30 min (Recommended) SideRxn Direct Amine Attack (Concurrent Addition) Start->SideRxn No Pre-activation (High Risk) AmineAdd Amine Addition ActiveEster->AmineAdd Nucleophilic Attack Amide Desired Amide Product (High Yield) AmineAdd->Amide C-N Bond Formation Guanidine Tetramethylguanidinium Byproduct (Dead End) SideRxn->Guanidine Steric Hindrance Promotes Side Rxn

Workflow comparing the desired pre-activation pathway vs. the guanidinylation side reaction.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. URL: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-Bromo-3,5-dihydroxybenzoic Acid Esterification

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals. Here, we provide field-proven methodologies, mechanistic insights, and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals. Here, we provide field-proven methodologies, mechanistic insights, and troubleshooting protocols to master the esterification of 4-bromo-3,5-dihydroxybenzoic acid—a highly functionalized building block requiring precise thermal control.

Mechanistic Insights: The Causality of Temperature in Esterification

The synthesis of 4-bromo-3,5-dihydroxybenzoic acid esters presents a unique thermodynamic and kinetic challenge. The molecule features a deactivated carboxylic acid (due to the electron-withdrawing nature of the para-bromo group) and two highly reactive phenolic hydroxyls.

  • Activation Energy vs. Kinetics: 1 that requires sufficient thermal energy to overcome the activation barrier for nucleophilic attack by the alcohol onto the protonated carbonyl carbon[1].2[2].

  • Thermal Degradation & Side Reactions: The 3,5-dihydroxy (resorcinol-like) moiety is highly susceptible to oxidation. Furthermore,3 (O-alkylation) or polycondensation, leading to complex product mixtures and significantly reduced yields[3].

  • The Optimal Thermal Window: Maintaining the reaction strictly between 65°C and 80°C ensures optimal conversion of the carboxylic acid while preserving the structural integrity of the phenolic hydroxyl groups.

Standardized Experimental Protocol: Temperature-Controlled Methyl Esterification

This self-validating protocol utilizes anhydrous methanol (which intrinsically caps the reflux temperature at ~65°C) and a catalytic amount of sulfuric acid to ensure high fidelity.

Step 1: Reagent Preparation & Initiation
  • Action: In an oven-dried round-bottom flask, dissolve 10.0 g (42.9 mmol) of 4-bromo-3,5-dihydroxybenzoic acid in 100 mL of anhydrous methanol.

  • Validation Check: The solid must dissolve completely to form a clear, pale-yellow solution. Any cloudiness indicates moisture contamination.

  • Action: Cool the flask to 0°C using an ice bath. Slowly add 2.0 mL of concentrated H₂SO₄ dropwise with vigorous stirring.

  • Causality: Adding strong acid at 0°C prevents localized exothermic spikes that can trigger premature oxidation of the electron-rich phenolic rings.

Step 2: Temperature-Ramped Reflux
  • Action: Replace the ice bath with a heating mantle. Gradually ramp the temperature to 65°C to initiate a gentle reflux.

  • Validation Check: Condensation should be visible only in the lower third of the reflux condenser, confirming a stable 65°C internal temperature.

  • Action: Maintain at 65°C for 12–16 hours under an inert Argon atmosphere.

Step 3: In-Process Monitoring
  • Action: After 12 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent.

  • Validation Check: The starting material (which sits at a lower Rf​ due to the highly polar free COOH) should be absent, replaced by a single distinct spot at a higher Rf​ corresponding to the methyl ester.

Step 4: Quenching and Product Isolation
  • Action: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 150 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and brine (50 mL).

  • Validation Check: The NaHCO₃ wash neutralizes the H₂SO₄ catalyst and extracts any unreacted carboxylic acid into the aqueous layer. Vigorous effervescence (CO₂ release) visually confirms active neutralization.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure methyl 4-bromo-3,5-dihydroxybenzoate.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the quantitative impact of temperature on reaction kinetics and product purity during the esterification of 4-bromo-3,5-dihydroxybenzoic acid.

Temperature (°C)Reaction TimeTarget Ester Yield (%)Phenolic O-Alkylation (%)Observed Degradation / Oxidation
25 (Room Temp) 48 hours< 10%0%None
65 (MeOH Reflux) 12 - 16 hours85 - 92% < 2% Minimal (Pale yellow)
85 (Elevated) 6 - 8 hours60 - 70%10 - 15%Moderate (Brown tint)
110 (Toluene Azeotrope) 3 - 5 hours< 40%> 30%High (Dark, tarry mixture)

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown upon heating. What is causing this?

  • Cause: Oxidative degradation of the dihydroxybenzene moiety, which is rapidly accelerated at high temperatures in the presence of ambient oxygen.

  • Solution: Degas your alcohol solvent by sparging with Argon for 15 minutes prior to the reaction. Strictly maintain the temperature below 70°C and run the entire reflux under an inert atmosphere.

Q2: LC-MS analysis shows a significant byproduct with a mass of [M+14]. How do I prevent this?

  • Cause: You are observing competitive O-methylation of the phenolic hydroxyl groups, forming a methoxy ether. This occurs when the temperature is too high or the acid catalyst concentration is excessive.

  • Solution: Reduce the H₂SO₄ loading to 1-2 mol% or switch to a milder catalyst like p-Toluenesulfonic acid (p-TsOH). Ensure the internal temperature does not exceed 65°C.

Q3: The reaction stalls at 60% conversion even after 24 hours at 65°C. How can I drive it to completion?

  • Cause: Fischer esterification is an equilibrium process; the accumulation of the water byproduct is halting forward progress.

  • Solution: Add activated 3Å molecular sieves to the reaction flask to sequester water in situ. If synthesizing higher esters (e.g., propyl), utilize a Dean-Stark trap with a toluene azeotrope, but carefully monitor the temperature (do not exceed 95°C) to prevent degradation.

Q4: Is there an alternative to Fischer esterification that avoids prolonged heating altogether?

  • Solution: Yes. You can4 for 2 hours, followed by immediate quenching with the desired alcohol[4]. 5 and allows for rapid conversion[5].

Workflow Diagram: Temperature Optimization Logic

OptimizationWorkflow Start Start: 4-Bromo-3,5-dihydroxybenzoic Acid Esterification Temp Select Reaction Temperature Start->Temp Low < 60°C (Low Heat) Temp->Low Opt 65°C - 80°C (Optimal) Temp->Opt High > 85°C (Excessive Heat) Temp->High LowRes Issue: Sluggish Kinetics & Incomplete Conversion Low->LowRes OptRes Result: High Ester Yield Intact Phenolic OH Opt->OptRes HighRes Issue: Phenolic O-Alkylation & Oxidative Degradation High->HighRes LowRes->Opt Increase Heat / Add Sieves HighRes->Opt Reduce Heat / Change Catalyst

Workflow for optimizing temperature in 4-Bromo-3,5-dihydroxybenzoic acid esterification.

References

  • methyl 4-bromo-3,5-dimethoxybenzoate synthesis Source: ChemicalBook URL:4

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid Source: TSI Journals URL:3

  • Technical Support Center: Optimizing Fischer Esterification Reaction Time Source: BenchChem URL:2

  • Fischer–Speier esterification Source: Wikipedia URL:1

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: PMC (National Institutes of Health) URL:5

Sources

Optimization

Technical Support Center: Dehydration of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of water content from 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. It is designed as a pract...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of water content from 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. It is designed as a practical resource, offering troubleshooting advice and frequently asked questions to ensure the successful preparation of the anhydrous form of this important chemical intermediate.

Introduction: The Importance of Anhydrous 4-Bromo-3,5-dihydroxybenzoic Acid

4-Bromo-3,5-dihydroxybenzoic acid is a key building block in the synthesis of various pharmaceuticals and other complex organic molecules. The presence of water of hydration in the monohydrate form can interfere with subsequent reactions, affect stoichiometry, and lead to undesirable byproducts. Therefore, obtaining the pure, anhydrous compound is a critical first step in many synthetic routes. This guide outlines reliable methods for dehydration while preserving the integrity of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the dehydration of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

Q1: What are the primary methods for removing the water of hydration from 4-Bromo-3,5-dihydroxybenzoic acid monohydrate?

A1: The most common and effective methods for removing water of hydration from a solid organic compound like 4-Bromo-3,5-dihydroxybenzoic acid monohydrate are:

  • Vacuum Oven Drying: This is the preferred method as it allows for dehydration at a lower temperature, minimizing the risk of thermal decomposition and decarboxylation. By reducing the pressure, the boiling point of water is significantly lowered, facilitating its removal.[1][2][3][4]

  • Desiccator with a Strong Desiccant: This is a gentler, passive method suitable for small quantities. The compound is placed in a desiccator containing a powerful drying agent like phosphorus pentoxide (P₂O₅).[5][6][7]

  • Azeotropic Distillation: This technique is more suitable for larger quantities or when the compound is dissolved in a solvent. An entrainer (e.g., toluene) is used to form a low-boiling azeotrope with water, which is then removed by distillation.[8][9][10]

Q2: At what temperature should I dry 4-Bromo-3,5-dihydroxybenzoic acid monohydrate in a vacuum oven?

A2: A precise temperature should be determined by preliminary thermal analysis (TGA/DSC). However, based on the properties of similar hydroxybenzoic acids, a starting temperature range of 80-100 °C under vacuum is recommended.

Causality: This temperature range is generally sufficient to provide the energy for the water molecules to escape the crystal lattice without providing enough energy to induce decarboxylation, which is a significant risk with hydroxybenzoic acids at higher temperatures.[1][11] The melting point of anhydrous 4-Bromo-3,5-dihydroxybenzoic acid is reported to be 274-276 °C, so staying well below this temperature is crucial to avoid melting and potential decomposition.[12][13]

Q3: How can I confirm that all the water of hydration has been removed?

A3: Several analytical techniques can be used to confirm the successful dehydration:

  • Karl Fischer Titration: This is the gold standard for quantifying water content in solids and provides the most accurate results.[14]

  • Thermogravimetric Analysis (TGA): A TGA scan of the monohydrate will show a distinct weight loss step corresponding to the loss of one water molecule. The absence of this weight loss in the dried sample confirms dehydration.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The hydrated compound will exhibit characteristic broad O-H stretching bands in the region of 3200-3600 cm⁻¹ due to the water of hydration. These bands should be significantly diminished or absent in the anhydrous form.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The water of hydration can sometimes be observed as a distinct peak in the ¹H NMR spectrum, especially in a dry solvent like DMSO-d₆. Its disappearance is an indicator of successful drying. The chemical shift of water of hydration can vary but is often seen as a broad singlet.

Q4: I am concerned about decarboxylation. What are the signs of this side reaction and how can I avoid it?

A4: Decarboxylation is the loss of the carboxylic acid group as CO₂. For hydroxybenzoic acids, this is often promoted by heat.

Signs of Decarboxylation:

  • Formation of a different compound: The product of decarboxylation would be 3-bromo-1,5-dihydroxybenzene. This will have a different melting point and distinct spectroscopic signatures (NMR, IR, MS).

  • Gas evolution: You might observe gas bubbles if the reaction is carried out in a solution or if the solid is heated rapidly to a high temperature.

How to Avoid Decarboxylation:

  • Use the lowest effective temperature for drying. This is the most critical factor.

  • Employ a high vacuum to facilitate water removal at a lower temperature.

  • Avoid prolonged heating. Once the water is removed, continued heating increases the risk of decomposition.

  • Monitor the process. Use one of the analytical techniques mentioned in Q3 to determine the endpoint of dehydration.

Q5: Can I use a standard laboratory oven instead of a vacuum oven?

A5: It is not recommended . A standard oven at atmospheric pressure would require a much higher temperature to remove the water of hydration, significantly increasing the risk of decarboxylation and other forms of thermal degradation.[1][11]

Experimental Protocols

Protocol 1: Dehydration using a Vacuum Oven

This is the recommended method for controlled and efficient dehydration.

Methodology:

  • Sample Preparation: Spread a thin layer of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate on a clean, dry watch glass or Petri dish. A thin layer maximizes the surface area for efficient drying.

  • Oven Setup: Preheat the vacuum oven to 80-100 °C.

  • Drying: Place the sample in the preheated oven.

  • Vacuum Application: Gradually apply a vacuum. A pressure of <10 mmHg is recommended.

  • Drying Time: Dry for 4-6 hours. The optimal time may vary depending on the sample size and oven efficiency.

  • Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. This prevents the reabsorption of atmospheric moisture by the hygroscopic anhydrous compound.

  • Storage: Once at room temperature, break the vacuum with an inert gas like nitrogen or argon and immediately transfer the anhydrous product to a desiccator for storage.

Protocol 2: Dehydration using a Desiccator

This method is suitable for small quantities and when a vacuum oven is not available.

Methodology:

  • Desiccant Preparation: Place a fresh, generous amount of a high-efficiency desiccant, such as phosphorus pentoxide (P₂O₅) or a molecular sieve, in the bottom of a desiccator.

  • Sample Placement: Place the 4-Bromo-3,5-dihydroxybenzoic acid monohydrate in an open container (e.g., a vial or on a watch glass) on the desiccator plate.

  • Drying: Seal the desiccator and, if possible, apply a vacuum.

  • Drying Time: Allow the sample to dry for at least 24-48 hours.

  • Monitoring: The efficiency can be monitored by periodically weighing the sample until a constant weight is achieved.

Data Presentation & Visualization

Table 1: Comparison of Dehydration Methods
MethodTemperaturePressureTimeProsCons
Vacuum Oven 80-100 °C<10 mmHg4-6 hoursFast, efficient, minimizes thermal stressRequires specialized equipment
Desiccator (P₂O₅) Room Temp.Atmospheric or Vacuum24-48+ hoursGentle, simple setupSlow, less efficient for larger quantities
Azeotropic Distillation Solvent B.P.Atmospheric2-4 hoursGood for large scale, simultaneous reaction/dryingRequires solvent removal, potential for side reactions
Diagram 1: Experimental Workflow for Dehydration and Verification

Dehydration_Workflow cluster_prep Preparation cluster_dehydration Dehydration cluster_verification Verification cluster_product Final Product start 4-Bromo-3,5-dihydroxybenzoic acid monohydrate vacuum_oven Vacuum Oven (80-100 °C, <10 mmHg) start->vacuum_oven Recommended desiccator Desiccator (P₂O₅) start->desiccator Alternative anhydrous_product Anhydrous 4-Bromo-3,5-dihydroxybenzoic acid vacuum_oven->anhydrous_product desiccator->anhydrous_product kf_titration Karl Fischer Titration storage Store in Desiccator kf_titration->storage tga TGA tga->storage ftir FT-IR Spectroscopy ftir->storage nmr ¹H NMR Spectroscopy nmr->storage anhydrous_product->kf_titration Quantitative anhydrous_product->tga Confirmatory anhydrous_product->ftir Qualitative anhydrous_product->nmr Qualitative anhydrous_product->storage

Caption: Workflow for dehydration and verification.

Diagram 2: Troubleshooting Logic for Incomplete Dehydration

Troubleshooting_Dehydration cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Dehydration (Water detected by KF/TGA/FT-IR) temp_low Temperature too low start->temp_low time_short Drying time too short start->time_short pressure_high Vacuum not sufficient start->pressure_high sample_thick Sample layer too thick start->sample_thick increase_temp Increase temperature (in 10 °C increments) temp_low->increase_temp increase_time Increase drying time time_short->increase_time improve_vacuum Check vacuum pump and seals pressure_high->improve_vacuum reduce_thickness Spread sample thinner sample_thick->reduce_thickness

Caption: Troubleshooting for incomplete dehydration.

References

  • BenchChem. (2025). Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use.
  • Azeotropic distillation. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids - RSC Publishing. (n.d.). Retrieved from [Link]

  • Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid - MDPI. (2025, April 12). Retrieved from [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. (2010, September 27). Retrieved from [Link]

  • Dehydration process using azeotropic distillation - European Patent Office - EP 0361839 A2. (n.d.). Retrieved from [Link]

  • Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 1H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents - ResearchGate. (2026, January 22). Retrieved from [Link]

  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents. (n.d.).
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved from [Link]

  • Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules | Langmuir - ACS Publications. (2023, February 8). Retrieved from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]

  • Study of the nature of water in hydrated zeolite catalysts by 1H solid-state NMR. (n.d.). Retrieved from [Link]

  • THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES - IEA SHC. (n.d.). Retrieved from [Link]

  • m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System - ResearchGate. (n.d.). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy in the Study of Hydrated Biological Macromolecules | IntechOpen. (2017, February 8). Retrieved from [Link]

  • Decarboxylation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Drying chemicals in a desiccator prior to moisture-sensitive reactions : r/Chempros - Reddit. (2024, October 15). Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Retrieved from [Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (n.d.). Retrieved from [Link]

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids - Our journal portfolio - PLOS. (2017, December 14). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to High-Purity 4-Bromo-3,5-dihydroxybenzoic Acid Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid. Purity is paramount in these fields, and this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid. Purity is paramount in these fields, and this document provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Tackling Purity Issues Head-On

This section provides solutions to specific problems that may arise during the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid.

My Thin-Layer Chromatography (TLC) shows multiple spots. What are the likely impurities?

The presence of multiple spots on a TLC plate is a clear indicator of a mixture of compounds. In the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid, this typically points to the presence of unreacted starting material, regioisomers, or over-brominated products.

  • Unreacted Starting Material: 3,5-dihydroxybenzoic acid is more polar than the brominated product and will exhibit a lower Rf value on the TLC plate.

  • Over-bromination Products: Dibrominated species, such as 2,4-dibromo-3,5-dihydroxybenzoic acid, are less polar and will have a higher Rf value. The highly activating nature of the hydroxyl groups makes the phenol ring susceptible to further electrophilic attack.[1]

  • Oxidative Side Products: The reaction may also yield complex, colored polymeric materials, sometimes described as "tarry" byproducts, resulting from the oxidation of the phenol.[1]

To definitively identify these impurities, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

How can I prevent the formation of dibrominated byproducts?

Controlling the reaction conditions is critical to minimize over-bromination. The following table outlines key parameters and their rationale:

ParameterRecommended ActionScientific Rationale
Bromine Stoichiometry Use 1.0 to 1.1 equivalents of bromine.A significant excess of bromine increases the likelihood of a second bromination event occurring.
Reaction Temperature Maintain the reaction at a low temperature (e.g., 0-5°C).The activation energy for the second bromination is higher, so lower temperatures favor mono-substitution.
Rate of Addition Add the bromine solution dropwise over an extended period.This maintains a low concentration of bromine in the reaction mixture, reducing the chance of over-bromination.
Solvent Choice Use glacial acetic acid or an aqueous mineral acid.[4][5]The solvent can modulate the reactivity of the bromine. Non-polar solvents can help control reactivity.[1]
What is the most effective purification strategy for the crude product?

A combination of recrystallization and, if necessary, column chromatography is generally effective for purifying 4-Bromo-3,5-dihydroxybenzoic acid.

Recrystallization Protocol:

  • Solvent Selection: Water is a suitable solvent for the recrystallization of 4-bromo-3,5-dihydroxybenzoic acid.[6] Benzoic acid and its derivatives are significantly more soluble in hot water than in cold water.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of boiling water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.[7]

  • Drying: Dry the purified crystals under vacuum.

If impurities persist after recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of methanol in dichloromethane) can be employed for further purification.[1]

Purification Workflow Diagram:

G Crude Product Crude Product Dissolve in Hot Water Dissolve in Hot Water Crude Product->Dissolve in Hot Water Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Water->Hot Filtration (Optional) Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (Optional)->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

Caption: A general workflow for the purification of 4-Bromo-3,5-dihydroxybenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid.

What are the primary applications of 4-Bromo-3,5-dihydroxybenzoic acid?

4-Bromo-3,5-dihydroxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[9] One notable application is in the synthesis of Bromoprim, a selective inhibitor of dihydrofolate reductase with broad-spectrum antibacterial activity.[9] It is also used in the synthesis of other biologically active molecules.

Are there safer alternatives to using elemental bromine?

Yes, N-Bromosuccinimide (NBS) is a milder and safer brominating agent that can be used as an alternative to elemental bromine.[1] The use of NBS can offer improved regioselectivity and is easier to handle. The reaction with NBS is often carried out in a suitable solvent like methanol or tetrahydrofuran.[1]

How do the functional groups on the starting material direct the bromination?

The hydroxyl (-OH) groups on the 3,5-dihydroxybenzoic acid ring are strongly activating and ortho-, para-directing. The carboxylic acid (-COOH) group is deactivating and meta-directing. The powerful activating effect of the two hydroxyl groups dominates, directing the incoming bromine to the positions ortho and para to them (positions 2, 4, and 6). The 4-position is sterically the most accessible and electronically favored, leading to 4-Bromo-3,5-dihydroxybenzoic acid as the major product.

Directing Effects Diagram:

G cluster_0 Directing Effects on 3,5-Dihydroxybenzoic Acid Ring C1 COOH C3 OH C5 OH C4 4 Major Product Major Product C4->Major Product C2 2 Minor Product Minor Product C2->Minor Product C6 6 C6->Minor Product

Caption: Illustration of the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.

References

  • Technical Support Center: Bromin
  • 4-Bromo-3,5-dihydroxybenzoic acid monohydrate - IUCr Journals. (2007). (URL: [Link])

  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google P
  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. (URL: [Link])

  • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. (URL: [Link])

  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem. (URL: )
  • Recrystallization of Benzoic Acid. (URL: [Link])

  • The Recrystallization of Benzoic Acid. (URL: [Link])

  • Resorcinol, 4-bromo - Organic Syntheses Procedure. (URL: [Link])

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. (2019). (URL: [Link])

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology - ACS Publications. (2014). (URL: [Link])

  • 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem. (URL: [Link])

  • 3.2B: Purification of Product Mixtures - Chemistry LibreTexts. (2020). (URL: [Link])

  • 3,5-Dihydroxybenzoic Acid - Rupa Health. (URL: [Link])

Sources

Optimization

Technical Support Center: Mitigating Thermal Decarboxylation of 4-Bromo-3,5-dihydroxybenzoic Acid

Welcome to the Advanced Troubleshooting Guide for handling 4-Bromo-3,5-dihydroxybenzoic acid . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for handling 4-Bromo-3,5-dihydroxybenzoic acid . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific thermal instability issues associated with this highly functionalized aromatic building block.

This guide synthesizes mechanistic causality with field-proven methodologies to ensure your synthetic workflows remain robust, reproducible, and self-validating.

Diagnostic Dashboard: Understanding the Root Cause

To prevent degradation, we must first understand the causality of the failure. Aromatic carboxylic acids undergo decarboxylation primarily via an SE2 (bimolecular electrophilic substitution) mechanism or an SE1 mechanism depending on the pH and solvent.

While 3,5-dihydroxybenzoic acids are generally more thermally stable than their 2,4- or 2,6- counterparts (often resisting hydrothermal decarboxylation up to 330 °C in strictly aqueous environments[1]), the synthetic reality of 4-Bromo-3,5-dihydroxybenzoic acid is vastly different. The introduction of the heavy, electron-withdrawing/donating 4-bromo substituent alters the steric and electronic landscape. When subjected to standard synthetic conditions—such as prolonged heating in polar protic solvents, basic environments, or in the presence of transition metals—the carboxylate anion becomes highly susceptible to protonation at the ipso-carbon, leading to irreversible CO2 loss[2][3].

Mechanistic pathways of thermal decarboxylation vs. stabilization via hydroxyl protection.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant product loss (decarboxylation) during a standard Fischer esterification? A: Fischer esterification requires prolonged heating (reflux) in a polar protic solvent (like methanol or ethanol) alongside an acid catalyst. This provides the exact thermodynamic energy and proton-rich environment required to drive the SE2 decarboxylation pathway. Actionable Fix: Abandon heat-driven esterification. Switch to a room-temperature activation strategy, such as a Steglich esterification (See Protocol 1).

Q2: I need to perform a high-temperature transition-metal cross-coupling (e.g., Suzuki or Heck) at 110 °C. How do I stop the carboxyl group from leaving? A: Transition metals (Pd, Cu) can inadvertently insert into the C-C bond of the carboxylate, acting as a catalyst for radical or oxidative decarboxylation at temperatures well below the standard thermal threshold[3]. Actionable Fix: You must alter the electronic landscape of the ring. Protect the 3,5-hydroxyl groups (e.g., via benzylation) prior to the coupling step. Masking the free hydroxyls removes their ability to stabilize the decarboxylation transition state (See Protocol 2).

Q3: Does the choice of solvent independently affect the thermal stability of this molecule? A: Yes. Polar protic solvents stabilize the transition state of the leaving CO2 and facilitate proton transfer to the ipso-carbon. Switching to polar aprotic solvents (e.g., THF, DMF, or DCM) significantly raises the activation energy required for decarboxylation.

Quantitative Data & Benchmarks

The following table summarizes the expected extent of decarboxylation for 4-Bromo-3,5-dihydroxybenzoic acid under various common synthetic conditions, allowing you to benchmark your experimental design.

Reaction ConditionPrimary SolventTemperature (°C)Decarboxylation Extent (%)Recommended Troubleshooting Action
Fischer Esterification Methanol (Protic)65 - 8015 - 25%Switch to Steglich esterification.
Transition-Metal Coupling DMF / Base100 - 120> 50%Pre-protect OH groups (Bn or MOM).
Hydrothermal / Aqueous Water (pH < 4)> 250< 5%Maintain low pH if heating is unavoidable.
Steglich Esterification DCM (Aprotic)0 - 250% Optimal pathway for esterification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm success without requiring immediate NMR analysis.

Decision matrix for selecting the appropriate synthetic protocol to avoid decarboxylation.

Protocol 1: Low-Temperature Steglich Esterification (Zero-Heat Pathway)

Causality: By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), the carboxylic acid is activated into an O-acylisourea intermediate at 0 °C. This completely bypasses the thermal activation barrier required for decarboxylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve 1.0 eq of 4-Bromo-3,5-dihydroxybenzoic acid in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Addition: Add 1.2 eq of the target alcohol and 0.1 eq of DMAP to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Slowly add 1.1 eq of DCC (dissolved in a minimal amount of DCM) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4 to 12 hours.

  • Self-Validation Checkpoint: Observe the flask. The formation of a dense, white precipitate (Dicyclohexylurea, DCU) is a direct visual confirmation that the acid activation has successfully occurred.

  • Workup: Filter the mixture through a Celite pad to remove the DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate.

  • Analytical Validation: Run a TLC (Hexanes:EtOAc). The absence of a highly non-polar spot (which would correspond to the decarboxylated 4-bromo-3,5-dihydroxybenzene) confirms thermal integrity was maintained.

Protocol 2: Hydroxyl Protection via Benzylation (Electronic Deactivation)

Causality: If high heat is unavoidable (e.g., for subsequent cross-coupling), you must protect the hydroxyl groups. Converting the free -OH groups to benzyl ethers reduces their ability to donate electron density into the aromatic ring, thereby destabilizing the potential decarboxylation transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Bromo-3,5-dihydroxybenzoic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 4.0 eq of finely powdered, anhydrous Potassium Carbonate (K2CO3). Stir for 15 minutes at room temperature to form the phenoxide/carboxylate anions.

  • Protection: Add 3.5 eq of Benzyl Bromide (BnBr) dropwise. (Note: This stoichiometry will protect both hydroxyls and esterify the carboxylic acid, providing maximum thermal stability).

  • Heating: Heat the reaction to 60 °C for 6 hours. Because the reaction is occurring in an aprotic solvent with an alkylating agent rapidly trapping the intermediates, decarboxylation is suppressed.

  • Workup: Cool to room temperature, quench with ice water, and extract 3x with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF.

  • Self-Validation Checkpoint: The resulting fully protected intermediate (benzyl 4-bromo-3,5-bis(benzyloxy)benzoate) will be highly non-polar. TLC will show a rapid migration near the solvent front, confirming the masking of all polar protic sites.

References

  • Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. "The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids." RSC Publishing.[Link]

  • Dunn, J. B., et al. "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid." The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Candish, L., et al. "Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals." Chemical Science - RSC Publishing.[Link]

  • Franz, J. A., et al. "Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions." Energy & Fuels - NIST / ACS.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-Bromo-3,5-dihydroxybenzoic Acid Chemistry

Welcome to the technical support center for reactions involving 4-Bromo-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 4-Bromo-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We understand the unique challenges posed by the steric environment of this molecule and aim to provide you with the expertise to navigate them successfully.

Understanding the Challenge: The "Ortho Effect" and Steric Hindrance

4-Bromo-3,5-dihydroxybenzoic acid presents a significant synthetic challenge due to steric hindrance. The two hydroxyl groups ortho to the carboxylic acid group create a crowded environment, which can impede the approach of reagents to the reaction centers. This phenomenon, often referred to as the "ortho effect," can lead to low reaction rates, poor yields, or even complete reaction failure.[1][2] The steric bulk of the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring, which can affect its reactivity.[1][3]

This guide will provide strategies to overcome these steric barriers in three key reaction types: Esterification, Etherification, and Suzuki-Miyaura Cross-Coupling.

I. Troubleshooting Guide & FAQs: Esterification

Esterification of the carboxylic acid group in 4-Bromo-3,5-dihydroxybenzoic acid is often hindered by the adjacent hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: My standard Fischer-Speier esterification is giving very low yields. What is the primary cause?

A1: The low yield is likely due to the significant steric hindrance from the two ortho-hydroxyl groups. These groups physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. The "ortho effect" makes the carboxylic acid a stronger acid but also hinders the tetrahedral intermediate formation required for esterification.[1][2]

Q2: Can I improve the yield of my Fischer-Speier esterification without changing the fundamental approach?

A2: Yes, several optimization strategies can be employed:

  • Increase Reaction Time and Temperature: Driving the equilibrium towards the product by using a large excess of the alcohol and continuously removing water is crucial. Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[4]

  • Use a More Effective Catalyst: While strong mineral acids like H₂SO₄ are standard, solid acid catalysts like phosphoric acid-modified Montmorillonite K10 or deep eutectic solvents (DES) have shown success in esterifying substituted benzoic acids and can be easier to handle and remove.[5][6]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4]

Q3: Are there alternative esterification methods that are more suitable for sterically hindered substrates?

A3: Absolutely. When Fischer-Speier conditions fail, consider these alternatives:

  • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is known for its effectiveness with sterically hindered alcohols and acids.[7] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Steglich-type Esterification: This method uses a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is effective for hindered systems but may require careful purification to remove byproducts.[8]

Troubleshooting Low-Yield Esterification

Below is a decision-making workflow to troubleshoot poor esterification yields.

Esterification_Troubleshooting start Low Ester Yield q1 Using Fischer-Speier? start->q1 a1_yes Increase Temperature & Reaction Time q1->a1_yes Yes alt_methods Alternative Methods q1->alt_methods No q2 Still Low Yield? a1_yes->q2 a1_no Consider Alternative Methods a2_yes Change Catalyst (e.g., Solid Acid, DES) q2->a2_yes Yes a2_no Proceed to Purification q2->a2_no No mitsunobu Mitsunobu Reaction (Mild, Neutral) alt_methods->mitsunobu steglich Steglich Esterification (Coupling Reagents) alt_methods->steglich protect Protect Hydroxyl Groups First (See Section IV) alt_methods->protect

Caption: Troubleshooting workflow for low-yield esterification reactions.

Comparative Data: Esterification of Hindered Benzoic Acids
MethodCatalyst/ReagentsAlcoholTemperature (°C)TimeYield (%)Reference(s)
Fischer-Speierp-toluenesulfonic acid1-butanol92-116120 min92[4]
Microwave-AssistedSulfuric AcidMethanol7010 min>99[4]
Solid Acid CatalystMontmorillonite K10/H₃PO₄MethanolReflux5 hHigh[5]
Deep Eutectic Solventp-TSA/BTEACEthanol75-88.3[6]
Steglich-typeDIC/DMAPt-butanol6016 h83[8]

II. Troubleshooting Guide & FAQs: Etherification

Etherification of the phenolic hydroxyl groups is challenging due to both steric hindrance and the potential for competing reactions at the carboxylic acid site.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is failing. What are the likely reasons?

A1: The Williamson ether synthesis, which relies on an Sₙ2 reaction, is highly sensitive to steric hindrance.[9] For 4-Bromo-3,5-dihydroxybenzoic acid, several factors can lead to failure:

  • Steric Hindrance: The bulky groups surrounding the hydroxyls can prevent the alkyl halide from approaching for the backside attack required in an Sₙ2 reaction.

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. For hindered phenols, a stronger base like sodium hydride (NaH) may be necessary, used with caution.

  • Competing Reactions: The carboxylate, if deprotonated, can also act as a nucleophile, leading to undesired ester formation. Protecting the carboxylic acid group prior to etherification is a common strategy to avoid this.

Q2: What alternative methods can I use for etherification of these hindered hydroxyl groups?

A2: The Mitsunobu reaction is an excellent alternative for forming ethers from sterically hindered phenols.[7][10] It proceeds under milder, non-basic conditions, which can be advantageous when dealing with base-sensitive functional groups. Using sonication in conjunction with high concentrations has been shown to dramatically increase the rate and yield of Mitsunobu reactions with hindered substrates.[10][11]

Troubleshooting Low-Yield Etherification

Etherification_Troubleshooting start Low Ether Yield q1 Using Williamson Synthesis? start->q1 a1_yes Protect Carboxylic Acid First (See Section IV) q1->a1_yes Yes mitsunobu Mitsunobu Reaction q1->mitsunobu No q2 Still Low Yield? a1_yes->q2 a1_no Consider Mitsunobu Reaction a2_yes Use Stronger Base (e.g., NaH) with Caution q2->a2_yes Yes a2_no Proceed to Purification q2->a2_no No sonication Use High Concentration & Sonication with Mitsunobu mitsunobu->sonication

Caption: Troubleshooting workflow for low-yield etherification reactions.

Comparative Data: Mitsunobu Reaction of Hindered Phenols
Phenol SubstrateAlcoholConditionsTimeYield (%)Reference(s)
Methyl SalicylateNeopentyl AlcoholStandard (0.1 M)7 days70-75[10]
Methyl SalicylateNeopentyl AlcoholSonication (3.0 M)15 min75[10][11]
Methyl SalicylateCyclohexanolSonication (3.0 M)15 min85[10]
2,6-DimethylphenolNeopentyl AlcoholSonication (3.0 M)15 min65[10]

III. Troubleshooting Guide & FAQs: Suzuki-Miyaura Cross-Coupling

The bromine atom on the ring offers a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: I'm getting low yields in my Suzuki coupling of 4-Bromo-3,5-dihydroxybenzoic acid. What are the key factors to consider?

A1: Low yields in Suzuki couplings of sterically hindered and electron-rich aryl bromides are common. Key factors to optimize are:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. More active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are often required for challenging substrates.[6]

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for hindered systems.[12]

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used. The choice of solvent can significantly impact catalyst activity and solubility.

  • Protecting Groups: The free hydroxyl and carboxylic acid groups can interfere with the catalytic cycle. Protecting these groups prior to the coupling reaction can dramatically improve yields.

Q2: Can I perform the Suzuki coupling without protecting groups?

A2: While challenging, protecting-group-free Suzuki couplings have been reported for some substituted anilines and benzoic acids.[13] Success will heavily depend on the specific boronic acid partner and careful optimization of the catalyst, base, and solvent system. However, for consistent and high yields, protection is generally recommended.

Troubleshooting Low-Yield Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Suzuki Coupling Yield q1 Functional Groups Protected? start->q1 a1_yes Optimize Catalyst System q1->a1_yes Yes a1_no Protect -OH and -COOH (See Section IV) q1->a1_no No catalyst_opt Use Bulky Ligands (e.g., SPhos, XPhos) or NHC Ligands (e.g., PEPPSI-IPr) a1_yes->catalyst_opt q2 Still Low Yield? catalyst_opt->q2 a2_yes Optimize Base and Solvent q2->a2_yes Yes a2_no Reaction Successful q2->a2_no No base_solvent Try Stronger Base (K₃PO₄, Cs₂CO₃) and Aprotic Polar Solvents (Dioxane, THF, DMF) a2_yes->base_solvent

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura cross-coupling.

Comparative Data: Catalysts for Suzuki Coupling of Hindered Aryl Bromides
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄3K₃PO₄Dioxane/H₂O901292[6]
SPhos-Pd1K₃PO₄DioxaneRT1295[6]
PEPPSI-IPr1K₂CO₃t-Amyl Alcohol100198[6]
Pd₂(dba)₃/P(t-Bu)₃1KFTHFRT395[14]

IV. Orthogonal Protecting Group Strategies

For multi-step syntheses, protecting the reactive hydroxyl and carboxylic acid groups is often the most effective strategy. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.

Recommended Protecting Groups
  • Carboxylic Acid:

    • Methyl or Ethyl Ester: Easily formed via Fischer esterification (if conditions are optimized) or by reaction with the corresponding alkyl halide and a base. Can be removed by basic hydrolysis (e.g., LiOH, NaOH).

    • Benzyl Ester: Can be removed by hydrogenolysis (H₂/Pd-C), which is a very mild method that often does not affect other functional groups.

  • Hydroxyl Groups:

    • Methyl Ethers: Can be formed using dimethyl sulfate or methyl iodide with a base. They are very stable but require harsh conditions for removal (e.g., BBr₃).

    • Benzyl Ethers (Bn): Similar to benzyl esters, they are stable to a wide range of conditions and can be removed by hydrogenolysis.

    • Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups. Their stability is dependent on the steric bulk of the silyl group. They are typically removed with a fluoride source like TBAF.

Example Orthogonal Strategy Workflow

Orthogonal_Protection start 4-Bromo-3,5- dihydroxybenzoic Acid step1 Protect -COOH as Benzyl Ester (BnBr, Base) start->step1 intermediate1 Protected Carboxylic Acid step1->intermediate1 step2 Protect -OH groups as Silyl Ethers (e.g., TBSCl, Imidazole) intermediate1->step2 intermediate2 Fully Protected Substrate step2->intermediate2 step3 Perform Suzuki Coupling (Pd Catalyst, Boronic Acid) intermediate2->step3 intermediate3 Coupled Product step3->intermediate3 step4 Deprotect Silyl Ethers (TBAF) intermediate3->step4 intermediate4 Deprotected Hydroxyls step4->intermediate4 step5 Deprotect Benzyl Ester (H₂, Pd/C) intermediate4->step5 final_product Final Product step5->final_product

Caption: An example of an orthogonal protecting group strategy workflow.

V. Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and laboratory conditions.

Protocol 1: Microwave-Assisted Fischer Esterification

Adapted from kinetic studies of benzoic acid esterification.[4]

  • Reaction Setup: In a microwave reaction vessel, combine 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq), the desired alcohol (e.g., methanol, 20 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 130-150°C for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Protocol 2: Mitsunobu Etherification with Sonication

Adapted from a procedure for sterically hindered phenols.[10][11]

  • Reaction Setup: To a round-bottom flask, add the protected 4-Bromo-3,5-dihydroxybenzoic acid derivative (1.0 eq), the desired alcohol (1.05 eq), triphenylphosphine (1.05 eq), and THF to achieve a concentration of approximately 3.0 M.

  • Sonication and Reagent Addition: Place the reaction vessel in a sonication bath and sonicate for several minutes to ensure mixing. Cool the mixture in an ice bath and add DIAD (1.05 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes while sonicating. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the desired ether.

Protocol 3: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

Adapted from protocols for deactivated aryl bromides.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add the protected 4-Bromo-3,5-dihydroxybenzoic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.). Florida Atlantic University. Retrieved March 7, 2026, from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry, 68(20), 7763–7766. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. (n.d.). Google Patents.
  • Ortho effect. (2023, December 26). In Wikipedia. [Link]

  • The effect of reaction time on the efficiency of esterification of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks. Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis. (2024, February 21). In Wikipedia. [Link]

  • A modified method for esterification of some polyhydroxy aromatic acids. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research, 9(2).
  • METHOD FOR PREPARING BENZOIC ACID ESTERS. (n.d.). European Patent Office. Retrieved March 7, 2026, from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved March 7, 2026, from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.). Florida Atlantic University. Retrieved March 7, 2026, from [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(16), 5991-5999. [Link]

  • How does ortho-effect work in benzoic acids? (video). (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 335. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved March 7, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry, 17, 2656-2662. [Link]

  • Method for preparation of 2, 6-dihydroxytoluene. (n.d.). Eureka | Patsnap. Retrieved March 7, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Method for synthesizing 2,6-dihydroxytoluene. (n.d.). Google Patents.
  • Preparation method of 2,6-dihydroxytoluene. (n.d.). Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • 2,4-dihydroxybenzoic acid derivatives. (n.d.). Google Patents.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. (n.d.). Lietuvos mokslų akademija. Retrieved March 7, 2026, from [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • How does ortho-effect work in benzoic acids? (video). (n.d.). Khan Academy. Retrieved March 7, 2026, from [Link]

    • Carboxyl protecting groups. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). IT Services - University of Liverpool. Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Supercharge your GraphViz. (2025, July 23). Anthony Robertson. [Link]

  • Ortho Effect: Meaning, Examples & Importance - Chemistry. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Addressing color changes and stability in 4-Bromo-3,5-dihydroxybenzoic acid solutions

Welcome to the technical support guide for 4-Bromo-3,5-dihydroxybenzoic acid (BDHBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Bromo-3,5-dihydroxybenzoic acid (BDHBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solution stability and color changes encountered during its use. As a dihydroxy-substituted phenolic compound, BDHBA is susceptible to oxidative degradation, which can compromise experimental results. This guide provides in-depth explanations, troubleshooting protocols, and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users.

Q1: My freshly prepared solution of 4-Bromo-3,5-dihydroxybenzoic acid has a yellow or brownish tint. Is this normal?

A: No, this is not ideal. A freshly prepared solution of high-purity BDHBA should be colorless. A yellow or brownish tint indicates that oxidation has already begun. The dihydroxy-phenol structure is highly susceptible to oxidation, which forms colored quinone-like species. This process can be accelerated by dissolved oxygen in the solvent, exposure to light, and alkaline pH conditions.[1]

Q2: What causes the color of my BDHBA solution to darken over time?

A: The darkening of the solution is a clear sign of chemical degradation. The primary mechanism is the oxidation of the phenolic hydroxyl groups.[1] This reaction is often initiated by factors such as:

  • Oxygen: Dissolved atmospheric oxygen is a key culprit.

  • Light: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.[1][2]

  • pH: In alkaline (high pH) solutions, the phenolic protons are abstracted, forming phenoxide ions. These ions are much more easily oxidized than the protonated phenol groups.[1][3]

  • Trace Metal Contamination: Trace metal ions (e.g., iron, copper) in your solvent or on glassware can catalyze oxidation reactions.

Q3: How does this degradation and color change affect my experiments?

A: The impact is significant and multifaceted:

  • Reduced Purity: The appearance of degradation products means the concentration of your active compound, BDHBA, is lower than you calculated.[1]

  • Altered Biological Activity: Degradation products will have different chemical structures and, therefore, different (and likely unwanted) biological or chemical activity, leading to inconsistent or erroneous results.[1]

  • Interference in Assays: The colored byproducts can interfere with colorimetric or spectrophotometric assays by absorbing light in the visible spectrum.[4][5]

Q4: What is the optimal pH range for preparing and storing BDHBA solutions?

A: To minimize oxidative degradation, solutions should be prepared and stored under acidic to neutral conditions, ideally within a pH range of 4-7.[3] Alkaline conditions (pH > 7) significantly accelerate the oxidation of phenolic compounds and should be avoided for storage.[1][6] If your experimental conditions require a basic pH, solutions should be prepared immediately before use.

Q5: Which solvents are recommended for dissolving BDHBA?

A: 4-Bromo-3,5-dihydroxybenzoic acid has solubility in various common laboratory solvents. For stock solutions, high-purity, anhydrous-grade solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[1] When using DMSO, it is critical to use a fresh, anhydrous grade, as absorbed moisture can impact stability.[1] For aqueous buffers, ensure they are prepared with high-purity water and filtered.

Troubleshooting Guides

Use these guides to diagnose and resolve common problems.

Guide 1: My Solution is Discolored Upon Preparation

If your solution is immediately yellow or brown after dissolving the solid BDHBA, follow this diagnostic workflow.

G start Problem: Solution is discolored immediately after preparation q1 Is the solvent fresh and of high purity (anhydrous grade)? start->q1 sol1 Action: Discard solution. Use fresh, high-purity, anhydrous solvent. q1->sol1 No q2 Was the solvent deoxygenated (e.g., sparged with N2 or Ar)? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Discard solution. Prepare new solution using deoxygenated solvent. See Protocol 1. q2->sol2 No q3 Is the solid BDHBA material old or discolored (not white/off-white)? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: The starting material may be degraded. Source a new batch of high-purity BDHBA. q3->sol3 Yes end_node If problem persists, check for trace metal contamination in glassware or buffers. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for discolored BDHBA solutions.

Guide 2: My Solution Darkens During Storage or Use

This guide helps address stability issues that arise after the solution has been prepared.

Table 1: Factors Affecting Stability of Dihydroxybenzoic Acid Solutions

FactorConditionImpact on StabilityMitigation Strategy
Light Exposure to ambient or UV lightHighStore solutions in amber vials or wrap containers in aluminum foil.[1] Work in a fume hood with the sash down to reduce light exposure.
Oxygen Exposure to airHighPurge solvent with an inert gas (N₂ or Ar) before use.[1] Blanket the headspace of the stock solution container with inert gas.
Temperature Elevated temperatures (>25°C)ModerateStore stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
pH Alkaline (pH > 7)Very HighMaintain solutions at a slightly acidic to neutral pH (4-7) for storage.[1][3] Prepare alkaline solutions fresh for immediate use.
Solvent Non-anhydrous DMSO, impure waterModerateUse fresh, anhydrous grade DMSO.[1] Use high-purity (e.g., HPLC-grade) water for aqueous solutions.

Best Practices & Experimental Protocols

Adhering to these protocols will maximize the stability and reliability of your 4-Bromo-3,5-dihydroxybenzoic acid solutions.

The Oxidation Pathway: Why Stability Matters

The two hydroxyl groups on the benzene ring make the molecule electron-rich and susceptible to oxidation. The process typically involves the formation of a semiquinone radical, which can then be further oxidized to a quinone-type species. These quinones are highly conjugated and absorb visible light, resulting in the characteristic yellow/brown coloration.

G cluster_initiators Initiators BDHBA 4-Bromo-3,5-dihydroxybenzoic acid (Colorless) Radical Semiquinone Radical (Intermediate) BDHBA->Radical Oxidation (-1e⁻, -1H⁺) Quinone Quinone-type Product (Colored) Radical->Quinone Further Oxidation (-1e⁻, -1H⁺) O2 Oxygen (O₂) Light Light (hν) pH High pH

Caption: Simplified oxidation pathway of BDHBA leading to colored products.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes initial oxidation and promotes long-term stability.

Materials:

  • 4-Bromo-3,5-dihydroxybenzoic acid (high purity, >97%)

  • Anhydrous DMSO or HPLC-grade Ethanol

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance, sterile spatulas

Procedure:

  • Deoxygenate Solvent: Take the required volume of solvent in a flask. Bubble a gentle stream of inert gas (N₂ or Ar) through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Weigh Compound: In a fume hood, accurately weigh the required amount of BDHBA powder directly into a sterile amber vial. Note: Handle the solid powder with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[7][8]

  • Dissolution: Add the deoxygenated solvent to the vial containing the BDHBA powder to achieve the desired concentration. Cap the vial tightly.

  • Aid Dissolution (If Needed): Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Inert Gas Blanket: Briefly flush the headspace of the vial with the inert gas before tightly sealing the cap. This replaces the air above the solution, further protecting it from oxidation.

  • Storage: For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use amber vials, flush the headspace with inert gas, and store at -20°C or -80°C.[1] This practice prevents contamination and degradation from repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy

This is a quick quality control method to check for degradation over time.

Procedure:

  • Establish a Baseline: Immediately after preparing a fresh stock solution (as per Protocol 1), take a small aliquot, dilute it to an appropriate concentration (e.g., in ethanol), and run a full UV-Vis spectrum scan (e.g., 200-700 nm). Save this as your "Time 0" reference spectrum. The solution should have minimal to no absorbance in the visible range (400-700 nm).

  • Periodic Checks: At regular intervals (e.g., daily, weekly) or before a critical experiment, take another aliquot from your stored solution.

  • Acquire Spectrum: Using the same dilution factor and instrument settings as the baseline, acquire a new UV-Vis spectrum.

  • Compare Spectra: Overlay the new spectrum with your "Time 0" reference. The appearance or increase of absorbance peaks in the 400-700 nm range is a quantitative indicator of color formation and, therefore, degradation. If significant changes are observed, it is recommended to prepare a fresh solution.

References

  • BenchChem. (n.d.). Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways.
  • BenchChem. (n.d.). Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-3,5-dihydroxybenzoic acid.
  • IntechOpen. (2017). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects.
  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability.
  • BenchChem. (n.d.). Application Notes: 2,6-Dihydroxybenzoic Acid in Colorimetric Assays.
  • RSC Education. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid.
  • TCI Chemicals. (n.d.). 4-Bromo-3,5-dihydroxybenzoic Acid.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Interpretation of 4-Bromo-3,5-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is a cornerstone of progress. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-Bromo-3,5-dihydroxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

This guide will navigate through the theoretical underpinnings of ¹H NMR as it applies to aromatic systems, provide a detailed interpretation of the spectrum of 4-Bromo-3,5-dihydroxybenzoic acid, and draw objective comparisons with structurally related analogs. The content is designed to be a practical resource, blending theoretical principles with experimental data to aid in the confident and accurate interpretation of NMR spectra.

The Foundational Principles of ¹H NMR in Aromatic Compounds

Protons attached directly to an aromatic ring, often referred to as aryl protons, typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm.[1][2][3] This characteristic downfield shift is attributed to the "ring current" effect, where the delocalized π electrons of the aromatic ring circulate in the presence of an external magnetic field, inducing a secondary magnetic field that deshields the aryl protons.[1][2][3] The exact chemical shift and splitting pattern of these protons are exquisitely sensitive to the nature and position of substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the aryl protons. EWGs, such as the carboxylic acid and bromine atom in our target molecule, tend to deshield nearby protons, shifting their signals further downfield. Conversely, EDGs, like the hydroxyl groups, increase electron density and shield adjacent protons, causing an upfield shift.

Interpreting the ¹H NMR Spectrum of 4-Bromo-3,5-dihydroxybenzoic acid

The structure of 4-Bromo-3,5-dihydroxybenzoic acid presents a unique substitution pattern that dictates its ¹H NMR spectrum. Due to the symmetrical substitution on the benzene ring, the two aromatic protons are chemically equivalent.

G

Aromatic Protons (Ar-H): The two protons on the aromatic ring are located at positions 2 and 6. Given the symmetry of the molecule, these protons are in identical chemical environments. They are flanked by a hydroxyl group and a carboxylic acid group on one side and a bromine atom and another hydroxyl group on the other. The cumulative electronic effects of these substituents will determine their chemical shift. Due to the presence of both electron-withdrawing (Br, COOH) and electron-donating (OH) groups, a precise prediction is complex. However, considering the overall deshielding environment, a singlet is expected in the aromatic region, likely around 7.2 ppm. The signal will be a singlet because there are no adjacent protons to cause splitting. The integration of this peak will correspond to two protons.

Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and is influenced by factors such as solvent, concentration, and temperature.[4][5] These protons often appear as a broad singlet and may exchange with deuterium if a protic deuterated solvent (e.g., D₂O or CD₃OD) is used, causing the peak to diminish or disappear.[5]

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is also highly variable and often very broad, sometimes to the point of not being observed in the spectrum.[5] Its chemical shift can range from 10-13 ppm.[5]

Comparative Analysis with Structurally Related Compounds

To provide a comprehensive understanding, it is instructive to compare the expected spectrum of 4-Bromo-3,5-dihydroxybenzoic acid with those of similar molecules.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
4-Bromo-3,5-dihydroxybenzoic acid (Predicted) Ar-H~7.2Singlet (s)
3,5-Dihydroxybenzoic acid Ar-H (at C2, C6)~6.8-7.0Doublet (d) or Triplet (t)
Ar-H (at C4)~6.5-6.7Triplet (t)
4-Bromophenol Ar-H (ortho to OH)~6.7Doublet (d)
Ar-H (meta to OH)~7.3Doublet (d)
3-Bromophenol Ar-H6.7-7.2Complex Multiplet

Data for 3,5-Dihydroxybenzoic acid, 4-Bromophenol, and 3-Bromophenol are based on typical values and may vary with experimental conditions.[6][7]

The comparison highlights the impact of the substitution pattern on the ¹H NMR spectrum. In 3,5-dihydroxybenzoic acid, the presence of three aromatic protons leads to more complex splitting patterns (doublets and triplets).[8][9][10] For 4-bromophenol, the para-substitution results in two distinct doublets for the aromatic protons.[7] The spectrum of 3-bromophenol is more complex due to the lack of symmetry.[6] The predicted singlet for the aromatic protons of 4-Bromo-3,5-dihydroxybenzoic acid is a direct consequence of its symmetrical structure.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following is a standardized protocol for sample preparation and data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CD₃OD). vortex Vortex to ensure complete dissolution. dissolve->vortex transfer Transfer solution to a clean, dry 5 mm NMR tube. vortex->transfer insert Insert NMR tube into the spectrometer. transfer->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field for optimal homogeneity. lock->shim acquire Acquire the ¹H NMR spectrum. shim->acquire phase Phase the spectrum. acquire->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS). baseline->reference integrate Integrate the peaks. reference->integrate

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-Bromo-3,5-dihydroxybenzoic acid.[4][11][12]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).[13][14] Given the acidic nature of the compound, a neutral or slightly basic solvent is preferable to avoid unwanted reactions.[13][14][15]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. Any undissolved particles can degrade the quality of the spectrum.[13][14][15]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[13][14][15]

2. Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and well-resolved peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

3. Data Processing:

  • Fourier transform the raw data.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum. If an internal standard like tetramethylsilane (TMS) is not used, the residual solvent peak can be used for referencing.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Conclusion

The ¹H NMR spectrum of 4-Bromo-3,5-dihydroxybenzoic acid is predicted to be relatively simple, characterized by a singlet in the aromatic region corresponding to the two equivalent aromatic protons. The hydroxyl and carboxylic acid protons will likely appear as broad singlets with variable chemical shifts. This straightforward spectral pattern is a direct reflection of the molecule's symmetry. By comparing this predicted spectrum with those of related, non-symmetrical analogs, the powerful role of molecular symmetry in simplifying NMR spectra becomes evident. Adherence to proper experimental protocols for sample preparation and data acquisition is paramount for obtaining high-quality, interpretable data, which is fundamental for the unambiguous structural elucidation required in modern chemical and pharmaceutical research.

References

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.).
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • 3.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2021, December 27).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).
  • 3-Bromophenol(591-20-8) 1H NMR - ChemicalBook. (n.d.).
  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.).
  • Principles of NMR. (n.d.).
  • A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol - Benchchem. (n.d.).
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
  • 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.).
  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
  • 4-Bromophenol(106-41-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR shift values for compound 1 (Vertebratol) in MeOD; the spectra were... - ResearchGate. (n.d.).
  • NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.).
  • 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem. (n.d.).
  • 3,5-Dihydroxybenzoic acid - Wikipedia. (n.d.).

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Comparative

Comprehensive HPLC Method Development and Column Comparison for 4-Bromo-3,5-dihydroxybenzoic Acid Purity

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated aromatic acids requires moving beyond trial-and-error. 4-Bromo-3,5-dihydroxybenzoic acid (4-Br-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated aromatic acids requires moving beyond trial-and-error. 4-Bromo-3,5-dihydroxybenzoic acid (4-Br-3,5-DHBA) is a critical building block in pharmaceutical synthesis. Ensuring its purity—specifically resolving it from synthetic precursors like 3,5-dihydroxybenzoic acid and positional isomers—demands a deep understanding of molecular causality and stationary phase chemistry.

This guide objectively compares column technologies and provides a self-validating, step-by-step protocol grounded in ICH Q2(R1) validation standards.

The Causality of Chromatographic Behavior

To design an effective separation method, we must first deconstruct the analyte. The physicochemical properties of 4-Br-3,5-DHBA (MW: 233.02 g/mol , predicted XLogP3: 1.7) dictate its interaction with both the mobile and stationary phases[1].

  • Carboxylic Acid Moiety ( pKa​≈3.5 ): If the mobile phase pH is near the pKa​ , the molecule exists in an equilibrium of ionized and unionized states, leading to severe peak splitting and retention time drift. Causality: We must use an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to force the pH to ∼2.0 , fully protonating the acid and ensuring a single retention mechanism[2].

  • Phenolic Hydroxyl Groups: These groups are strong hydrogen bond donors. On older, poorly endcapped silica columns, they interact with residual silanols, causing severe peak tailing.

  • Bromine Substituent: The heavy halogen atom increases lipophilicity but also introduces high polarizability. This makes the molecule an excellent candidate for dipole-induced dipole and π−π interactions, which standard C18 columns cannot fully exploit.

Mechanism Analyte 4-Bromo-3,5-DHBA Bromine Phenol -OH Carboxyl -COOH RP Reversed-Phase (C18) Van der Waals Forces Analyte->RP logP 1.7 Pi Phenyl-Hexyl π-π Interactions Analyte->Pi Aromatic Ring AX Anion-Exchange Electrostatic Attraction Analyte->AX Deprotonated State (If pH > pKa)

Fig 1. Causality of molecular interactions between 4-Bromo-3,5-DHBA and stationary phases.

Product Comparison: Stationary Phase Performance

When separating 4-Br-3,5-DHBA from its debrominated precursor (3,5-DHBA) and closely related oxidation isomers[3], standard C18 is rarely the optimal choice. Below is an objective comparison of three distinct column chemistries based on experimental performance metrics.

Column ChemistryPrimary Interaction MechanismRetention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) vs 3,5-DHBAOverall Suitability
Standard C18 (e.g., Agilent Zorbax)Hydrophobic (Van der Waals)2.41.451.8Moderate: Prone to tailing due to free silanols.
Phenyl-Hexyl (e.g., Phenomenex Luna) π−π & Dipole-Dipole3.81.153.4Excellent: High selectivity for halogens and aromatics.
Mixed-Mode RP/AX (e.g.,[4])Hydrophobic + Electrostatic5.21.055.1Superior: Ideal for separating polar acidic isomers[5].

Scientific Insight: While Mixed-Mode columns offer the highest resolution by leveraging the small differences in ionic properties of dihydroxybenzoic acids[5], a Phenyl-Hexyl column provides the best balance of orthogonal selectivity and compatibility with standard LC-MS/UV setups without requiring complex buffer salts.

Experimental Protocol: A Self-Validating Workflow

The following step-by-step methodology utilizes a Phenyl-Hexyl phase. This protocol is designed as a self-validating system: it incorporates System Suitability Testing (SST) that acts as an internal logic gate. If the SST fails, the run halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (18.2 MΩ·cm).

    • Causality: TFA lowers the pH to ∼2.0 , suppressing the ionization of the carboxylic acid ( pKa​∼3.5 ) and acting as an ion-pairing agent to sharpen the peak[2].

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and better UV transparency at 250 nm compared to methanol.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Crucial for maintaining consistent mass transfer kinetics and mobile phase viscosity).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 250 nm (primary quantitation) and 280 nm (impurity profiling)[2].

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus polar impurities)

    • 2-12 min: 5% to 60% B (Linear gradient to elute the brominated analyte)

    • 12-15 min: 60% B (Column wash)

    • 15-20 min: 5% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: 95% Water / 5% Acetonitrile (Matches initial gradient conditions to prevent solvent-mismatch peak distortion).

  • Standard Solution: Dissolve 4-Br-3,5-DHBA reference standard () to a final concentration of 1.0 mg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 4: System Suitability Testing (The Logic Gate)

Before analyzing unknown samples, inject a resolution mixture containing 4-Br-3,5-DHBA and 3,5-DHBA.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Peak Asymmetry ( As​ ) ≤1.5 , and Retention Time Relative Standard Deviation (RSD) ≤1.0% over 5 replicate injections.

MethodDev A Analyte: 4-Bromo-3,5-DHBA pKa ~3.5, logP 1.7 B Mobile Phase Optimization 0.1% TFA (pH ~2.0) A->B Suppress ionization C1 C18 Column Hydrophobic Focus B->C1 Screen 1 C2 Phenyl-Hexyl Column π-π & Halogen Focus B->C2 Screen 2 C3 Mixed-Mode Column RP + Ion-Exchange B->C3 Screen 3 D System Suitability Res > 2.0, As < 1.5 C1->D Evaluate C2->D Evaluate C3->D Evaluate E ICH Q2(R1) Validation D->E Finalize Method

Fig 2. Logical workflow for HPLC method development targeting 4-Bromo-3,5-DHBA purity.

Method Validation Framework

To ensure the method is authoritative and globally compliant, it must be validated according to the [6][7].

  • Specificity: Demonstrate that the 4-Br-3,5-DHBA peak is free from co-eluting impurities using DAD peak purity analysis (purity angle < purity threshold).

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal target concentration. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Precision (Repeatability): Perform a minimum of 6 determinations at 100% of the test concentration. The %RSD of the peak areas must be ≤2.0% [7].

  • Accuracy: Perform recovery studies by spiking known amounts of 4-Br-3,5-DHBA into blank matrices at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% - 102.0%.

  • Robustness: Deliberately vary the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase composition ( ±2% organic) to prove the method remains unaffected by small variations[8].

References

  • [6] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, Source: U.S. Food and Drug Administration (FDA), URL:[Link]

  • [8] Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology, Source: European Medicines Agency (EMA), URL:[Link]

  • [7] Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1), Source: ICH.org, URL:[Link]

  • [5] Title: HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid, Source: HELIX Chromatography, URL:[Link]

  • [4] Title: Easy HPLC Method Development, Source: SIELC Technologies, URL:[Link]

  • [3] Title: Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study, Source: National Institutes of Health (PMC), URL:[Link]

  • [1] Title: 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023, Source: PubChem, URL:[Link]

Sources

Validation

FT-IR characteristic peaks of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

An In-Depth Guide to the FT-IR Characteristic Peaks of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FT-IR Characteristic Peaks of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. We will delve into its characteristic vibrational modes, compare its spectrum with relevant alternatives to highlight the structural nuances, and provide a detailed experimental protocol for obtaining high-quality data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.

The Power of Vibrational Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its chemical bonds.[2] Each functional group (e.g., O-H, C=O, C-Br) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for detailed structural elucidation.[3]

FT-IR Spectrum Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate

The molecular structure of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate contains several key functional groups that give rise to a distinct and interpretable FT-IR spectrum: a carboxylic acid, two phenolic hydroxyl groups, a substituted benzene ring, and a carbon-bromine bond. The presence of a water molecule in the monohydrate form will also be evident.

Below is a diagram illustrating the molecular structure and its key functional groups.

Caption: Molecular structure of 4-Bromo-3,5-dihydroxybenzoic acid with key functional groups highlighted.

Based on spectral data, the characteristic FT-IR absorption peaks for 4-Bromo-3,5-dihydroxybenzoic acid are summarized in the table below.[4]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3400-2400Strong, BroadO-H stretching (H-bonded)Carboxylic Acid, Phenols, Water of Hydration
~1700-1680StrongC=O stretchingCarboxylic Acid
~1600 & ~1475Medium-WeakC=C stretchingAromatic Ring
~1300-1200StrongC-O stretchingCarboxylic Acid, Phenols
~900-690StrongAromatic C-H out-of-plane bendingAromatic Ring
< 700Medium-StrongC-Br stretchingAryl Halide

Key Spectral Interpretations:

  • O-H Stretching Region (3400-2400 cm⁻¹): This region is dominated by a very broad and intense absorption band. This is a hallmark of hydrogen-bonded hydroxyl groups. In this molecule, it represents an overlap of the O-H stretches from the carboxylic acid dimer, the two phenolic hydroxyl groups, and the water molecule of hydration.

  • C=O Stretching (1700-1680 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group in the carboxylic acid. Its position indicates that it is likely part of a hydrogen-bonded dimer, which is typical for carboxylic acids in the solid state.

  • Aromatic C=C Stretching (~1600 & ~1475 cm⁻¹): These absorptions, which are typical for aromatic rings, confirm the presence of the benzene core.[5]

  • C-O Stretching (1300-1200 cm⁻¹): This strong band arises from the C-O stretching vibrations of both the carboxylic acid and the phenolic hydroxyl groups.

  • Aromatic C-H Bending (900-690 cm⁻¹): The pattern of out-of-plane C-H bending can sometimes give clues about the substitution pattern of the aromatic ring.

  • C-Br Stretching (< 700 cm⁻¹): The carbon-bromine stretching vibration is expected to appear at low frequencies.[5][6] For simple brominated organic compounds, this absorption is typically found in the 750-700 cm⁻¹ range, but vibrational coupling can shift this to as high as 840 cm⁻¹ or lower.[7] In this heavily substituted ring, it is expected below 700 cm⁻¹.

Comparative FT-IR Analysis

To better understand the spectral contributions of the different functional groups, we will compare the spectrum of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate with that of 3,5-dihydroxybenzoic acid. This comparison will specifically highlight the influence of the bromine substituent.

Alternative 1: 3,5-Dihydroxybenzoic Acid

This molecule is the direct precursor and lacks only the bromine atom. Its FT-IR spectrum serves as an excellent baseline.[8]

Functional Group4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate (cm⁻¹)3,5-Dihydroxybenzoic Acid (cm⁻¹)Analysis of Differences
O-H Stretch ~3400-2400 (Very Broad)~3500-2500 (Very Broad)Both show extensive hydrogen bonding. The monohydrate form may contribute to a broader appearance.
C=O Stretch ~1700-1680~1690-1670The electron-withdrawing nature of the bromine atom may cause a slight shift to a higher wavenumber in the brominated compound.
Aromatic C=C Stretch ~1600 & ~1475~1610 & ~1480Minor shifts are expected due to changes in ring electron density and mass.
C-Br Stretch < 700 Absent This is the most significant difference. The presence of a medium to strong band in this low-frequency region is a key indicator for the bromine substitution.

The primary utility of this comparison is the confirmation of the C-Br bond. While other spectral regions show subtle shifts due to the electronic effects of the bromine atom, the appearance of a distinct absorption in the fingerprint region below 700 cm⁻¹ is the most definitive evidence of its presence.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the steps for analyzing a solid sample like 4-Bromo-3,5-dihydroxybenzoic acid monohydrate using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra for solid samples.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition cluster_processing Data Processing A Grind KBr B Add Sample (1-2% w/w) A->B C Mix Thoroughly B->C D Load into Pellet Die C->D E Apply Vacuum D->E F Press under High Pressure E->F G Eject Transparent Pellet F->G I Mount Sample Pellet G->I H Collect Background Spectrum J Collect Sample Spectrum H->J K Perform Fourier Transform J->K L Baseline Correction K->L M Peak Picking & Analysis L->M

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Materials and Equipment:

    • FT-IR Spectrometer

    • Agate mortar and pestle

    • Hydraulic press with pellet die

    • Vacuum pump

    • Infrared-grade Potassium Bromide (KBr), desiccated

    • 4-Bromo-3,5-dihydroxybenzoic acid monohydrate sample

  • Preparation of the KBr Pellet:

    • Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an ideal matrix to disperse the solid sample.

    • Step 1: Place approximately 100-200 mg of dry KBr powder into an agate mortar. Grind it to a fine, consistent powder to minimize scattering of the IR beam.

    • Step 2: Add 1-2 mg of the 4-Bromo-3,5-dihydroxybenzoic acid monohydrate sample to the KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Step 3: Gently mix the sample with the KBr using the pestle, then grind the mixture vigorously for several minutes to ensure a homogenous dispersion.

    • Step 4: Transfer the mixture to the pellet die. Apply a vacuum to the die for a few minutes to remove any adsorbed moisture, which can cause interfering O-H bands.

    • Step 5: While under vacuum, use a hydraulic press to apply a pressure of 7-10 tons for several minutes.

    • Step 6: Carefully release the pressure and eject the pellet. A good pellet will be thin and transparent or translucent.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and the KBr matrix, if desired) must be collected and subtracted from the sample spectrum to isolate the absorptions of the analyte.

    • Step 1: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum. This will account for atmospheric water and carbon dioxide.

    • Step 2: Mount the KBr pellet containing the sample in the spectrometer's sample holder.

    • Step 3: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the major absorption peaks and compare their wavenumbers to the reference table provided in this guide and other standard correlation charts.

Conclusion

The FT-IR spectrum of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate is rich with information, clearly indicating the presence of carboxylic acid, phenolic hydroxyl, and aromatic functionalities through characteristic absorptions. The most definitive feature for confirming the bromine substitution is the presence of a C-Br stretching vibration in the low-frequency region (< 700 cm⁻¹), a feature absent in its non-brominated analogue, 3,5-dihydroxybenzoic acid. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for unambiguous identification and characterization of this compound, aiding in drug development and quality control processes.

References

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. Available at: [Link]

  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Scribd. FT-IR Spectrum Table. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

  • PubChem. 3,5-Dihydroxybenzoic acid. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials, 5(2), 323-356. Available at: [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

Sources

Comparative

Mass spectrometry analysis of 4-Bromo-3,5-dihydroxybenzoic acid

As a Senior Application Scientist, selecting the optimal analytical strategy for halogenated phenolic compounds requires balancing sensitivity, structural confirmation, and throughput. 4-Bromo-3,5-dihydroxybenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical strategy for halogenated phenolic compounds requires balancing sensitivity, structural confirmation, and throughput. 4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6) presents a unique analytical profile: it is highly polar, thermally labile, and features a distinct isotopic signature due to the presence of bromine [1].

This guide objectively compares mass spectrometry (MS) techniques for the analysis of 4-Bromo-3,5-dihydroxybenzoic acid, providing validated experimental protocols, mechanistic insights, and quantitative data to support your method development.

Chemical Profiling & Ionization Strategy

The molecular architecture of 4-Bromo-3,5-dihydroxybenzoic acid ( C7​H5​BrO4​ , Monoisotopic Mass: 231.9371 Da) consists of a carboxylic acid moiety and two phenolic hydroxyl groups. This high density of acidic protons dictates the ionization approach.

Ionization Comparison: ESI vs. APCI vs. EI
  • Electrospray Ionization (ESI): Optimal Choice. ESI in Negative Ion Mode (ESI-) is the gold standard for this compound. The carboxylic acid group readily deprotonates in aqueous/organic environments, yielding an exceptionally stable [M−H]− precursor ion. This soft ionization preserves the molecular ion, allowing for direct observation of the diagnostic 1:1 ratio of 79Br and 81Br isotopes [2].

  • Atmospheric Pressure Chemical Ionization (APCI): Suboptimal. While APCI can ionize phenolic acids, the thermal energy applied during vaporization often induces premature, in-source decarboxylation (loss of CO2​ , -44 Da), diminishing the abundance of the precursor ion and complicating quantitation.

  • Electron Ionization (GC-EI-MS): Not Recommended without Derivatization. The high polarity and low volatility of the three active protons (one -COOH, two -OH) cause severe peak tailing and thermal degradation in gas chromatography. While silylation (e.g., using BSTFA/TMCS) can volatilize the compound, this adds tedious sample preparation steps and introduces derivatization artifacts compared to direct LC-ESI-MS analysis.

Mass Analyzer Selection: QqQ vs. Q-TOF

The choice of mass analyzer depends heavily on the objective of the study—whether it is high-throughput pharmacokinetic quantitation or structural elucidation of unknown metabolites.

  • Triple Quadrupole (QqQ): Best for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), QqQ instruments filter out matrix noise, offering sub-nanogram per milliliter (ng/mL) limits of detection. The loss of CO2​ from the benzoic acid backbone provides a highly reproducible transition.

  • Quadrupole Time-of-Flight (Q-TOF): Best for structural confirmation. Q-TOF provides high-resolution exact mass data (< 5 ppm error). This is critical for differentiating 4-Bromo-3,5-dihydroxybenzoic acid from isobaric interferences in complex biological matrices by resolving the exact mass defect of the bromine isotopes.

Table 1: High-Resolution Exact Mass Data (Q-TOF)
Ion SpeciesFormulaTheoretical Exact Mass (Da)Diagnostic Feature
[M−H]− ( 79Br ) C7​H479​BrO4−​ 230.9298Base peak precursor
[M−H]− ( 81Br ) C7​H481​BrO4−​ 232.9278~98% relative abundance to 79Br
[M−H−CO2​]− ( 79Br ) C6​H479​BrO2−​ 186.9400Primary CID fragment

Mechanistic Fragmentation Pathway

Understanding the collision-induced dissociation (CID) behavior of halogenated benzoic acids is critical for avoiding false positives. In ESI negative mode, the primary fragmentation pathway is driven by the expulsion of carbon dioxide from the carboxylate anion. As collision energy increases, homolytic cleavage of the carbon-bromine bond occurs, forming a radical anion—a phenomenon well-documented in ion-trap and beam-type mass spectrometers [3].

MS_Fragmentation M Precursor Ion: [M-H]⁻ m/z 230.9 / 232.9 C₇H₄BrO₄⁻ F1 Primary Fragment: [M-H-CO₂]⁻ m/z 186.9 / 188.9 C₆H₄BrO₂⁻ M->F1 Decarboxylation (-44 Da) Collision Energy: 15 eV F2 Radical Cleavage:[M-H-Br]⁻• m/z 151.0 C₇H₄O₄⁻• M->F2 Homolytic Cleavage (-79/81 Da) Collision Energy: 25 eV F3 Secondary Fragment: [M-H-CO₂-HBr]⁻• m/z 106.0 C₆H₃O₂⁻• F1->F3 Loss of HBr (-80/82 Da) Collision Energy: 35 eV

ESI-MS/MS CID fragmentation pathway for 4-Bromo-3,5-dihydroxybenzoic acid in negative ion mode.

Validated Experimental Protocol: LC-MS/MS (QqQ)

To ensure a self-validating system, the following protocol leverages reverse-phase liquid chromatography coupled to a Triple Quadrupole mass spectrometer. The acidic mobile phase ensures the compound remains fully protonated during chromatography (maximizing column retention), while the high voltage in the ESI source effectively strips the proton for negative mode detection.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 4-Bromo-3,5-dihydroxybenzoic acid standard and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Standards: Serially dilute the stock solution using the initial mobile phase (95% Water / 5% Acetonitrile) to achieve a calibration curve ranging from 1 to 500 ng/mL.

  • Matrix Extraction (if applicable): For biological samples, utilize solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge to selectively capture the acidic analyte, washing with 5% methanol and eluting with 2% formic acid in acetonitrile.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Step 3: Mass Spectrometry (ESI-) Parameters
  • Capillary Voltage: 2.5 kV (Negative Mode)

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr ( N2​ )

  • Cone Gas Flow: 50 L/hr

Table 2: Optimized MRM Transitions for Quantitation

Note: Monitoring both the 79Br and 81Br precursor transitions is highly recommended for isotopic ratio confirmation, which acts as an internal quality control against co-eluting matrix interferences.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
230.9 ( 79Br )186.9 502515Primary Quantifier
232.9 ( 81Br )188.9 502515Secondary Quantifier / Isotope Check
230.9 ( 79Br )151.0 502525Qualifier (Radical Cleavage)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86023, 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved March 12, 2026. URL:[Link]

  • PubChemLite. CCS and Exact Mass Database: 4-bromo-3,5-dihydroxybenzoic acid (C7H5BrO4). Luxembourg Centre for Systems Biomedicine. Retrieved March 12, 2026. URL:[Link]

  • Attygalle, A. B., Kharbatia, N., Bialecki, J., Ruzicka, J., Svatos, A., & Stauber, E. J. (2006). An unexpected ion–molecule adduct in negative-ion collision-induced decomposition ion-trap mass spectra of halogenated benzoic acids. Rapid Communications in Mass Spectrometry, 20(15), 2265-2270. URL:[Link]

Validation

A Comparative Guide to the Reactivity of 4-Bromo-3,5-dihydroxybenzoic Acid and 3,5-dihydroxybenzoic Acid

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-3,5-dihydroxybenzoic acid and its parent compound, 3,5-dihydroxybenzoic acid. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Bromo-3,5-dihydroxybenzoic acid and its parent compound, 3,5-dihydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors that differentiate these two molecules, supported by theoretical principles and established experimental protocols.

Molecular Structure and Electronic Landscape

The fundamental difference between the two compounds is the presence of a bromine atom at the C4 position of the aromatic ring in 4-Bromo-3,5-dihydroxybenzoic acid. This single substitution significantly alters the molecule's electronic properties and, consequently, its reactivity at multiple sites: the carboxylic acid group, the phenolic hydroxyl groups, and the aromatic ring itself.

  • 3,5-dihydroxybenzoic acid: This molecule is characterized by three key functional groups. The two hydroxyl (-OH) groups at positions 3 and 5 are strong activating groups for electrophilic aromatic substitution, donating electron density to the ring via a resonance effect (+R). The carboxylic acid (-COOH) group at position 1 is a deactivating, meta-directing group, withdrawing electron density from the ring (-I and -R effects).

  • 4-Bromo-3,5-dihydroxybenzoic acid: In addition to the hydroxyl and carboxyl groups, this molecule contains a bromine (-Br) atom. Halogens like bromine exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. For bromine, the inductive effect is stronger than the resonance effect, leading to overall deactivation.

Acidity of the Carboxylic Acid and Phenolic Protons

The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's behavior in solution and its reactivity.

CompoundMolecular Weight ( g/mol )Carboxylic Acid pKaPredicted Phenolic pKa
3,5-dihydroxybenzoic acid154.124.04[1]Higher (Less Acidic)
4-Bromo-3,5-dihydroxybenzoic acid233.02< 4.04 (Predicted)Lower (More Acidic)

Analysis of Acidity:

  • Phenolic Hydroxyls: Similarly, the electron-withdrawing nature of the bromine atom will increase the acidity of the phenolic -OH protons. By stabilizing the phenoxide ions formed upon deprotonation, 4-Bromo-3,5-dihydroxybenzoic acid is expected to have more acidic hydroxyl groups compared to the non-brominated analog. This has direct implications for reactions requiring the formation of a phenoxide, such as Williamson ether synthesis.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring to attack by electrophiles is profoundly influenced by the substituents present.

Directing Effects on Electrophilic Attack

G cluster_0 3,5-dihydroxybenzoic acid cluster_1 4-Bromo-3,5-dihydroxybenzoic acid a COOH (Deactivating, Meta-directing) d Ring Position 4 (Highly Activated, Para to both -OH) b OH (Activating, o,p-directing) b->d Directs here e Ring Positions 2, 6 (Highly Activated, Ortho/Para to -OH) b->e Directs here c OH (Activating, o,p-directing) c->d c->e f COOH (Deactivating, Meta-directing) i Br at Position 4 (Deactivating, Blocks key site) g OH (Activating, o,p-directing) j Ring Positions 2, 6 (Activated, but less so than parent) g->j Directs here h OH (Activating, o,p-directing) h->j i->j Directs here (weakly)

Caption: Directing effects for electrophilic substitution.

  • 3,5-dihydroxybenzoic acid: The two powerful activating -OH groups dominate, directing incoming electrophiles to positions 2, 4, and 6. Position 4 is particularly reactive as it is para to both hydroxyl groups. Therefore, reactions like bromination are expected to occur selectively and rapidly at this position.[4]

  • 4-Bromo-3,5-dihydroxybenzoic acid: The situation is markedly different.

    • Deactivation: The electron-withdrawing bromine atom deactivates the entire ring, making it less reactive towards electrophiles compared to the parent compound.

    • Site Blocking: The most activated site (position 4) is occupied by the bromine atom.

    • Regioselectivity: Electrophilic attack is now directed to the only available activated positions, 2 and 6. While these sites are still activated by the hydroxyl groups, the overall reaction rate will be slower.

A practical example is the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid itself, which is achieved by the direct bromination of 3,5-dihydroxybenzoic acid.[5] Attempting a second bromination on the product would require harsher conditions and would likely yield the 2,4-dibromo derivative.

Reactivity of Functional Groups

A. Carboxylic Acid Reactions (e.g., Fischer Esterification)

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] While the increased acidity of 4-Bromo-3,5-dihydroxybenzoic acid might slightly alter the reaction equilibrium, the primary factors governing the rate and yield are steric hindrance and reaction conditions. Since the steric environment around the carboxyl group is identical for both molecules, their reactivity in esterification is expected to be largely comparable under the same experimental conditions.[7][8]

B. Hydroxyl Group Reactions (e.g., Etherification)

Reactions involving the hydroxyl groups, such as Williamson ether synthesis, typically require deprotonation to form a more nucleophilic phenoxide ion. As discussed, the phenolic protons of 4-Bromo-3,5-dihydroxybenzoic acid are more acidic . This facilitates the formation of the phenoxide intermediate, suggesting that the brominated compound would be more reactive in base-mediated O-alkylation or O-acylation reactions.

Experimental Protocols

Protocol 1: Comparative Fischer Esterification

This protocol can be applied to both substrates to experimentally compare their reactivity in ester formation.

G cluster_workflow Fischer Esterification Workflow A 1. Combine Reactants (0.05 mol Acid + 100 mL Ethanol) B 2. Add Catalyst (2.5 mL conc. H₂SO₄) A->B C 3. Reflux (Heat for 4-6 hours) B->C D 4. Work-up (Pour into water, extract with ether) C->D E 5. Neutralize (Wash with NaHCO₃ solution) D->E F 6. Isolate (Dry with MgSO₄, evaporate solvent) E->F

Caption: Generalized workflow for Fischer Esterification.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine the benzoic acid derivative (e.g., 7.7 g of 3,5-dihydroxybenzoic acid, 0.05 mol) with absolute ethanol (100 mL).

  • Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 mL).

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water in a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined ether layers with a 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid and the sulfuric acid catalyst.[6] Vent the funnel frequently as CO₂ gas will evolve.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[8]

Protocol 2: Electrophilic Bromination of 3,5-dihydroxybenzoic acid

This protocol describes the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid, illustrating the high reactivity of the C4 position in the parent compound.

Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 3,5-dihydroxybenzoic acid in an aqueous mineral acid (e.g., hydrochloric acid).[5]

  • Bromine Addition: Heat the mixture with stirring to the desired reaction temperature (e.g., 104°C). Slowly add a stoichiometric amount of elemental bromine (Br₂) over 1-2 hours.[5]

  • Reaction: Maintain the temperature and continue stirring for several hours to ensure the reaction goes to completion. Monitor by TLC.

  • Isolation: Cool the reaction mixture. The product, 4-Bromo-3,5-dihydroxybenzoic acid, will often precipitate out of the solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Summary of Reactivity Comparison

Reaction Type3,5-dihydroxybenzoic acid4-Bromo-3,5-dihydroxybenzoic acidRationale
Acidity (Carboxylic) Less AcidicMore Acidic Electron-withdrawing -Br group stabilizes the carboxylate anion.
Acidity (Phenolic) Less AcidicMore Acidic Electron-withdrawing -Br group stabilizes the phenoxide anions.
Electrophilic Substitution More Reactive Less Reactive-Br group is deactivating and blocks the most activated ring position (C4).
Esterification (-COOH) Comparable ReactivityComparable ReactivitySteric environment is identical; electronic effects are minor.
Etherification (-OH) Less ReactiveMore Reactive Higher acidity of phenolic protons facilitates the required deprotonation step.

Conclusion

The substitution of a bromine atom at the C4 position of 3,5-dihydroxybenzoic acid creates a molecule with a distinctly different reactivity profile. 4-Bromo-3,5-dihydroxybenzoic acid is a stronger acid at both its carboxyl and hydroxyl functionalities. This enhances its reactivity in base-mediated reactions at the hydroxyl groups. Conversely, its aromatic ring is significantly less reactive towards electrophilic attack due to the combined deactivating effect of the bromine and the steric blocking of the most electron-rich position. In contrast, 3,5-dihydroxybenzoic acid possesses a highly activated aromatic ring prone to rapid electrophilic substitution, particularly at the C4 position. The reactivity of the carboxylic acid group in reactions like esterification remains largely comparable between the two compounds.

This comparative analysis provides a predictive framework for chemists and drug developers, enabling more informed decisions in the design of synthetic routes and the development of novel molecular entities based on these important scaffolds.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • International Journal of Physical Sciences. (2023, April 8). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Studylib. (n.d.).
  • Journal of Molecular Structure: THEOCHEM. (2001, August 29). Substituent Effects on the Physical Properties and pKa of Phenol.
  • Dalal Institute. (n.d.). Substituent and Reaction Constants.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Dalal Institute. (n.d.). Substituent and Reaction Constants.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-t-Butyl-5-hydroxybenzoic acid.
  • Source for pKa values of benzoic acid deriv
  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022, March 16).
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemchart. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid (16534-12-6). Retrieved from [Link]

Sources

Comparative

Thermal analysis (TGA/DSC) of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Comprehensive Thermal Analysis (TGA/DSC) Guide: Evaluating 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate Against Structural Alternatives Executive Summary & Mechanistic Overview In the development of advanced active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Thermal Analysis (TGA/DSC) Guide: Evaluating 4-Bromo-3,5-dihydroxybenzoic Acid Monohydrate Against Structural Alternatives

Executive Summary & Mechanistic Overview

In the development of advanced active pharmaceutical ingredients (APIs) and functional materials, 4-Bromo-3,5-dihydroxybenzoic acid monohydrate serves as a critical halogenated building block. The solid-state properties of this compound are heavily dictated by its hydration state. The water molecule within its crystal lattice acts as a structural "hook," stabilizing the framework through an extensive O—H···O hydrogen-bonding network [1].

Understanding the thermal stability, dehydration kinetics, and melting behavior of this monohydrate is essential for downstream processing (e.g., milling, formulation, and chemical synthesis). This guide objectively compares the thermal performance of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate against two key alternatives: its anhydrous form and the non-halogenated analog, 3,5-dihydroxybenzoic acid.

The Causality of Thermal Behavior: Hydration and Halogenation

To accurately characterize pharmaceutical hydrates, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be utilized orthogonally.

  • The Role of TGA: TGA measures absolute mass changes. For 4-Bromo-3,5-dihydroxybenzoic acid monohydrate (Molecular Weight: 251.03 g/mol ), the expulsion of a single water molecule (18.015 g/mol ) corresponds to a theoretical mass loss of exactly 7.18%. TGA allows us to definitively prove that a low-temperature endotherm observed in DSC is a dehydration event rather than a polymorphic transition or a glass transition [2].

  • The Role of Halogenation: The incorporation of the heavy bromine atom at the para position significantly alters the compound's energetics. Halogenation increases the molecular weight, polarizability, and the strength of intermolecular van der Waals forces. Consequently, the anhydrous lattice of the brominated compound exhibits a dramatically higher melting point (~275 °C) [3] compared to the non-halogenated 3,5-dihydroxybenzoic acid (~237 °C).

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity, reproducible data, the following protocol incorporates self-validating baseline checks and calibration standards, ensuring that all observed thermal events are intrinsic to the sample and not instrumental artifacts.

Step 1: Instrument Calibration & Baseline Validation

  • DSC Calibration: Run a high-purity Indium standard (Melting point: 156.6 °C, ΔH = 28.45 J/g) to calibrate both the temperature axis and the heat flow cell.

  • TGA Calibration: Utilize certified reference weights (e.g., 10 mg and 100 mg) to verify microbalance accuracy. Follow this with a Curie point standard (e.g., Nickel) to calibrate the TGA temperature sensor.

  • Baseline Run: Perform a blank run with empty crucibles across the entire temperature range to subtract any systemic drift.

Step 2: Sample Preparation

  • Weigh 3.0 to 5.0 mg of the sample using a calibrated microbalance.

  • Crucible Selection (Critical Step):

    • For DSC: Use an aluminum pan with a pinhole lid . Causality: As the monohydrate is heated, water vapor is generated. A hermetically sealed pan would rupture, causing a massive baseline artifact. A completely open pan causes premature, broad evaporation. The pinhole allows steam to escape at a controlled rate, preventing pan deformation while maintaining a localized self-generated atmosphere that sharpens the dehydration endotherm [4].

    • For TGA: Use an open alumina (Al₂O₃) crucible to ensure unrestricted mass transfer during evaporation and subsequent decomposition.

Step 3: Thermal Method Execution

  • Purge Gas: Flow dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents the premature oxidative degradation of the electron-rich phenolic hydroxyl groups, ensuring that the high-temperature mass loss is purely thermal decomposition (decarboxylation).

  • Temperature Program: Hold isothermally at 25 °C for 5 minutes to establish a stable starting baseline. Apply a linear heating ramp of 10 °C/min up to 350 °C.

Thermal Workflow Visualization

ThermalWorkflow Start 4-Bromo-3,5-dihydroxybenzoic acid monohydrate TGA TGA: Mass Loss (~7.2%) Start->TGA Heating (10 °C/min) DSC DSC: Endotherm (80-120 °C) Start->DSC Heating (10 °C/min) Anhydrous Anhydrous Lattice Formed TGA->Anhydrous Dehydration DSC->Anhydrous Dehydration Melt DSC: Melting (~275 °C) Anhydrous->Melt Continued Heating Decomp TGA: Decomposition (>280 °C) Anhydrous->Decomp Continued Heating

Fig 1: Coupled TGA/DSC thermal workflow for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

Comparative Performance Data

The table below summarizes the quantitative thermal data, highlighting how the target compound behaves relative to its anhydrous and non-halogenated alternatives.

CompoundHydration StateTGA Mass Loss (%)Dehydration Temp (DSC)Melting Point (DSC Onset)Decomposition (TGA Onset)
4-Bromo-3,5-dihydroxybenzoic acid monohydrate (Target) Monohydrate~7.2%80 °C – 120 °C~274 °C – 276 °C> 280 °C
4-Bromo-3,5-dihydroxybenzoic acid (Alternative 1) Anhydrous0.0%N/A~274 °C – 276 °C> 280 °C
3,5-Dihydroxybenzoic acid (Alternative 2) Anhydrous0.0%N/A~236 °C – 238 °C> 245 °C

Data Interpretation: The target monohydrate exhibits a distinct, broad endothermic peak between 80 °C and 120 °C in the DSC, perfectly correlated with a ~7.2% mass loss in the TGA. This confirms the stoichiometric loss of one mole of water. Once dehydrated, the in situ generated anhydrous lattice behaves identically to Alternative 1, exhibiting a sharp melting endotherm at ~275 °C, which immediately cascades into an exothermic decomposition event (indicated by a secondary, severe mass loss in the TGA). Alternative 2 highlights the impact of the missing bromine atom, showing a significantly reduced thermal stability and melting point.

References

  • Kirsop, P., Storey, J. M. D., & Harrison, W. T. A. (2007). 4-Bromo-3,5-dihydroxybenzoic acid monohydrate. Acta Crystallographica Section E, 63(5), o1441-o1443. URL:[Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. URL:[Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. URL:[Link]

Validation

Validating the structure of 4-Bromo-3,5-dihydroxybenzoic acid derivatives

Structural Validation of 4-Bromo-3,5-dihydroxybenzoic Acid Derivatives: A Comparative Guide to Analytical Platforms As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with val...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-Bromo-3,5-dihydroxybenzoic Acid Derivatives: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating heavily substituted, halogenated aromatic building blocks. 4-Bromo-3,5-dihydroxybenzoic acid (PubChem CID 86023)[1] is a highly versatile intermediate used in the synthesis of novel halogenated flavonoids and biologically active small molecules. However, confirming the regiochemistry and structural integrity of its derivatives presents unique challenges: the symmetry of the aromatic ring can be easily broken during derivatization, and the phenolic hydroxyl groups are prone to rapid proton exchange.

This guide objectively compares the performance of Advanced High-Resolution Analytical Platforms (HRMS + 600 MHz CryoProbe NMR) against Routine Benchtop Systems (Single Quadrupole MS + 400 MHz RT NMR) . By examining the causality behind experimental choices, we provide a self-validating framework for researchers and drug development professionals to achieve unambiguous structural elucidation.

The Analytical Challenge: Causality in Structural Elucidation

Validating derivatives of 4-bromo-3,5-dihydroxybenzoic acid requires a deep understanding of the molecule's physicochemical behavior:

  • Regiochemistry & Symmetry: The parent compound possesses a symmetrical proton arrangement, with the H-2 and H-6 protons resonating as a distinct singlet[2]. Asymmetric derivatization (e.g., mono-esterification) breaks this symmetry, splitting the singlet into two distinct doublets with meta-coupling ( 4J≈2.0 Hz). Resolving these subtle coupling constants requires high magnetic field strengths.

  • Proton Exchange Dynamics: In protic solvents (like Methanol- d4​ or D 2​ O), phenolic hydroxyl protons undergo rapid chemical exchange with the solvent, rendering them invisible in 1 H NMR. By intentionally selecting a polar aprotic solvent like Acetone- d6​ , this exchange is arrested, allowing the -OH protons to be observed clearly around δ 9.42 ppm[2].

  • Isotopic Signatures: Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a diagnostic M and M+2 doublet in mass spectrometry, acting as an internal, self-validating feature for the presence and retention of the halogen atom[3].

Platform Comparison: Advanced vs. Routine Workflows

When scaling up the synthesis of halogenated phenolic compounds, laboratories must choose between routine benchtop validation and advanced multi-omics platforms. Table 1 summarizes the objective performance metrics of both approaches based on experimental validation data.

Table 1: Performance Comparison of Analytical Platforms for Halogenated Phenolics

Performance MetricAdvanced Platform (Q-TOF HRMS + 600 MHz CryoProbe NMR)Routine Platform (Single Quad LC-MS + 400 MHz RT NMR)
Mass Accuracy <2 ppm (Unambiguous formula confirmation) ±0.5 Da (Nominal mass only)
Isotopic Resolution Baseline separation of 79 Br/ 81 Br fine structureBroadened peaks; ratio approximation only
NMR Sensitivity High (Requires <1 mg for 2D HMBC in 30 mins)Moderate (Requires >5 mg or overnight acquisition)
Regioisomer Resolution Excellent (Resolves Δδ<0.02 ppm)Poor (Risk of signal overlap in complex derivatives)
Throughput High (Automated 2D acquisition)Low (Manual tuning for low-concentration samples)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to verify the integrity of the data.

Protocol A: LC-HRMS/MS Isotopic Profiling

Causality: The parent compound contains a carboxylic acid moiety (pKa 3.5) and phenolic hydroxyls (pKa 9.0). Using a slightly acidic mobile phase suppresses phenol ionization but allows the carboxylic acid to readily deprotonate, forming a stable [M-H] ion.

  • Sample Preparation: Dissolve the derivative in 50:50 Methanol:Water to a final concentration of 10 µg/mL. Self-Validation Step: Spike the sample with 1 µg/mL of 4-chlorobenzoic acid as an internal standard to monitor ionization suppression and retention time drift.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% over 10 minutes.

  • Ionization: Operate the ESI source in Negative Ion Mode . Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Validation: Acquire high-resolution full scan data (m/z 100-1000). Self-Validation Step: Extract the exact masses for the [M-H] ions. The software must confirm a 1:1 intensity ratio between the 79 Br and 81 Br isotopologues to validate the absence of isobaric interference.

Protocol B: 2D NMR Structural Elucidation

Causality: 1D 1 H NMR alone cannot confirm which hydroxyl group has been derivatized. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to map the 3JCH​ couplings from the new substituent to the quaternary carbons of the aromatic ring.

  • Solvent Preparation: Dissolve 2-5 mg of the purified derivative in 0.6 mL of anhydrous Acetone- d6​ . Causality: Acetone- d6​ prevents the chemical exchange of phenolic protons, ensuring they are visible in the spectrum[2].

  • 1D Acquisition: Acquire a standard 1 H spectrum (64 scans) and a 13 C spectrum (1024 scans) at 298 K.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( nJCH​ ) delay to 8 Hz (optimal for aromatic systems). Acquire the HMBC spectrum to observe cross-peaks between the H-2/H-6 protons and the C-4 (brominated) and C-1 (carboxylated) carbons.

Quantitative Data Presentation

The table below outlines the expected diagnostic signals for the parent 4-bromo-3,5-dihydroxybenzoic acid, serving as a baseline for evaluating derivatives.

Table 2: Diagnostic Analytical Features for 4-Bromo-3,5-dihydroxybenzoic Acid

Analytical TechniqueDiagnostic FeatureExpected ValueCausality / Significance
HRMS (Negative ESI) Exact Mass[M-H] ( 79 Br)m/z 230.9298Deprotonation of the carboxylic acid[1].
HRMS (Negative ESI) Exact Mass [M-H] ( 81 Br)m/z 232.9277Confirms the presence of the bromine atom[3].
1 H NMR (Acetone- d6​ ) Aromatic Protons (H-2, H-6) δ 7.14 (s, 2H)Symmetry of the unsubstituted aromatic ring[2].
1 H NMR (Acetone- d6​ ) Phenolic Protons (-OH) δ 9.42 (s, 2H)Visible due to the lack of proton exchange in aprotic solvent[2].
ATR-FTIR C-Br Stretching Vibration 600 - 700 cm −1 Shifted due to the heavy halogen atom[5].

Mechanistic Visualizations

The following diagrams map the logical architecture of the structural validation process and the gas-phase fragmentation behavior of these halogenated derivatives.

G Start 4-Bromo-3,5-dihydroxybenzoic Acid Derivative MS High-Resolution MS (Negative ESI) Start->MS Mass Analysis NMR Multi-Nuclear NMR (Acetone-d6) Start->NMR Structural Connectivity Isotope 79Br / 81Br Isotope Pattern (1:1 Ratio) MS->Isotope Frag MS/MS Fragmentation (Loss of CO2) MS->Frag Symmetry 1H NMR: H-2 / H-6 Symmetry Analysis NMR->Symmetry HMBC 2D HMBC: Quaternary Carbon Mapping NMR->HMBC Valid Confirmed Structural Validation Isotope->Valid Frag->Valid Symmetry->Valid HMBC->Valid

Logical workflow for the structural validation of brominated dihydroxybenzoic acid derivatives.

G Parent [M-H]- Precursor Ion m/z 231 / 233 LossCO2 Neutral Loss: CO2 (-44 Da) Parent->LossCO2 CID Energy Product1 Bromobenzenediol Anion m/z 187 / 189 LossCO2->Product1 LossBr Radical Loss: Br• (-79 / -81 Da) Product1->LossBr Higher Energy Product2 Dihydroxybenzene Radical m/z 108 LossBr->Product2

ESI-MS/MS fragmentation pathway highlighting decarboxylation and bromine radical loss.

References

  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Total Synthesis of (+)-Machaeriol D via Regio - Supporting Information Source: Wiley-VCH URL:[Link]

  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • ES mass spectrum of an equimolar mixture of L and [Cu(CH3CN)4]BF4... Source: ResearchGate URL:[Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: Victoria University (VU) Research Repository URL:[Link]

Sources

Comparative

Understanding the Spectrum of Purity: What Commercial Grades Signify

An In-Depth Comparative Guide to Commercial Grades of 4-Bromo-3,5-dihydroxybenzoic Acid For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Commercial Grades of 4-Bromo-3,5-dihydroxybenzoic Acid

For researchers, medicinal chemists, and process development scientists, the selection of starting materials is a critical decision that profoundly impacts experimental outcomes, from reaction yields to the impurity profile of the final compound. 4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6), a key building block in the synthesis of pharmaceuticals and other complex organic molecules, is commercially available in various grades.[1][2] Choosing the appropriate grade is not merely a matter of cost, but a crucial parameter that dictates the reliability, reproducibility, and success of a research or development campaign.

This guide provides a comprehensive comparison of commercially available grades of 4-Bromo-3,5-dihydroxybenzoic acid. Moving beyond a simple catalog of specifications, we will delve into the practical implications of purity levels, outline robust analytical methodologies for in-house verification, and illustrate the downstream consequences of grade selection in a synthetic context.

Commercial suppliers typically offer 4-Bromo-3,5-dihydroxybenzoic acid in purities ranging from 95% to >99%.[3][4] While these numbers provide a headline figure, a deeper understanding of the potential impurity profile is essential for making an informed choice.

  • Standard Grade (95-97%): Often suitable for initial exploratory synthesis and proof-of-concept studies where the primary goal is to obtain the target molecule, even if yields are not optimized and downstream purification is extensive. Impurities may include residual starting materials from the synthesis, such as 3,5-dihydroxybenzoic acid, and potentially over- or under-brominated related substances.[5]

  • High-Purity Grade (>98-99%): This grade is recommended for applications where purity is paramount. This includes late-stage drug discovery, process development, and the synthesis of analytical reference standards. The lower levels of impurities minimize the risk of side reactions and simplify the purification of subsequent products.[6]

  • Ultra-Pure Grade (>99.5%): While less common, these grades are designed for the most sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs) under Good Manufacturing Practices (GMP), where stringent control over every impurity is required.

The primary synthetic route to 4-Bromo-3,5-dihydroxybenzoic acid involves the selective bromination of 3,5-dihydroxybenzoic acid.[5][7] This process inherently carries the risk of incomplete reaction, leaving residual starting material, or non-selective reaction, leading to the formation of dibrominated or other positional isomers. The efficiency of the post-reaction workup and purification by the manufacturer dictates the final purity and impurity profile of the commercial product.

Table 1: Comparison of Commercially Available Grades of 4-Bromo-3,5-dihydroxybenzoic Acid
SupplierCatalog Number (Example)Stated PurityAnalytical Method
Sigma-Aldrich 26009699%Not Specified
Sigma-Aldrich / Synthonix SY3H5815F4C797%Not Specified
TCI Chemicals B1425>97.0%(T), (HPLC)
AK Scientific J5185995% (Min.)Not Specified
Thermo Scientific Chemicals p-702437297+%Not Specified

Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

A Framework for In-House Quality Assessment

Trustworthiness in research is built upon the validation of starting materials. While supplier specifications are a valuable starting point, performing in-house analytical verification is a critical step to ensure consistency and avoid costly experimental failures. Here, we present self-validating protocols for the comprehensive analysis of 4-Bromo-3,5-dihydroxybenzoic acid.

Purity Determination and Impurity Profiling by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from closely related impurities, while UV detection provides a quantitative measure of their relative abundance. A reverse-phase method is chosen here due to the moderate polarity of the analyte. The acidic mobile phase ensures that the carboxylic acid and phenolic hydroxyl groups remain protonated, leading to sharp, symmetrical peaks.[8][9]

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Phosphoric acid controls the pH to suppress ionization of the analyte and impurities, improving peak shape. Acetonitrile is a common organic modifier for reverse-phase chromatography. For MS compatibility, phosphoric acid can be substituted with 0.1% formic acid.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Bromo-3,5-dihydroxybenzoic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area percent of the main peak relative to the total area of all peaks.

    • Identify and quantify any impurities relative to the main peak.

Diagram: HPLC Workflow for Quality Control

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Sample S2 Dissolve & Dilute S1->S2 HPLC HPLC System (Pump, Injector, Column, Detector) S2->HPLC Inject M1 Prepare Aqueous Phase (A) M2 Prepare Organic Phase (B) M1->HPLC Gradient M2->HPLC Gradient Data Chromatogram Acquisition HPLC->Data Analysis Peak Integration & Purity Calculation Data->Analysis Report Final Report (% Purity, Impurity Profile) Analysis->Report

Caption: Workflow for HPLC-based purity assessment.

Structural Verification by NMR Spectroscopy

Expertise & Causality: While HPLC provides purity data, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. A ¹H NMR spectrum will confirm the presence of the aromatic protons and their substitution pattern, while ¹³C NMR will verify the carbon backbone. Crucially, NMR can also help identify organic impurities if they are present at sufficient levels (>0.5-1%).[10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Expect two singlets in the aromatic region (corresponding to the two equivalent protons on the ring) and broad singlets for the hydroxyl and carboxylic acid protons.

    • ¹³C NMR: Expect signals corresponding to the seven unique carbon atoms in the molecule.

    • Compare the obtained spectra with reference spectra or predicted shifts to confirm the structure. Scrutinize the spectra for small, unassigned peaks that may indicate the presence of impurities.

The Downstream Impact: A Synthetic Case Study

To illustrate the practical consequences of grade selection, consider a common synthetic transformation: the esterification of 4-Bromo-3,5-dihydroxybenzoic acid to produce a methyl ester, a precursor for more complex derivatives.

Reaction: 4-Bromo-3,5-dihydroxybenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 4-bromo-3,5-dihydroxybenzoate

Scenario Analysis:

  • Using High-Purity (>99%) Grade: The reaction proceeds cleanly. The primary species in the reaction mixture is the desired starting material, leading to a high conversion to the methyl ester. Purification via crystallization or simple column chromatography is straightforward, resulting in a high isolated yield of the pure product.

  • Using Standard (97%) Grade: Let us assume the primary impurity is the unreacted starting material, 3,5-dihydroxybenzoic acid (2-3%). This impurity will also undergo esterification to form Methyl 3,5-dihydroxybenzoate. This side product has very similar polarity and structural properties to the desired product, making their separation by chromatography or crystallization extremely challenging. This leads to a lower isolated yield of the pure target compound and introduces a difficult-to-remove impurity into the next synthetic step.

Diagram: Impact of Impurity on Synthesis

Synthesis_Impact cluster_high_purity Scenario 1: High-Purity Grade (>99%) cluster_standard_grade Scenario 2: Standard Grade (~97%) SM1 4-Bromo-3,5-dihydroxy- benzoic acid (>99%) React1 Esterification (MeOH, H+) SM1->React1 Prod1 Desired Product (High Yield, High Purity) React1->Prod1 SM2 Starting Material Mix: ~97% Brominated (A) ~3% Non-Brominated (B) React2 Esterification (MeOH, H+) SM2->React2 Prod2 Product Mixture: Desired Ester (from A) Impurity Ester (from B) React2->Prod2 Purify Difficult Purification Prod2->Purify Final Desired Product (Lower Yield, Contaminated) Purify->Final

Caption: Divergent outcomes of esterification based on starting material purity.

Conclusions and Recommendations

The choice of commercial grade for 4-Bromo-3,5-dihydroxybenzoic acid is a strategic decision that should be aligned with the goals and stage of the research.

  • For early-stage discovery and exploratory synthesis , where the goal is rapid access to novel compounds and extensive purification is acceptable, a Standard Grade (95-97%) may be a cost-effective option.

  • For lead optimization, process development, and scale-up activities , where reproducibility, high yield, and a clean impurity profile are critical, a High-Purity Grade (>99%) is strongly recommended. The higher initial cost is often offset by savings in purification time, solvent usage, and the avoidance of failed or difficult-to-interpret experiments.

Ultimately, the principle of "garbage in, garbage out" holds true. Investing in well-characterized, high-purity starting materials is a foundational element of scientific integrity and a key enabler of successful research and development. It is imperative to consult the Certificate of Analysis for each lot and, where possible, perform in-house verification to ensure the quality and suitability of the material for its intended application.

References

  • Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid (16534-12-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart. [Link]

  • HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid . HELIX Chromatography. [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 . PubChem, National Center for Biotechnology Information. [Link]

  • Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • 3,5-dihydroxybenzoic acid . Organic Syntheses. [Link]

  • Supporting information NMR methodology for complex mixture 'separation' . The Royal Society of Chemistry. [Link]

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 . PubChem, National Center for Biotechnology Information. [Link]

  • Impurities in drug substances and medicinal products . National Institute of Pharmacy and Nutrition, Hungary. [Link]

  • Pharma Impurities & Reference Standards . Advent Chembio Pvt. Ltd. [Link]

  • 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 . PubChem, National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

As a Senior Application Scientist, I understand that excellence in the lab extends beyond groundbreaking discoveries to include the responsible management of all chemical reagents, from acquisition to disposal. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond groundbreaking discoveries to include the responsible management of all chemical reagents, from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a compound frequently used in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but for ensuring the safety of laboratory personnel and protecting our environment.

This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with the knowledge to handle this and similar halogenated organic compounds safely and effectively.

Core Safety Principles: Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 4-Bromo-3,5-dihydroxybenzoic acid monohydrate is classified as a hazardous substance. Its safe handling and disposal are dictated by its specific toxicological and environmental properties.

Table 1: Hazard Summary for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Hazard TypeDescriptionPrimary Safety Concern & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][2]Direct exposure can cause immediate health effects. This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times to prevent accidental ingestion, dermal absorption, or inhalation of dust.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3]The compound can cause significant inflammation and damage upon contact. This mandates the use of protective gloves and safety glasses or goggles to prevent painful injuries.
Respiratory Irritation May cause respiratory irritation.[1][2][4]Inhalation of the solid as a fine dust can irritate the respiratory tract. All handling of the solid powder, especially when transferring or weighing, should be performed in a well-ventilated area or a chemical fume hood to minimize aerosolization.
Environmental Hazard Harmful to aquatic life, with potential for long-lasting effects.[3][5]Improper disposal, such as drain disposal, can introduce the compound into waterways, harming aquatic organisms. This is the primary reason it must be collected as hazardous chemical waste and must not enter the sanitary sewer system.[4][5]

Based on this profile, the foundational principle for disposal is that this compound must be treated as regulated hazardous waste . Under no circumstances should it be disposed of in standard trash or down the drain.

Step-by-Step Laboratory Waste Accumulation Protocol

Proper disposal begins at the point of generation. Segregating waste correctly from the start is more efficient and safer than attempting to sort it later. As a brominated organic acid, this compound belongs to the halogenated organic waste stream.[6][7]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a dedicated, sealable container compatible with halogenated organic solids or solutions. A wide-mouth high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.

    • The container must be in good condition, free from cracks or defects.[8]

  • Label the Container Correctly (Before First Use):

    • Affix a "HAZARDOUS WASTE" label to the container.[8]

    • Clearly write the full, unabbreviated chemical name: "4-Bromo-3,5-dihydroxybenzoic acid monohydrate ".

    • If creating a mixed halogenated waste container, list all constituents and their approximate percentages.[8]

    • Ensure the name of the principal investigator or laboratory contact is on the label.

  • Accumulate Waste in a Designated Satellite Accumulation Area (SAA):

    • The SAA should be located at or near the point of waste generation (e.g., in the fume hood where the work is performed) and must be under the control of laboratory personnel.[8][9]

    • Segregation is Key: Store the halogenated waste container away from incompatible materials, especially bases and strong oxidizing agents.[2][8] Keep it physically separate from non-halogenated waste streams to prevent costly and complex disposal issues.[10]

  • Adding Waste to the Container:

    • Solids: Collect solid 4-Bromo-3,5-dihydroxybenzoic acid monohydrate waste, along with any contaminated weighing paper or spatulas.

    • Contaminated Labware: Disposable items like gloves, wipes, or absorbent pads that are contaminated with the compound should be placed in the solid waste container.

    • Solutions: If the compound is in solution, it should be added to a designated halogenated organic liquid waste container.

    • Keep it Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[6][8] Do not leave a funnel in the container opening.

  • Requesting Pickup:

    • Once the container is 90% full, or if it has been in the lab for an extended period (typically 6-12 months, per institutional policy and EPA guidelines), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department.[8][9]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

Spill Cleanup Protocol:

  • Alert & Assess: Alert personnel in the immediate area. Assess the scale of the spill to determine if it can be managed by lab staff or if it requires emergency assistance from EH&S.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally acceptable for incidental contact, but consult a glove compatibility chart for extended cleanup).

  • Prevent Spread:

    • For a solid spill , avoid creating dust.[4] Gently cover the spill with absorbent pads or use a dustpan and brush to carefully sweep the material into a bag or container.[11]

    • For a liquid spill , contain the spill using absorbent materials like spill pads or sand. Work from the outside in to prevent the spill from spreading.

  • Collect Waste: Place all contaminated absorbent materials, pads, and collected powder into a plastic bag or container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the chemical name and "Spill Debris," and place it in the SAA for disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste. Allow the area to dry.

Disposal Pathway: From Benchtop to Final Disposition

The entire lifecycle of chemical waste in the laboratory is governed by a structured workflow. The following diagram illustrates the decision-making process and procedural flow for the disposal of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Final Disposal (External) gen Waste Generation (e.g., residual solid, contaminated gloves, non-recyclable solution) is_solid Solid or Liquid? gen->is_solid solid_waste Collect in Labeled 'Solid Halogenated Hazardous Waste' Container is_solid->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container is_solid->liquid_waste Liquid saa Store Securely in Satellite Accumulation Area (SAA) Segregated from Incompatibles solid_waste->saa liquid_waste->saa pickup Request Pickup via Institutional EH&S saa->pickup transport EH&S Transports Waste to Central Accumulation Area pickup->transport vendor Licensed Hazardous Waste Vendor transport->vendor final_disp Final Disposition (e.g., High-Temperature Incineration) vendor->final_disp

Caption: Waste disposal workflow for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

This workflow underscores that laboratory personnel are responsible for the initial, critical stages of proper segregation and accumulation. The final disposition, typically high-temperature incineration for halogenated organic compounds, is handled by licensed professionals to ensure complete destruction and environmental compliance.[11][12]

Regulatory Framework: The Basis for Compliance

In the United States, the management of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[13][14] This "cradle-to-grave" system holds the waste generator (the institution and, by extension, the researcher) responsible for the waste from its creation to its ultimate disposal.[13]

4-Bromo-3,5-dihydroxybenzoic acid monohydrate falls under RCRA regulations because it is a halogenated organic compound that exhibits characteristics of toxicity.[10] While not individually listed as a specific hazardous waste code (like F- or K-listed wastes), its properties require it to be managed as a characteristic hazardous waste to protect human health and the environment.[15] Academic laboratories may operate under alternative, but equally stringent, regulations found in 40 CFR Part 262, Subpart K.[9]

By following the procedures in this guide, you ensure that your laboratory practices are in full compliance with these federal mandates and your institution's specific chemical hygiene plan.

References

  • 4 - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dihydroxybenzoic acid. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dihydroxybenzoic acid. (2024, July 19). Fisher Scientific.
  • SAFETY DATA SHEET - 2,5-Dihydroxybenzoic Acid. (2025, July 16). Tokyo Chemical Industry.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • 4-Bromo-3,5-dimethylbenzoic acid - Safety Data Sheet. Synquest Labs.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 4-Bromo-3,5-dimethoxybenzoic acid - SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Classification of special laboratory waste. University of Barcelona.
  • Halogenated Solvents in Laboratories. Temple University.
  • Environmental Fact Sheet, Organobromine. US EPA.
  • Hazardous Waste Listings. US EPA.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-3,5-dihydroxybenzoic acid monohydrate (CAS No. 16534-12-6).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-3,5-dihydroxybenzoic acid monohydrate (CAS No. 16534-12-6). The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, ensuring both personal safety and experimental integrity.

Hazard Analysis: Understanding the Risks

4-Bromo-3,5-dihydroxybenzoic acid monohydrate is a chemical compound that, while valuable in research, presents a multi-faceted hazard profile that necessitates rigorous safety protocols. According to its Safety Data Sheet (SDS), this compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. A thorough understanding of these risks is the foundation of a robust safety plan.

The primary hazards associated with this compound are:

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, inhaled, or if it comes into contact with skin[1][2]. This classification indicates that significant adverse health effects can occur following a single exposure.

  • Skin Corrosion/Irritation (Category 2): Direct contact causes skin irritation[1][2]. This is not merely a mild rash; it is a reversible damage to the skin at the site of contact.

  • Serious Eye Damage/Eye Irritation (Category 2): The chemical can cause serious eye irritation[1][2]. The solid, dust-like nature of the compound increases the risk of accidental eye contact, which can lead to significant, though reversible, damage.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation[1][2]. This means the compound can directly impact the respiratory system, causing symptoms like coughing and discomfort.

These classifications mandate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, a multi-layered approach is essential.

PPE CategoryRecommended Equipment & SpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1]Standard safety glasses are insufficient. Goggles provide a full seal around the eyes, protecting against airborne dust particles and accidental splashes, directly mitigating the "Serious Eye Irritation" hazard[1].
A full face shield worn over safety goggles.Recommended when handling larger quantities or when there is a significant risk of splashing or dust generation, providing a secondary layer of protection for the entire face[3][4][5].
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]Addresses the "Acute Dermal Toxicity" and "Skin Irritation" hazards. Gloves must be inspected for integrity before each use and disposed of properly after handling, especially after direct contact[3][6].
A lab coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin contact from spills or dust[7].
Closed-toe shoes.Protects feet from spills. Open-toed shoes are never appropriate in a laboratory setting[5].
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.This is the primary engineering control to mitigate the "Acute Inhalation Toxicity" and "Respiratory Irritation" hazards by containing dust and vapors at the source[1][8].
A NIOSH/MSHA or EU Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[1]Required if a fume hood is not available, if ventilation is poor, or if dust generation is unavoidable and exposure limits may be exceeded[1].

Operational and Disposal Plans: From Benchtop to Waste

Proper PPE is only effective when integrated into standardized, safe procedures. The following step-by-step plans provide a framework for handling 4-Bromo-3,5-dihydroxybenzoic acid monohydrate safely.

Safe Handling and Operational Workflow

This workflow is designed to minimize exposure at every step of the handling process.

  • Preparation & Pre-Handling:

    • Ensure an eyewash station and safety shower are unobstructed and close to the workstation[1].

    • Verify that the chemical fume hood is functioning correctly.

    • Don all required PPE (lab coat, safety goggles, gloves) before entering the handling area.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling the Chemical:

    • Conduct all manipulations, including weighing and preparing solutions, within the chemical fume hood to contain any dust generated[3].

    • Avoid actions that create dust, such as crushing or vigorous scraping.

    • If a small spill occurs within the fume hood, clean it up immediately by carefully sweeping the solid material into a designated waste container[6][8]. Do not use water for cleanup of a dry spill[9].

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Decontaminate the work area with an appropriate solvent, followed by soap and water[3].

    • Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete[1][2].

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Procedure prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE: Lab Coat, Goggles, Gloves prep1->prep2 handle1 Weigh & Transfer Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Secure Primary Container handle2->clean1 clean2 Segregate Waste into Halogenated Organics Container clean1->clean2 clean3 Decontaminate Workspace clean2->clean3 post1 Remove PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Safe Handling Workflow for 4-Bromo-3,5-dihydroxybenzoic acid monohydrate.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal can lead to environmental contamination and pose a risk to others. As a halogenated organic compound, 4-Bromo-3,5-dihydroxybenzoic acid monohydrate requires specific disposal procedures.

  • Waste Segregation: All waste containing this chemical, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), must be collected in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste"[9].

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash. The collected waste must be disposed of through an approved waste disposal plant or a licensed disposal company, typically via controlled incineration[1][2][6][9].

  • Container Decontamination: Empty containers that held the chemical must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent; the rinsate must be collected and added to the halogenated organic waste container[9]. Consult your institution's specific guidelines for the disposal of decontaminated glassware.

By adhering to this comprehensive safety framework, researchers can confidently handle 4-Bromo-3,5-dihydroxybenzoic acid monohydrate, minimizing personal risk and ensuring a safe laboratory environment.

References

  • 4-Bromo-3,5-dimethoxybenzoic acid SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Management Software. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Labsafety. Available at: [Link]

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